3-Vinylphenyl ethyl(methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethenylphenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h4,6-9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZULAZYYDYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745421 | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-84-3 | |
| Record name | 3-Vinylphenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Vinylphenyl ethyl(methyl)carbamate
This technical guide provides a comprehensive overview of 3-Vinylphenyl ethyl(methyl)carbamate, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the pharmaceutical landscape, particularly in the context of neurodegenerative disease therapeutics.
Introduction: The Significance of Carbamates in Drug Development
The carbamate functional group is a recurring motif in a multitude of therapeutic agents, valued for its chemical stability, ability to penetrate cell membranes, and its capacity to mimic a peptide bond.[1] This has led to the successful development of carbamate-containing drugs across various therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system. A prime example of the therapeutic success of carbamates is in the management of Alzheimer's disease, where they function as cholinesterase inhibitors.
This compound has emerged as a compound of interest due to its close structural relationship with Rivastigmine, a well-established carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This guide will elucidate the key technical aspects of this compound, providing a foundational resource for its study and potential applications.
Chemical Identity and Structure
This compound is an organic compound featuring a carbamate moiety linked to a vinylphenyl group. Its structural attributes are fundamental to its chemical behavior and biological interactions.
Chemical Structure
The molecular structure of this compound is characterized by a central carbamate group (-OC(O)N-), with a 3-vinylphenyl ring attached to the oxygen atom and ethyl and methyl groups attached to the nitrogen atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| CAS Number | 1346602-84-3 | [3][4] |
| Appearance | Clear Yellow Oil | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Synonyms | (3-Ethenylphenyl) N-ethyl-N-methylcarbamate, N-Ethyl-N-methyl-3-vinylphenyl Carbamate, Rivastigmine Related Compound F | [4] |
Synthesis of this compound
The synthesis of this compound is of significant interest, particularly for its use as a reference standard in the quality control of Rivastigmine production and for metabolic studies. While a detailed, step-by-step protocol from a peer-reviewed source is not publicly available in its entirety, the literature indicates the development of a convenient and efficient synthesis route. A publication entitled "Synthesis of this compound: A Potential Human Metabolite of Rivastigmine" outlines such a method, achieving an overall yield of over 30%.[5][6]
The general synthetic approach for carbamates of this nature often involves the reaction of a corresponding phenol with a carbamoyl chloride or by reacting an isocyanate with an alcohol. For this compound, a plausible synthetic pathway would involve the reaction of 3-vinylphenol with ethyl(methyl)carbamoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.
Conceptual Synthesis Workflow
The logical flow of a potential synthesis is depicted in the diagram below. This represents a generalized approach and would require optimization of reaction conditions, solvents, and purification methods for practical implementation.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [label="3-Vinylphenol +\nEthyl(methyl)carbamoyl Chloride"]; "Base" [label="Addition of a non-nucleophilic base\n(e.g., Pyridine, Triethylamine)"]; "Reaction" [label="Reaction in an inert solvent\n(e.g., Dichloromethane, THF)"]; "Workup" [label="Aqueous workup to remove\nbase hydrochloride and excess base"]; "Purification" [label="Purification by column\nchromatography"]; "Product" [label="3-Vinylphenyl\nethyl(methyl)carbamate"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reactants" [label="1. Starting Materials"]; "Reactants" -> "Base" [label="2. Base Addition"]; "Base" -> "Reaction" [label="3. Reaction Setup"]; "Reaction" -> "Workup" [label="4. Quenching & Extraction"]; "Workup" -> "Purification" [label="5. Isolation"]; "Purification" -> "Product" [label="6. Final Product"]; "Product" -> "End"; }
Figure 2: A conceptual workflow for the synthesis of this compound.Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR (600 MHz, DMSO-d6):
-
δ 7.36–7.31 (m, 2H): Aromatic protons.
-
δ 7.23 (s, 1H): Aromatic proton.
-
δ 7.01 (d, J = 7.7 Hz, 1H): Aromatic proton.
-
δ 6.73 (dd, J = 17.7, 10.9 Hz, 1H): Vinyl proton (-CH=).
-
δ 5.86 (d, J = 17.6 Hz, 1H): Vinyl proton (=CH₂).
-
δ 5.29 (d, J = 10.9 Hz, 1H): Vinyl proton (=CH₂).
-
3.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
2.94 (s, 3H): Methyl protons on the nitrogen atom (N-CH₃).
-
1.14 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (151 MHz, DMSO-d6):
-
δ 154.3, 151.1, 138.0, 136.3, 129.8, 123.1, 120.8, 118.8, 115.1, 44.2, 33.8, 13.2.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data is not available in the public domain. However, under electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve the cleavage of the carbamate ester bond and rearrangements, leading to characteristic fragment ions.
Role in Drug Development and Research
The primary significance of this compound in the field of drug development stems from its relationship with Rivastigmine.
Metabolite of Rivastigmine
Studies have indicated that this compound is a potential human metabolite of Rivastigmine.[2][5] Understanding the metabolic fate of a drug is a critical aspect of its development, influencing its efficacy, safety, and dosing regimen. The availability of pure this compound as a reference standard is therefore essential for pharmacokinetic and metabolism studies of Rivastigmine.
Pharmaceutical Reference Standard
This compound is also known as "Rivastigmine Related Compound F" and is used as a pharmaceutical impurity standard.[4] Regulatory bodies require stringent control over the purity of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. Therefore, having well-characterized reference standards of potential impurities and metabolites is crucial for the development of analytical methods to ensure the quality and consistency of the final drug product.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the general properties of carbamates and related aromatic compounds, appropriate safety precautions should be taken when handling this substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]
It is imperative to consult a comprehensive safety data sheet for a closely related compound or to perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a molecule of considerable importance in the pharmaceutical sciences, primarily due to its role as a potential metabolite and a reference impurity for the Alzheimer's drug, Rivastigmine. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and spectroscopic characterization, offering valuable insights for researchers and professionals in drug development. Further research into its biological activity and a more detailed elucidation of its metabolic pathways will continue to enhance our understanding of this significant compound.
References
- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]
- This compound. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT]
- CAS No : 1346602-84-3 | Product Name : this compound. Pharmaffiliates. [URL: https://www.
- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. ResearchGate. [URL: https://www.researchgate.net/publication/279585188_Synthesis_of_3-Vinylphenyl_Ethylmethylcarbamate_A_Potential_Human_Metabolite_of_Rivastigmine]
- Rivastigmine Related Compound F (25 mg) (this compound). USP Store. [URL: https://store.usp.org/product/1604961]
- NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/NOTE-Synthesis-of-3-Vinylphenyl-A-Potential-Human-Xu-Ma/5824945a0b4d4586d30f555627618991206f4705]
- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [URL: https://www.researchgate.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501127s]
- Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10871143/]
- Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. [URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=787236]
- 3-Ethenylphenyl ethyl(methyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71307771]
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An In-Depth Technical Guide to the Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-vinylphenyl ethyl(methyl)carbamate, a key intermediate and potential metabolite of the acetylcholinesterase inhibitor Rivastigmine. The primary focus of this document is a detailed, step-by-step analysis of the most direct and commonly employed synthetic route, commencing from 1-(3-hydroxyphenyl)ethanone. Each stage of this primary pathway—carbamate formation, ketone reduction, and subsequent dehydration to form the vinyl moiety—is meticulously examined, with an emphasis on the underlying reaction mechanisms and the rationale behind specific experimental choices. Furthermore, this guide explores several alternative synthetic strategies, including transition metal-catalyzed cross-coupling reactions and olefination methods, offering researchers a broader perspective on available methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure both clarity and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: Significance of this compound
This compound is a molecule of significant interest in pharmaceutical research, primarily due to its relationship with Rivastigmine, a widely prescribed medication for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. As a potential human metabolite of Rivastigmine, the availability of pure this compound is crucial for metabolic studies, pharmacokinetic profiling, and as a standard for quality control during drug production[1]. A robust and well-characterized synthetic pathway is therefore essential for the continued research and development in this area.
This guide is structured to provide a deep dive into the chemical synthesis of this important compound, moving from the most established pathway to viable alternatives, thereby equipping the reader with both a practical protocol and a broader understanding of the synthetic landscape.
Primary Synthesis Pathway: A Three-Step Approach
The most direct and frequently cited synthesis of this compound begins with the readily available starting material, 1-(3-hydroxyphenyl)ethanone. This pathway is advantageous due to its linear and convergent nature, proceeding through three distinct chemical transformations.
Logical Flow of the Primary Synthesis Pathway
Caption: A diagram illustrating the three-step primary synthesis pathway.
Step 1: Carbamoylation of 1-(3-hydroxyphenyl)ethanone
The initial step involves the formation of a carbamate linkage by reacting the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamoyl chloride.
Reaction: 1-(3-Hydroxyphenyl)ethanone + Ethyl(methyl)carbamoyl Chloride → 3-Acetylphenyl Ethyl(methyl)carbamate
In-depth Analysis: This reaction is a classic example of O-acylation, specifically a carbamoylation. The phenolic proton is acidic and can be removed by a suitable base, generating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of the ethyl(methyl)carbamoyl chloride, displacing the chloride leaving group. The choice of base and solvent is critical for achieving a high yield. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically employed to deprotonate the phenol without competing in the reaction with the carbamoyl chloride. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the carbamoyl chloride and the base.
Experimental Protocol: Synthesis of 3-Acetylphenyl Ethyl(methyl)carbamate [1]
-
To a solution of 1-(3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl(methyl)carbamoyl chloride (1.05 eq) in anhydrous THF dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetylphenyl ethyl(methyl)carbamate, which can be purified by column chromatography if necessary.
Step 2: Reduction of the Ketone
The second step focuses on the selective reduction of the acetyl group to a secondary alcohol.
Reaction: 3-Acetylphenyl Ethyl(methyl)carbamate → 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate
In-depth Analysis: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols[2][3]. The carbamate functional group is stable under these conditions and will not be reduced. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone[4]. This forms an alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the secondary alcohol. Ethanol or methanol are common solvents for this reaction as they are capable of protonating the intermediate alkoxide.
Experimental Protocol: Synthesis of 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate [1]
-
Dissolve 3-acetylphenyl ethyl(methyl)carbamate (1.0 eq) in dry ethanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (0.6 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate as an oil.
Step 3: Dehydration to the Vinyl Group
The final step is the elimination of water from the secondary alcohol to create the desired vinyl group.
Reaction: 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate → this compound
In-depth Analysis: This dehydration is achieved via a two-step, one-pot procedure. The alcohol is first converted into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine[5][6]. Pyridine serves both as a solvent and as a base to neutralize the HCl byproduct. The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance. The subsequent elimination is an E2 (elimination, bimolecular) reaction, where a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to abstract a proton from the adjacent carbon, leading to the formation of the double bond in a concerted step[1]. This method avoids the harsh acidic conditions that could potentially cleave the carbamate group.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise.
-
Stir the mixture at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Dissolve the resulting residue in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat the solution at 140 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Synthesis of a Key Reagent: Ethyl(methyl)carbamoyl Chloride
The availability of high-purity ethyl(methyl)carbamoyl chloride is critical for the success of the primary synthesis pathway. While commercially available, it can also be synthesized in the laboratory. A safe and efficient method utilizes triphosgene as a phosgene equivalent, avoiding the handling of highly toxic phosgene gas.
Reaction: Ethyl(methyl)amine + Triphosgene → Ethyl(methyl)carbamoyl Chloride
In-depth Analysis: Triphosgene, in the presence of a base, generates phosgene in situ. The reaction involves the nucleophilic attack of ethyl(methyl)amine on a carbonyl group of the in-situ generated phosgene, followed by the elimination of HCl, which is neutralized by the base. The choice of base is important; inorganic bases like sodium bicarbonate have been shown to give higher yields and purity compared to organic bases like triethylamine[7]. Dichloromethane is an effective solvent for this reaction.
Experimental Protocol: Synthesis of Ethyl(methyl)carbamoyl Chloride [7]
-
In a well-ventilated fume hood, prepare a slurry of sodium bicarbonate (2.0 eq) and triphosgene (0.66 eq) in dichloromethane at 10-15 °C.
-
Slowly add a solution of ethyl(methyl)amine (1.0 eq) in dichloromethane dropwise over 2 hours, maintaining the temperature between 10-15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain ethyl(methyl)carbamoyl chloride as a light yellow oil.
Alternative Synthetic Strategies
While the three-step pathway from 1-(3-hydroxyphenyl)ethanone is direct, other synthetic routes can be envisioned, primarily focusing on alternative methods for constructing the 3-vinylphenol core. These alternatives can be valuable if the starting materials for the primary route are unavailable or if different substitution patterns are desired.
Dehydrogenation of 3-Ethylphenol
An analogous industrial process for the production of 4-vinylphenol involves the dehydrogenation of 4-ethylphenol[8]. This approach could be adapted for the synthesis of 3-vinylphenol.
Reaction: 3-Ethylphenol → 3-Vinylphenol
In-depth Analysis: This is a gas-phase reaction typically carried out at high temperatures (400-700 °C) in the presence of a dehydrogenation catalyst, such as iron oxide or chromium(III) oxide[8]. The reaction is often performed in the presence of a diluent like steam. While effective, this method requires specialized equipment for high-temperature gas-phase reactions and may not be readily accessible in a standard laboratory setting.
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis offers a powerful toolkit of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These can be employed to introduce the vinyl group onto a suitably protected 3-halophenol. A general workflow for these approaches is outlined below.
Caption: General workflow for synthesizing the target molecule via cross-coupling.
Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected before the cross-coupling reaction to prevent interference with the organometallic reagents and the basic conditions often employed. A common protecting group is the acetyl group, which can be introduced by reacting the phenol with acetic anhydride[5][9]. This protecting group is stable to many cross-coupling conditions and can be readily removed by hydrolysis.
A. Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide[10][11]. In this context, a protected 3-halophenol (e.g., 3-bromophenyl acetate) could be reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base.
Reaction: Protected 3-Halophenol + Vinylboronic Acid/Ester --(Pd catalyst, base)--> Protected 3-Vinylphenol
B. Heck Reaction: The Heck reaction couples an organic halide with an alkene[12][13][14]. A protected 3-halophenol could be reacted with ethylene gas in the presence of a palladium catalyst and a base to form the vinyl group directly.
Reaction: Protected 3-Halophenol + Ethylene --(Pd catalyst, base)--> Protected 3-Vinylphenol
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones[7][15][16]. This can be applied to a protected 3-hydroxybenzaldehyde.
Reaction: Protected 3-Hydroxybenzaldehyde + Phosphonate Ylide → Protected 3-Vinylphenol
In-depth Analysis: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. It typically shows excellent E-selectivity[15]. The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the aldehyde. The resulting intermediate eliminates a dialkylphosphate salt to form the alkene[7].
Quantitative Data Summary
The following table summarizes the typical yields for the steps in the primary synthesis pathway. Data for alternative pathways are often variable and dependent on the specific substrates and conditions used.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Primary Pathway: Step 1 | 1-(3-Hydroxyphenyl)ethanone | 3-Acetylphenyl ethyl(methyl)carbamate | 99 | [1] |
| Primary Pathway: Step 2 | 3-Acetylphenyl ethyl(methyl)carbamate | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | 78 | [1] |
| Primary Pathway: Step 3 | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | This compound | >30 (overall) | [1] |
| Reagent Synthesis | Ethyl(methyl)amine | Ethyl(methyl)carbamoyl chloride | >98 | [7] |
| Alternative: from Cardanol | Cardanol | 3-Vinylphenol | 78 |
Conclusion
This technical guide has detailed a robust and high-yielding primary pathway for the synthesis of this compound, a compound of considerable interest in medicinal chemistry. The elucidated three-step process, starting from 1-(3-hydroxyphenyl)ethanone, offers a practical and scalable route for laboratory synthesis. Furthermore, the exploration of alternative synthetic strategies, including dehydrogenation, palladium-catalyzed cross-coupling reactions, and the Horner-Wadsworth-Emmons reaction, provides a comprehensive overview of the available synthetic methodologies. The detailed protocols, mechanistic insights, and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds, facilitating further advancements in drug development and metabolic research.
References
- Novel process. (WO2007080430A1).
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
- Process for the production of para-vinyl phenol by dehydrogenation of para-ethyl phenol. (EP0128984B1).
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Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry, 2019, 21, 1043-1050. [Link]
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The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 1980, 45 (1), 1-11. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5881-5882. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-Vinylphenyl ethyl(methyl)carbamate
Abstract: 3-Vinylphenyl ethyl(methyl)carbamate is identified as a potential human metabolite of the acetylcholinesterase inhibitor, Rivastigmine.[1] While direct mechanistic studies on this specific metabolite are not extensively available in public literature, its structural classification as a carbamate strongly implies a mechanism of action centered on the inhibition of cholinesterases. This guide synthesizes the known principles of carbamate-mediated enzyme inhibition, using the well-documented pharmacology of Rivastigmine as a primary framework. We will explore the chemical properties of carbamates, the kinetics of their interaction with acetylcholinesterase (AChE), and the established experimental protocols for validating this mechanism. This document serves as a foundational resource for researchers and drug development professionals investigating the bioactivity of this and related carbamate compounds.
Introduction: Unveiling a Potential Bioactive Metabolite
This compound has been identified in preclinical and clinical studies as a potential metabolite of Rivastigmine, a carbamate-type reversible acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The parent drug, Rivastigmine, has demonstrated efficacy in improving cognitive function and activities of daily living in patients with mild to moderate Alzheimer's.[2] Understanding the bioactivity of its metabolites is crucial for a comprehensive grasp of its overall pharmacological profile, including duration of action and potential side effects.
Chemical Identity and Properties
The defining feature of this compound is the carbamate functional group (-OC(O)N-). This moiety is central to the bioactivity of a wide range of pharmaceuticals and insecticides.[3][4] The vinylphenyl group and the ethyl(methyl) substituents on the nitrogen atom contribute to the molecule's overall physicochemical properties, such as lipophilicity and steric hindrance, which in turn influence its binding affinity and specificity for its biological target.
Table 1: Physicochemical Properties of a Structurally Related Carbamate
| Property | Value | Source |
| Molecular Weight | 221.25 g/mol | PubChem CID 44189033[5] |
| XLogP3 | 1.5 | PubChem CID 44189033[5] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 44189033[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 44189033[5] |
The Carbamate Class: A Legacy of Cholinesterase Inhibition
Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibitory action leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where a deficiency in acetylcholine is a key pathological feature.[1][7]
The interaction of carbamates with AChE is typically described as "pseudo-irreversible" or "reversible covalent".[8][9] Unlike irreversible inhibitors such as organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis, allowing for the eventual recovery of enzyme function.[3] The rate of this decarbamylation is a critical determinant of the inhibitor's duration of action.
Core Mechanism of Action: The Carbamoylation of Acetylcholinesterase
The primary mechanism of action for carbamate compounds, including the parent drug Rivastigmine, is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][10] This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to increased levels and duration of action at the synapse, which is thought to improve cognitive function.[11]
The process of inhibition involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme.[12][13] This covalent modification renders the enzyme temporarily inactive.
The Cholinergic Synapse and the Role of AChE
In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate. By inhibiting AChE, this compound would prolong the presence of acetylcholine in the synapse, leading to enhanced stimulation of cholinergic receptors.[14]
The Chemistry of Inhibition: A Covalent Interaction
The inhibition of AChE by carbamates is a two-step process:
-
Initial Binding: The carbamate inhibitor first binds non-covalently to the active site of AChE.
-
Carbamoylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the vinylphenol leaving group.
This carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme bond is much slower, leading to a prolonged inhibition of the enzyme.[12]
Experimental Validation of the Mechanism
The gold standard for confirming the mechanism of action of a potential AChE inhibitor is a combination of in vitro enzyme kinetics and cell-based assays.
In Vitro Enzyme Inhibition: The Ellman's Assay
The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity and inhibition.[15][16] The assay relies on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[15]
Step-by-Step Protocol for Ellman's Assay:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
DTNB solution (0.25 mM in buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (0.4 mM in buffer).
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes).
-
Test compound (this compound) stock solution and serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.[17]
-
Add 20 µL of the test compound at various concentrations (or vehicle control).[17]
-
Add 20 µL of AChE solution and incubate for 15-20 minutes at 25°C.[17]
-
Add 10 µL of DTNB solution.[17]
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.[17]
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays
To assess the activity of the compound in a more biologically relevant system, cell-based assays are employed. Neuronal cell lines, such as SH-SY5Y, can be used to evaluate the compound's ability to protect against neurotoxins or to measure changes in acetylcholine levels.
Structure-Activity Relationship (SAR) Insights
The specific structural features of this compound are expected to influence its inhibitory potency and selectivity.
-
3-Vinylphenyl Moiety: The aromatic ring likely participates in π-π stacking interactions within the gorge of the AChE active site, contributing to binding affinity. The vinyl group may offer additional interaction points or influence the overall electronic properties of the ring.
-
Ethyl(methyl)carbamate Group: The size and conformation of the ethyl and methyl groups on the carbamate nitrogen can affect the orientation of the molecule in the active site and the rate of both carbamoylation and decarbamoylation.
Conclusion and Future Directions
Based on its chemical structure as a carbamate and its origin as a metabolite of the known AChE inhibitor Rivastigmine, the mechanism of action of this compound is strongly presumed to be the pseudo-irreversible inhibition of acetylcholinesterase. This guide has outlined the fundamental principles of this mechanism and provided a framework for its experimental validation.
Future research should focus on the direct in vitro characterization of this compound to determine its IC50 value for both AChE and BuChE. Further studies could also investigate its pharmacokinetic profile and its contribution to the overall therapeutic effect and side-effect profile of Rivastigmine.
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solubility of 3-Vinylphenyl ethyl(methyl)carbamate in organic solvents.
An In-Depth Technical Guide to the Solubility of 3-Vinylphenyl ethyl(methyl)carbamate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or its metabolites is a cornerstone of drug development, influencing everything from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 1346602-84-3), a potential human metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1][2][3] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive methodologies and robust experimental protocols. It is designed to empower researchers, process chemists, and formulation scientists to generate reliable solubility data tailored to their specific applications, ensuring a foundation of scientific integrity and practical utility.
Physicochemical Profile & Theoretical Solubility Considerations
A molecule's structure dictates its intermolecular interactions and, consequently, its solubility. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our guiding principle, which, in chemical terms, refers to the compatibility of intermolecular forces between the solute and the solvent.[4][5][6]
1.1. Molecular Structure Analysis
This compound has a molecular weight of approximately 205.25 g/mol and the formula C₁₂H₁₅NO₂.[3] Its structure comprises three key regions influencing its solubility:
-
Aromatic Phenyl Ring with a Vinyl Group: This large, nonpolar region contributes to van der Waals forces and suggests solubility in solvents that also have significant nonpolar character.
-
Carbamate Ester Group (-O-CO-N<): This is the primary polar functional group. The carbonyl oxygen and the tertiary amine nitrogen are potential hydrogen bond acceptors. The presence of this polar, aprotic region indicates that the molecule will interact favorably with polar solvents.
-
Ethyl and Methyl Groups: These small alkyl substituents add to the nonpolar character of the molecule.
Crucially, the molecule lacks strong hydrogen bond donor groups (like -OH or -NH). This asymmetry in its hydrogen bonding capability (acceptor only) is a key factor in predicting solvent compatibility.
1.2. Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP).[2][7] This system deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[8] While the specific HSP values for this compound are not published, we can estimate its character: a moderate δD from the aromatic ring, a moderate δP from the carbamate group, and a low-to-moderate δH, reflecting its hydrogen bond accepting nature. A solvent with a similar HSP profile would be an excellent candidate for achieving high solubility.
A Systematic Approach to Solvent Selection
Based on the structural analysis, we can classify solvents and predict their potential for dissolving this compound. The following table provides a list of common laboratory solvents, categorized by their polarity and hydrogen bonding capability, which serve as practical proxies for their HSP.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Key Characteristics | Predicted Solubility of this compound |
| Nonpolar | n-Hexane | 0.1 | 1.89 | Aliphatic hydrocarbon | Very Low |
| Toluene | 2.4 | 2.38 | Aromatic hydrocarbon | Moderate | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | Halogenated, good H-bond acceptor | High (Confirmed Qualitatively)[1] |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Ether, good H-bond acceptor | High | |
| Ethyl Acetate | 4.4 | 6.02 | Ester, moderate H-bond acceptor | High | |
| Acetone | 5.1 | 21.0 | Ketone, strong H-bond acceptor | High | |
| Acetonitrile (ACN) | 5.8 | 37.5 | Nitrile, strong dipole | Moderate to High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Sulfoxide, very strong H-bond acceptor | Very High | |
| Polar Protic | 1-Butanol | 4.0 | 17.5 | H-bond donor and acceptor | Moderate |
| Isopropanol (IPA) | 4.3 | 19.9 | H-bond donor and acceptor | Moderate to High | |
| Ethanol | 5.2 | 24.6 | H-bond donor and acceptor | Moderate to High | |
| Methanol | 6.6 | 32.7 | H-bond donor and acceptor | Moderate |
Rationale: Solvents like Dichloromethane, THF, Ethyl Acetate, and Acetone are predicted to be effective. Their polar aprotic nature allows them to interact strongly with the polar carbamate group without competing via hydrogen bond donation, which the solute cannot reciprocate effectively. Aromatic solvents like Toluene should offer moderate solubility due to interactions with the phenyl ring. Highly polar protic solvents like methanol might be less effective than moderately polar protic solvents like ethanol or IPA, as the solute's inability to donate hydrogen bonds could limit its integration into the solvent's H-bonded network.
Gold Standard Protocol: Experimental Solubility Determination
Prediction provides a starting point, but definitive data must be generated experimentally. The OECD 105 Test Guideline, commonly known as the Shake-Flask Method, is the globally recognized standard for determining the solubility of substances.[6][9][10][11]
3.1. Objective
To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
3.2. Materials & Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge capable of holding vials
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
3.3. Step-by-Step Methodology
Part 1: Preparation & Equilibration
-
Add Excess Solute: To a series of labeled glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).
-
Spike with Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid such that a visible amount remains undissolved after the equilibration period. This ensures saturation is achieved.
-
Seal Vials: Tightly cap the vials to prevent solvent evaporation.
-
Equilibrate: Place the vials in a constant temperature shaker set to 25°C. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary test can determine the time to equilibrium, but 24 to 48 hours is typical.
Part 2: Phase Separation & Sampling 5. Stop Agitation: Remove vials from the shaker and allow them to stand at the same constant temperature for several hours to allow undissolved solids to settle. 6. Centrifugation: Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid particles. This step is critical for accurate measurement. 7. Sample Collection: Carefully draw a clear aliquot of the supernatant from the top of the solvent using a syringe. Do not disturb the solid pellet at the bottom. 8. Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, labeled vial. This removes any fine particulates that were not pelleted.
Part 3: Analysis 9. Dilution: Accurately dilute the filtered saturate solution with fresh solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A series of dilutions may be necessary. 10. Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). 11. Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
The following diagram illustrates this robust, self-validating workflow.
Caption: Fig. 1: Experimental Workflow for the Shake-Flask Solubility Method (OECD 105).
Conclusion: From Prediction to Practical Application
Understanding the solubility of this compound is essential for its effective use in a research or development setting. While published quantitative data is lacking, a robust scientific approach combining physicochemical analysis and predictive theory provides a strong basis for solvent selection. The detailed experimental protocol provided herein, based on the OECD 105 guideline, offers a reliable and universally accepted method for generating the precise data required for process optimization, purification strategy, and formulation development. By following this guide, researchers can confidently characterize the solubility profile of this compound, ensuring their work is built upon a foundation of accurate and reproducible data.
References
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Xu, G., et al. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(5), 2842-2844.[1][12]
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ResearchGate. (2025). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF.[2]
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LibreTexts. (2023). Solubility of Organic Compounds.[4]
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PA SL. This compound | CAS No : 1346602-84-3.[3]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility.[7]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[9]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility.[6]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105.[10]
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Pirika. (2013). Hansen Solubility Parameters in Practice.[13]
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Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters.[14]
-
Bellevue College. (n.d.). Experiment 2 # Solubility.[7]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility.[6]
-
European Chemicals Agency (ECHA). Registration Dossier - Water solubility.[15]
-
Analytice. (2017). OECD 105 - Water Solubility Test at 20°C.[11]
-
Wikipedia. (n.d.). Hansen solubility parameter.[2]
-
University of Hertfordshire. (2025). Alanycarb - AERU.[5]
-
U.S. EPA. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties.[16]
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Spectroscopic Profile of 3-Vinylphenyl ethyl(methyl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Vinylphenyl ethyl(methyl)carbamate, a significant potential human metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data critical for the unequivocal identification and characterization of this compound.
Introduction: The Importance of Spectroscopic Characterization
This compound (CAS 1346602-84-3) is a key analyte in the study of Rivastigmine metabolism.[1][2] Accurate and thorough spectroscopic characterization is paramount for its identification in biological matrices and for its use as a reference standard in pharmaceutical quality control. This guide elucidates the structural features of the molecule through the lens of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, providing the foundational data required for its confident assignment.
The structural formula of this compound is presented below:
Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the experimental parameters and interpretation of both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
While the specific instrumentation may vary, a typical protocol for acquiring high-quality NMR data for a small organic molecule like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) to ensure adequate signal dispersion and resolution.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic, vinyl, and carbamate moieties.[4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.36–7.31 | m | 2H (Aromatic) | |
| 7.23 | s | 1H (Aromatic) | |
| 7.01 | d | 7.7 | 1H (Aromatic) |
| 6.73 | dd | 17.7, 10.9 | 1H (Vinyl -CH=) |
| 5.87 | d | 17.8 | 1H (Vinyl =CH₂) |
| 5.29 | d | 11.0 | 1H (Vinyl =CH₂) |
| 3.44–3.40 | q | 6.9 | 1H (Carbamate -CH₂-) |
| 3.30 | q | 6.9 | 1H (Carbamate -CH₂-) |
| 2.95 | d | 76.1 | 3H (Carbamate -NCH₃) |
| 1.14 | dt | 52.6, 7.1 | 3H (Carbamate -CH₃) |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (δ 7.01-7.36 ppm): The signals in this region are characteristic of the protons on the phenyl ring. The complex multiplicity arises from the meta-substitution pattern.
-
Vinyl Group (δ 5.29-6.73 ppm): The three distinct signals for the vinyl protons confirm its presence. The large coupling constants (17.7 and 10.9 Hz) are typical for trans and cis couplings to the geminal protons, respectively.
-
Carbamate Moiety (δ 1.14-3.44 ppm): The quartet for the ethyl group's methylene protons and the triplet for its methyl protons are clearly visible. The signal for the N-methyl group appears as a doublet due to hindered rotation around the carbamate C-N bond, a common phenomenon in carbamates.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 153.60 | Carbamate C=O |
| 151.60 | Aromatic C-O |
| 138.43 | Aromatic C-C= |
| 135.86 | Vinyl -CH= |
| 129.28 | Aromatic CH |
| 122.98 | Aromatic CH |
| 121.36 | Aromatic CH |
| 119.32 | Aromatic CH |
| 115.10 | Vinyl =CH₂ |
| 43.50 | Carbamate -CH₂- |
| 33.90 (1/2 C), 33.54 (1/2 C) | Carbamate -NCH₃ (split due to rotamers) |
| 12.97 (1/2 C), 12.18 (1/2 C) | Carbamate -CH₃ (split due to rotamers) |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ 153.60 ppm): The downfield chemical shift is characteristic of a carbamate carbonyl carbon.
-
Aromatic and Vinyl Carbons (δ 115.10-151.60 ppm): The signals in this range correspond to the eight sp² hybridized carbons of the phenyl and vinyl groups.
-
Aliphatic Carbons (δ 12.18-43.50 ppm): These upfield signals are assigned to the ethyl and methyl carbons of the carbamate group. The splitting of the N-methyl and the ethyl's methyl carbon signals is indicative of the presence of rotamers due to the restricted rotation around the N-C(O) bond.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
High-resolution mass spectrometry is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Infusion: A dilute solution of the sample is directly infused into the ESI source.
-
Ionization: A high voltage is applied to the sample solution to generate gas-phase ions. For this compound, analysis is typically performed in positive ion mode, observing the protonated molecule [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
High-Resolution Mass Spectrometry (HRMS) Data
The HRMS data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The excellent agreement between the calculated and found m/z values confirms the molecular formula of this compound.
Fragmentation Pathway
While the provided source does not detail the MS/MS fragmentation, a logical fragmentation pathway for the [M+H]⁺ ion of this compound under collision-induced dissociation (CID) can be proposed. The primary fragmentation would likely involve the carbamate group, which is the most labile part of the molecule.
Caption: Proposed ESI-MS fragmentation of this compound.
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and HRMS, provides a robust and definitive characterization of this compound. This information is indispensable for researchers engaged in the study of Rivastigmine metabolism, as well as for those in the field of pharmaceutical analysis and quality control. The detailed spectral assignments and interpretation offer a clear and authoritative reference for the identification of this important compound.
References
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 24(12), 5771-5772.
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (n.d.). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine.
-
ResearchGate. (n.d.). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2024, February 28). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer. Retrieved from [Link]
Sources
Topic: 3-Vinylphenyl ethyl(methyl)carbamate as a Metabolite of Rivastigmine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rivastigmine, a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, undergoes extensive metabolism that dictates its pharmacokinetic profile and tolerability. While the primary metabolic pathway—esterase-mediated hydrolysis to the inactive phenol metabolite NAP226-90—is well-established, the characterization of its complete metabolic profile remains a critical aspect of drug development and quality control. This guide focuses on 3-Vinylphenyl ethyl(methyl)carbamate, a potential human metabolite of Rivastigmine identified in plasma. We will explore the established metabolic landscape of Rivastigmine, postulate the formation of this vinyl-metabolite, and detail the necessary analytical and synthetic protocols required for its definitive characterization and quantification. This document serves as a technical resource for researchers engaged in DMPK (Drug Metabolism and Pharmacokinetics), bioanalytical science, and synthetic chemistry, providing both foundational knowledge and actionable methodologies.
Chapter 1: Introduction to Rivastigmine and its Therapeutic Context
Rivastigmine, chemically known as (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl carbamate hydrogen tartrate, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect is derived from increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[2] Approved for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease, Rivastigmine is available in oral capsule and transdermal patch formulations.[1]
The route of administration significantly influences its metabolic fate. Oral formulations are subject to extensive first-pass metabolism, whereas the transdermal patch provides steady plasma concentrations, bypasses significant first-pass effects in the intestine and liver, and is associated with improved gastrointestinal tolerability.[1][3] This difference in pharmacokinetic profiles underscores the importance of understanding the full spectrum of metabolites produced from each delivery system.
Chapter 2: The Metabolic Landscape of Rivastigmine
The biotransformation of Rivastigmine is rapid and extensive. Unlike many pharmaceuticals, its metabolism is not primarily dependent on the hepatic cytochrome P450 (CYP450) enzyme system.[4][5] This is a significant clinical advantage as it reduces the potential for drug-drug interactions with compounds metabolized by CYP450 isoenzymes.[4][5]
Primary Metabolic Pathway: Esterase-Mediated Hydrolysis
The principal metabolic pathway for Rivastigmine is hydrolysis of the carbamate ester bond, a reaction mediated by its target enzymes, AChE and BuChE, as well as other esterases.[4][6] This cleavage yields the decarbamylated, pharmacologically inactive phenol metabolite, NAP226-90.[6][7] Following its formation, NAP226-90 undergoes further conjugation (sulfation) before being primarily eliminated via the kidneys.[7] The vast majority of a given dose is excreted in the urine as the sulfate conjugate of NAP226-90.[7]
Caption: Primary metabolic pathway of Rivastigmine.
Pharmacokinetic Profile
The pharmacokinetic parameters of Rivastigmine and NAP226-90 vary significantly between oral and transdermal administration. The transdermal patch results in a much lower metabolite-to-parent Area Under the Curve (AUC) ratio, indicating substantially less metabolism occurs compared to the oral route.[7]
| Parameter | Oral Capsule (6 mg) | Transdermal Patch (9.5 mg/24h) |
| Tmax (h) | ~1.4 | ~8.1 |
| Cmax (ng/mL) | ~21.6 | ~8.7 |
| Elimination Half-life (h) | ~1-2 | ~3.4 |
| Metabolite-to-Parent AUC Ratio | High | Low (3-5 fold lower than oral) |
| Data synthesized from sources[3][7][8]. |
Chapter 3: this compound: A Potential Secondary Metabolite
Beyond the well-defined hydrolysis pathway, analytical studies using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) have suggested the existence of other metabolites in human plasma.[2] One such potential metabolite is This compound (also known as Rivastigmine USP Related Compound F).[2][9]
Postulated Metabolic Formation
The formation of a vinyl group from the (1-dimethylamino)ethyl side chain of Rivastigmine is chemically plausible through a biological elimination reaction, akin to a Hofmann elimination. This process would involve the removal of the dimethylamine group and a proton from the adjacent carbon, resulting in the formation of a double bond. While the specific enzyme system responsible for this biotransformation has not been elucidated, it represents a potential, albeit likely minor, metabolic pathway.
Caption: Postulated formation of the vinyl metabolite.
Significance in Drug Development
The identification and characterization of all metabolites, even those present in trace amounts, is a regulatory and safety imperative. The presence of this compound necessitates:
-
Synthesis of a Reference Standard: To confirm its identity and enable accurate quantification in biological matrices.[2]
-
Safety Assessment: To determine if the metabolite possesses any pharmacological or toxicological activity.
-
Quality Control: To monitor its presence as a potential impurity in the drug substance or as a degradant in the final dosage form.[2]
Chapter 4: Analytical Methodologies for Metabolite Profiling
The low expected concentration of this compound demands highly sensitive and specific bioanalytical methods. LC-MS/MS is the gold standard for this application.[2][10]
Experimental Protocol 1: Sample Preparation from Plasma
Causality: The objective is to isolate the analyte of interest from complex biological matrices (plasma proteins, lipids, salts) that can interfere with chromatographic separation and mass spectrometric detection (a phenomenon known as ion suppression). Liquid-Liquid Extraction (LLE) is a robust technique that achieves this by partitioning the analyte into an immiscible organic solvent based on its physicochemical properties. The subsequent back-extraction step further purifies the sample and concentrates the analyte into a clean, injection-compatible aqueous solution.
Step-by-Step Methodology (Based on principles from[8]):
-
Aliquot: Transfer 500 µL of human plasma into a clean polypropylene tube.
-
Internal Standard: Spike the sample with a known concentration of an internal standard (IS), such as Donepezil, to account for variability in extraction efficiency and instrument response.
-
Alkalinization: Add 100 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample to deprotonate Rivastigmine and its metabolites, increasing their solubility in the organic solvent.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., 1-butanol/n-hexane, 2:98 v/v).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Back-Extraction: Add 200 µL of a dilute acidic solution (e.g., 0.05 M Acetic Acid) to the organic phase. This protonates the basic analytes, making them soluble in the aqueous phase.
-
Mixing & Centrifugation: Vortex for 2 minutes and centrifuge for 10 minutes.
-
Sample Injection: Carefully collect the lower aqueous layer (acidic phase) and inject a defined volume (e.g., 50 µL) into the LC-MS/MS system.
Experimental Protocol 2: Quantification by LC-MS/MS
Causality: This workflow couples the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS). The HPLC separates the parent drug, its primary metabolite (NAP226-90), the vinyl metabolite, and the internal standard based on their differential interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds and fragments them in a specific manner, allowing for unambiguous identification and quantification based on unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
Caption: High-level synthetic workflow for the reference standard.
The successful synthesis, followed by purification (typically via column chromatography) and structural confirmation (using techniques like NMR and Mass Spectrometry), yields the material required for definitive bioanalytical work. [11]
Chapter 6: Conclusion and Future Directions
This compound represents an important piece in the complete metabolic puzzle of Rivastigmine. While its presence in human plasma has been suggested by sensitive analytical techniques, its full characterization requires a multi-disciplinary approach.
Future research should focus on:
-
Definitive Confirmation: Using a synthesized reference standard to unequivocally confirm its identity and quantify its concentration in plasma from patients treated with different Rivastigmine formulations.
-
Enzymology: Identifying the specific enzyme or enzyme system responsible for its formation.
-
Pharmacological Activity: Conducting in vitro assays to determine if the metabolite has any affinity for cholinesterases or other relevant biological targets.
-
Clinical Relevance: Assessing if the levels of this metabolite correlate with any clinical outcomes, adverse events, or specific patient genotypes.
By pursuing these research avenues, the scientific community can achieve a more comprehensive understanding of Rivastigmine's disposition in the human body, further ensuring its safe and effective use in treating vulnerable patient populations.
References
- Exelon Patch TDS. (2010).
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (n.d.). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Nanjing Medical University.
- Rivastigmine. (2022). ALZFORUM.
- Drug Monograph: Rivastigmine (Exelon). EBM Consult.
- High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. (n.d.). NIH.
- What is the metabolism pathway of rivastigmine? (2025). Dr.Oracle.
- Exelon - accessd
- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. (2025).
- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. (2012). Asian Journal of Chemistry.
- Pommier F, Frigola R. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry.
- Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. (n.d.). PMC - NIH.
- 3-VINYLPHENYL ETHYL(METHYL)
- 3-vinylphenyl ethyl(Methyl)
- BIOANALYSIS OF RIVASTIGMINE. DSpace.
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An In-depth Technical Guide to 3-Vinylphenyl ethyl(methyl)carbamate: Physicochemical Properties, Synthesis, and Analytical Characterization
This guide provides a comprehensive technical overview of 3-Vinylphenyl ethyl(methyl)carbamate, a compound of interest in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, and robust analytical methodologies for its characterization.
Introduction and Core Compound Profile
This compound, a carbamate ester, is recognized as a potential metabolite of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] Its structure, featuring a vinyl group, presents interesting possibilities for further chemical modifications and applications. Understanding its fundamental properties is crucial for its use as a reference standard, in metabolic studies, and for the development of related compounds.
The molecular formula for this compound is C₁₂H₁₅NO₂.[3] This composition gives it a molecular weight of approximately 205.25 g/mol .[3]
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [3] |
| Molecular Weight | 205.25 g/mol | [3] |
| IUPAC Name | (3-ethenylphenyl) N-ethyl-N-methylcarbamate | |
| CAS Number | 1346602-84-3 | [4] |
| Appearance | Yellow Oil to Thick Oil | [4] |
| Boiling Point (Predicted) | 303.5±25.0 °C | [4] |
| Density (Predicted) | 1.061±0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4] |
| Storage | 2-8°C, Light Sensitive | [4] |
Molecular Structure
The chemical structure of this compound is depicted in the diagram below.
Caption: 2D structure of this compound.
Synthesis Protocol
A convenient and efficient synthesis of this compound has been reported, which is particularly valuable for producing this metabolite for research and quality control purposes.[1][2] The following protocol is based on a published method.[1]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Materials:
-
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Starting material)
-
Pyridine
-
Tosyl chloride (TsCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (1.5 g, 6.7 mmol) in 10 mL of pyridine in a round-bottom flask. The use of pyridine as a solvent also serves to neutralize the HCl generated during the subsequent tosylation step.
-
Tosylation: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon the addition of tosyl chloride. Add tosyl chloride (1.92 g, 0.01 mol) portion-wise to the cooled solution. The tosylation of the hydroxyl group converts it into a good leaving group, which is essential for the subsequent elimination reaction.
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature overnight. Allowing the reaction to proceed overnight ensures the complete formation of the tosylated intermediate.
-
Solvent Removal: After the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Elimination Reaction: Dissolve the resulting residue in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 mL). DBU is a non-nucleophilic strong base that facilitates the E2 elimination of the tosyl group to form the vinyl group.
-
Heating: Reflux the mixture at 140°C for 3 hours. The elevated temperature provides the necessary activation energy for the elimination reaction to proceed to completion.
-
Work-up and Purification: After cooling, the reaction mixture can be subjected to a standard aqueous work-up and purified using column chromatography to isolate the final product, this compound.
Analytical Characterization
A robust analytical workflow is essential for the confirmation of the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow
Caption: Recommended analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound. Given its structural similarity to Rivastigmine, established methods for Rivastigmine and its related compounds can be adapted.
Illustrative HPLC Method:
-
Column: A reverse-phase C18 column is a suitable starting point.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation.[7][8]
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 215-254 nm) would be appropriate.[8][9]
-
Justification: This method provides a reliable means to separate the target compound from any unreacted starting materials, byproducts, or degradation products, allowing for accurate purity determination.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
Expected Results:
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 206.1.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for carbamates should be considered in the interpretation of the MS/MS spectrum.
-
Causality: The precise mass measurement provided by high-resolution mass spectrometry can unequivocally confirm the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the vinyl protons, the aromatic protons, and the protons of the ethyl and methyl groups on the carbamate nitrogen. The chemical shifts, integration values, and coupling patterns will be unique to this structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carbamate group, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the ethyl and methyl groups.[10]
-
Rationale: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if necessary, allows for the complete assignment of the molecule's structure, confirming its identity and isomeric purity.
Applications and Future Directions
The primary current application of this compound is as a reference standard in metabolic studies of Rivastigmine.[1][2] Its availability is crucial for the accurate quantification of this metabolite in biological matrices.
The presence of the vinyl group offers a reactive handle for further chemical elaboration. This could be exploited in several ways:
-
Polymerization: The vinyl group can participate in polymerization reactions, potentially leading to the development of novel polymers with carbamate functionalities.
-
Click Chemistry: The vinyl group can be functionalized to participate in various click chemistry reactions, enabling its conjugation to other molecules of interest.
-
Drug Discovery: The vinylphenyl carbamate scaffold could serve as a starting point for the design and synthesis of new bioactive molecules.
Safety and Handling
Carbamates as a class of compounds can exhibit varying degrees of toxicity.[11] It is imperative to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental physicochemical properties to its synthesis and analytical characterization. The methodologies described herein are designed to be robust and reliable, providing a solid foundation for researchers working with this compound. As a key metabolite of Rivastigmine and a molecule with potential for further chemical modification, a thorough understanding of its characteristics is essential for advancing research in neuropharmacology and medicinal chemistry.
References
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available at: [Link]
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How Can We Analyze Carbamate Pesticides?. YouTube. Available at: [Link]
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Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]
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Mass Spectra of N-Substituted Ethyl Carbamates. ACS Publications. Available at: [Link]
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Typical Chromatogram of Sample Solution of Rivastigmine. ResearchGate. Available at: [Link]
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NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications. Available at: [Link]
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Safety Data Sheet: Ammonium carbamate. Carl ROTH. Available at: [Link]
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NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Journal of the Chinese Chemical Society. Available at: [Link]
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Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. ResearchGate. Available at: [Link]
- Synthesis of vinyl carbonates for use in producing vinyl carbamates. Google Patents.
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Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. PubMed. Available at: [Link]
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Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. Journal of Pharmaceutical Research International. Available at: [Link]
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Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. ResearchGate. Available at: [Link]
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Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Inorganic Ventures. Available at: [Link]
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The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists. Available at: [Link]
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Safety Data Sheet: Methyl carbamate. Chemos GmbH&Co.KG. Available at: [Link]
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Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. NIH. Available at: [Link]
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Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
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Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. PMC. Available at: [Link]
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Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Available at: [Link]
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Carbamate. Wikipedia. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Spectrophotometric and Chemometric Methods for Simultaneous Determination of Alzheimer's drugs in Pharmaceutical dosage forms. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis of carbamates 7–9. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3-Vinylphenyl ethyl(methyl)carbamate
Introduction: Context and Rationale
3-Vinylphenyl ethyl(methyl)carbamate is a key potential human metabolite of Rivastigmine, a carbamate-type acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] As such, access to a pure, well-characterized standard of this metabolite is critical for pharmacokinetic studies, drug metabolism research, and as a reference standard in the quality control of Rivastigmine production.[1][3]
This document provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound. The narrative is structured to not only provide a step-by-step methodology but also to explain the causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This protocol proceeds via the formation of a key acetylphenyl carbamate intermediate, followed by reduction and subsequent dehydration to yield the target vinyl compound.
Overall Synthetic Scheme
The synthesis is a three-stage process commencing from commercially available starting materials. The pathway is designed for efficiency and scalability, with an overall yield reported to be higher than 30%.[2]
Caption: Multi-step synthesis of this compound.
PART I: Preparation of Key Reagent: Ethyl(methyl)carbamoyl Chloride
While commercially available, the synthesis of ethyl(methyl)carbamoyl chloride may be necessary. The use of triphosgene is a significantly safer and more manageable alternative to employing phosgene gas directly.[4] The reaction involves the in situ generation of phosgene from triphosgene, which then reacts with ethylmethylamine.
Mechanism Insight: Triphosgene, in the presence of a base, decomposes to form three equivalents of phosgene. The inorganic base, such as sodium bicarbonate, acts as a proton scavenger, neutralizing the HCl byproduct formed during the reaction of the amine with phosgene, driving the reaction to completion. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and intermediates.[4]
Protocol: Ethyl(methyl)carbamoyl Chloride Synthesis
-
Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethylmethylamine (1.0 eq) and dichloromethane (DCM).
-
Base Addition: Add sodium bicarbonate (approx. 1.5 eq) to the solution.[4]
-
Triphosgene Addition: Cool the mixture to 0 °C in an ice bath. Dissolve triphosgene (approx. 0.66 eq) in DCM and add it dropwise to the stirred amine solution over 1-2 hours, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[4]
-
Workup: Filter the reaction mixture to remove the sodium chloride byproduct.
-
Purification: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield ethyl(methyl)carbamoyl chloride as a light yellow oil. The product is often used in the next step without further purification if high purity starting materials are used. A yield of over 90% can be expected.[4]
PART II: Step-by-Step Synthesis Protocol
This section details the core synthesis of the target molecule from 1-(3-hydroxyphenyl)ethanone.
Step 1: Synthesis of 3-acetylphenyl ethyl(methyl)carbamate
This step is a classic O-acylation reaction where the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone attacks the electrophilic carbonyl carbon of ethyl(methyl)carbamoyl chloride.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane.
-
Base and Reagent Addition: Add a base, like pyridine (approx. 2.0 eq), to the solution and cool to 0 °C. Add ethyl(methyl)carbamoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup and Extraction: Quench the reaction with water. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Evaporate the solvent under vacuum to obtain 3-acetylphenyl ethyl(methyl)carbamate as a light yellow oil. This step typically proceeds with a near-quantitative yield (approx. 99%).[1]
Step 2: Synthesis of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate
This stage involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH4) is the reagent of choice as it is a mild reducing agent that will not affect the carbamate ester group.
-
Reaction Setup: Dissolve the 3-acetylphenyl ethyl(methyl)carbamate (1.0 eq) from the previous step in methanol (MeOH).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (approx. 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours.
-
Workup and Extraction: Carefully add water to quench the excess NaBH4. Remove the methanol via rotary evaporation. Extract the remaining aqueous solution twice with dichloromethane.
-
Purification: Combine the organic phases, wash with brine, dry over Na2SO4, and concentrate under vacuum. This yields 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate as a yellow oil with a typical yield of around 78%.[1]
Step 3: Synthesis of this compound
The final step is a dehydration reaction to form the vinyl group. Tosyl chloride (TsCl) is used to convert the hydroxyl group into a good leaving group (tosylate), which is then eliminated in the presence of a base (pyridine) to form the alkene.
-
Reaction Setup: Dissolve the 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate (1.0 eq) in pyridine. The pyridine acts as both the solvent and the base for the elimination step.
-
Tosylation/Elimination: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (approx. 1.5 eq).[1]
-
Reaction: Allow the mixture to stir at room temperature overnight.[1]
-
Workup and Extraction: Evaporate the pyridine under vacuum. Dissolve the residue in dichloromethane and wash sequentially with water and brine.
-
Purification: Dry the organic layer over Na2SO4 and concentrate under vacuum. The crude product should be purified using column chromatography (silica gel, with a hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Presentation
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-hydroxyphenyl)ethanone | 121-71-1 | C₈H₈O₂ | 136.15 |
| Ethyl(methyl)carbamoyl chloride | 42252-34-6 | C₄H₈ClNO | 121.56[6] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Final Product | |||
| This compound | 1346602-84-3 | C₁₂H₁₅NO₂ | 205.25[7] |
Table 2: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Time | Expected Yield |
| 1: Carbamoylation | Ethyl(methyl)carbamoyl chloride, Pyridine | DCM | 0°C -> RT | Overnight | ~99%[1] |
| 2: Ketone Reduction | Sodium Borohydride (NaBH₄) | MeOH | 0°C | 2-3 h | ~78%[1] |
| 3: Dehydration | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 0°C -> RT | Overnight | >40% |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Safety and Handling
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl(methyl)carbamoyl chloride: This reagent is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and leads to serious eye damage.[6] It is also sensitive to moisture.[8] Handle with care under an inert atmosphere if possible.
-
Triphosgene: Used in the preparation of the carbamoyl chloride, triphosgene is a safer alternative to phosgene but is still highly toxic and must be handled with extreme caution.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
p-Toluenesulfonyl chloride (TsCl): Corrosive. Causes severe skin burns and eye damage. Reacts with water.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed or in contact with skin.
Characterization
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques. As reported in the literature, ¹H NMR spectroscopy is essential for structural verification.[1] Further analysis by Mass Spectrometry (MS) will confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) should be employed to determine the final purity.
References
- WO2007080430A1 - Novel process - Google P
-
N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem. (URL: [Link])
-
Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a - ResearchGate. (URL: [Link])
-
3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem. (URL: [Link])
-
NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. (URL: [Link])
-
Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF - ResearchGate. (URL: [Link])
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This compound - gsrs. (URL: [Link])
-
Reactions of Phosphorus Pentachloride with Ethyl-, Vinyl-, and Ethynyl(trichloromethyl)carbinol and with 1,1,1-Trichloro-3-nonyn-2-ol - ResearchGate. (URL: [Link])
-
3-Ethenylphenyl ethyl(methyl)carbamate | C12H15NO2 | CID 71307771 - PubChem. (URL: [Link])
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (URL: [Link])
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- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethenylphenyl ethyl(methyl)carbamate | C12H15NO2 | CID 71307771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Ethyl-N-methylcarbamoyl Chloride | 42252-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for 3-Vinylphenyl ethyl(methyl)carbamate in the Context of Alzheimer's Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 3-Vinylphenyl ethyl(methyl)carbamate in the Landscape of Alzheimer's Therapeutics
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[1] One of the primary therapeutic strategies to manage the symptoms of AD is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]
Rivastigmine is a well-established, reversible cholinesterase inhibitor of the carbamate type, approved for the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease.[1][2][4][5][6] It functions by increasing the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2][3][6]
This compound has been identified as a potential human metabolite of Rivastigmine.[1][7][8] While there is currently a lack of direct published research on the specific application of this compound as a therapeutic agent for Alzheimer's disease, its status as a metabolite of a clinically significant drug makes it a compound of interest. Understanding the pharmacological profile of this metabolite is crucial for a comprehensive understanding of Rivastigmine's in vivo activity, its pharmacokinetics, and its overall therapeutic effect.
These application notes, therefore, present a hypothetical framework for the investigation of this compound in the context of Alzheimer's disease research. The protocols provided are based on established methodologies for the evaluation of cholinesterase inhibitors and are intended to guide researchers in exploring the potential activity of this compound.
Hypothesized Mechanism of Action: A Cholinesterase Inhibition Pathway
Given its structural similarity to Rivastigmine, it is hypothesized that this compound may also exhibit cholinesterase inhibitory activity. The proposed mechanism of action is the reversible inhibition of both AChE and BChE. By binding to the active site of these enzymes, the compound would prevent the hydrolysis of acetylcholine, leading to an increase in its concentration in the synaptic cleft and enhanced cholinergic neurotransmission.
Caption: Hypothesized mechanism of cholinesterase inhibition by this compound.
Experimental Protocols
The following protocols are designed to investigate the potential therapeutic relevance of this compound in Alzheimer's disease research.
Protocol 1: In Vitro Cholinesterase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against AChE and BChE using Ellman's method.
Objective: To quantify the IC50 value of this compound for AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of the test compound dilutions.
-
Add 50 µL of AChE or BChE solution to the respective wells.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Protocol 2: In Vitro Neuroprotection Assay
This protocol assesses the potential of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[9][10][11]
Objective: To evaluate the neuroprotective effects of this compound in a cell-based model of AD.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Amyloid-beta (1-42) peptide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
-
Aβ Preparation:
-
Prepare oligomeric Aβ(1-42) by incubating the peptide in serum-free medium.
-
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add oligomeric Aβ(1-42) to the wells and incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the concentration of the test compound.
-
Protocol 3: In Vivo Cognitive Enhancement in an Animal Model of AD
This protocol describes a method to assess the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or Tg2576 mouse.[12][13][14][15]
Objective: To determine if this compound can improve cognitive function in an AD mouse model.
Materials:
-
Transgenic AD mice (e.g., 5XFAD) and wild-type littermates
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Morris Water Maze apparatus
-
Animal housing and care facilities
Procedure:
-
Animal Dosing:
-
Acclimate mice to the housing facility and handling.
-
Divide the mice into groups: vehicle-treated wild-type, compound-treated wild-type, vehicle-treated AD mice, and compound-treated AD mice.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Morris Water Maze Test:
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze escape latency and path length during the acquisition phase using repeated measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using one-way ANOVA followed by post-hoc tests.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| This compound | 1.5 | 3.2 |
| Rivastigmine (Reference) | 0.8 | 1.8 |
Table 2: In Vitro Neuroprotection against Aβ Toxicity
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ (1-42) only | 55 |
| Aβ (1-42) + this compound (1 µM) | 70 |
| Aβ (1-42) + this compound (10 µM) | 85 |
Table 3: In Vivo Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-type + Vehicle | 15 | 45 |
| 5XFAD + Vehicle | 40 | 20 |
| 5XFAD + this compound | 25 | 35 |
Conclusion
While this compound is primarily recognized as a potential metabolite of Rivastigmine, the protocols outlined in these application notes provide a robust framework for investigating its own potential therapeutic utility in Alzheimer's disease research. By systematically evaluating its cholinesterase inhibitory activity, neuroprotective effects, and in vivo efficacy, researchers can elucidate the pharmacological profile of this compound and its potential contribution to the overall therapeutic effect of Rivastigmine. Such studies are essential for a comprehensive understanding of drug metabolism and for the potential discovery of new therapeutic leads for Alzheimer's disease.
References
-
ResearchGate. (2025, August 6). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013, May 25). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]
-
PMC. (n.d.). Alzheimer's Disease: Experimental Models and Reality. Retrieved from [Link]
-
Wikipedia. (n.d.). Rivastigmine. Retrieved from [Link]
-
Drug Discovery World. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]
-
Cochrane. (2015, September 22). Rivastigmine for people with Alzheimer's disease. Retrieved from [Link]
-
Frontiers. (n.d.). Mouse Models of Alzheimer's Disease. Retrieved from [Link]
-
Neurology Today. (n.d.). Rivastigmine Skin Patch for Alzheimer Disease Approved. Retrieved from [Link]
-
ACS Omega. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]
-
Mayo Clinic. (2025, August 31). Rivastigmine (transdermal route) - Side effects & dosage. Retrieved from [Link]
-
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
-
Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]
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- 2. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
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- 5. Rivastigmine - Wikipedia [en.wikipedia.org]
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- 8. asianpubs.org [asianpubs.org]
- 9. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 10. innoprot.com [innoprot.com]
- 11. scantox.com [scantox.com]
- 12. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 13. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 15. Alzheimer’s Disease: Animal Research Models [labome.com]
Application Note: A Guide to the Use of 3-Vinylphenyl ethyl(methyl)carbamate as a Reference Standard in the HPLC Analysis of Rivastigmine
Abstract
This comprehensive application note provides a detailed framework for the utilization of 3-Vinylphenyl ethyl(methyl)carbamate as a chemical reference standard for the quality control of Rivastigmine, a cholinesterase inhibitor used in the management of dementia. This document outlines the scientific rationale behind method development, provides detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and establishes a clear workflow for ensuring analytical accuracy and reliability. The procedures detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, aligning with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Imperative of Impurity Profiling
Rivastigmine is a critical therapeutic agent for Alzheimer's disease.[1] In pharmaceutical manufacturing, ensuring the purity and stability of the Active Pharmaceutical Ingredient (API) is paramount to guaranteeing patient safety and drug efficacy. Regulatory bodies worldwide, guided by frameworks such as the ICH, mandate rigorous control of impurities.[2] An impurity is any component present in the drug substance or drug product that is not the desired API. These can arise from the manufacturing process, degradation of the API over time, or interaction with excipients.
This compound (CAS No. 1346602-84-3) is identified as Rivastigmine Related Compound F in the USP, making it a critical impurity to monitor.[3][4] As such, a well-characterized reference standard of this compound is indispensable for the validation of analytical methods used to quantify it. This note details the use of this standard to develop and validate a specific, accurate, and stability-indicating HPLC method for Rivastigmine.
The Role and Attributes of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. Its primary functions in HPLC analysis are:
-
Peak Identification: To unequivocally confirm the identity of an impurity peak in a chromatogram by comparing its retention time to that of the standard.
-
Quantification: To accurately determine the concentration of the impurity in a sample by comparing the peak response (area or height) of the impurity to the response of a known concentration of the reference standard.
-
Method Validation: To serve as a benchmark for validating the performance of an analytical method, including its specificity, linearity, accuracy, and precision, as mandated by guidelines like ICH Q2(R1).[2][5]
The trustworthiness of any analysis hinges on the quality of the reference standard. It must be accompanied by a Certificate of Analysis detailing its identity, purity, and recommended storage conditions. For this compound, storage at 2-8°C in a dry, sealed container is recommended to ensure its stability.[6][7]
Table 1: Physicochemical Properties of Rivastigmine and Related Compound F
| Property | Rivastigmine (API) | This compound (Impurity F) | Data Source(s) |
| IUPAC Name | (S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate | (3-ethenylphenyl) N-ethyl-N-methylcarbamate | [8][9] |
| CAS Number | 123441-03-2 | 1346602-84-3 | [3][8] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₂H₁₅NO₂ | [3] |
| Molecular Weight | 250.34 g/mol | 205.25 g/mol | [3][6] |
| Appearance | Not specified | Clear Yellow Oil | [4] |
| Storage | Not specified | 2-8°C, Sealed in dry | [6][7] |
HPLC Method Development: A Logic-Driven Approach
The development of a robust HPLC method requires a systematic approach based on the physicochemical properties of the analytes. The goal is to achieve adequate separation (resolution) between the main API peak (Rivastigmine) and all potential impurities, including Related Compound F.
-
Chromatographic Mode Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen mode. This technique separates molecules based on their hydrophobicity. Both Rivastigmine and its vinyl-substituted impurity possess sufficient nonpolar character to be retained on a nonpolar stationary phase (like C18 or C8), making RP-HPLC the ideal choice.[10][11]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is recommended. Its long alkyl chains provide strong hydrophobic retention, which is necessary to achieve baseline separation between structurally similar compounds. A column with a particle size of 3.5 µm to 5 µm is a standard choice for robust quality control methods.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent provides the most effective separation.
-
Aqueous Phase: A buffer such as ammonium acetate or phosphate at a slightly acidic to neutral pH (e.g., pH 5.0 - 6.5) is used to maintain a consistent ionization state for the analytes, leading to symmetrical and reproducible peak shapes.
-
Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better resolution and lower backpressure.
-
-
Detection: UV detection is suitable as both molecules contain a chromophoric phenyl ring. Based on reported methods for Rivastigmine, a detection wavelength between 214 nm and 217 nm provides good sensitivity for both the API and its related compounds.[12][13]
Experimental Protocols and Workflows
The following protocols provide a self-validating system for the analysis, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
Diagram 1: Workflow for Reference Standard Use
This diagram illustrates the logical flow from receiving the standard to its final application in sample analysis.
Caption: Workflow for the preparation and use of the reference standard.
Protocol 4.1: Preparation of Solutions
Causality: Accurate solution preparation is the foundation of quantitative analysis. Using high-purity solvents and calibrated volumetric equipment is essential. Methanol is a suitable solvent for both Rivastigmine and this compound.[14]
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary.
-
-
Rivastigmine Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of Rivastigmine API into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol.
-
-
System Suitability Solution:
-
Transfer 1 mL of the Rivastigmine Stock Solution into a 10 mL volumetric flask.
-
Add 1 mL of the Reference Standard Stock Solution.
-
Dilute to volume with the Diluent. This solution contains approximately 100 µg/mL of Rivastigmine and 10 µg/mL of Impurity F.
-
-
Sample Solution (Test Solution):
-
Accurately weigh and prepare a solution of the Rivastigmine drug substance to a final nominal concentration of 100 µg/mL using the Diluent.
-
Protocol 4.2: HPLC Instrumentation and Conditions
The following conditions have been optimized to provide good resolution between Rivastigmine and Related Compound F.
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with Gradient Pump and UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 23 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
Protocol 4.3: System Suitability Testing (SST)
Trustworthiness: SST ensures that the chromatographic system is fit for its intended purpose on the day of analysis. The criteria are based on USP General Chapter <621> Chromatography.[10][15]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the System Suitability Solution.
-
Calculate the parameters listed in Table 3. The system is deemed suitable for use only if all criteria are met.
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria | Rationale |
| Resolution | Resolution (Rs) between Rivastigmine and Impurity F peaks | ≥ 2.0 | Ensures the peaks are well-separated for accurate integration. |
| Tailing Factor | Tailing factor (T) for the Rivastigmine and Impurity F peaks | ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Precision | Relative Standard Deviation (%RSD) of the peak areas for Impurity F from five replicate injections | ≤ 5.0% | Demonstrates the reproducibility of the system's injection and detection. |
| Plate Count | Theoretical plates (N) for the Rivastigmine peak | ≥ 2000 | Indicates the efficiency and performance of the column. |
Method Validation and Application
Once the method is established and system suitability is confirmed, it must be validated for its intended purpose, which is the quantification of Impurity F in Rivastigmine. The reference standard is essential for this process.
Diagram 2: Logic of a Stability-Indicating Method
This diagram shows how forced degradation studies and the reference standard work together to validate the method's specificity.
Caption: Proving the stability-indicating nature of the HPLC method.
Application Example: Forced Degradation Study
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a "stability-indicating" method.[16][17][18]
-
Stress Conditions: Expose solutions of Rivastigmine (e.g., 1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis).[19]
-
-
Analysis: Neutralize the acid/base samples and dilute all stressed samples to the target concentration (e.g., 100 µg/mL).
-
Peak Identification: Analyze the stressed samples using the validated HPLC method. The this compound reference standard is injected in the same sequence. If a peak in a stressed sample chromatogram has the same retention time as the reference standard, its identity as Impurity F is confirmed. A photodiode array (PDA) detector can further confirm this by matching the UV spectra, ensuring peak purity.[12]
Table 4: Outline of Validation Parameters as per ICH Q2(R1)
| Parameter | Purpose | Role of the Reference Standard |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | The standard is spiked into the API to prove it can be separated. Used in forced degradation studies to identify the specific degradant. |
| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte over a given range. | Prepare a series of dilutions of the standard (e.g., 5 levels) and inject. Plot peak area vs. concentration to obtain a calibration curve and correlation coefficient (r² > 0.99). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established during the linearity experiment. |
| Accuracy | To measure the closeness of the test results to the true value. | Spike a known amount of the standard into the API sample at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same standard solution. Intermediate Precision: Analysis performed by different analysts on different days. Calculate %RSD. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by injecting progressively more dilute solutions of the standard until the signal-to-noise ratio is approximately 10:1 and precision/accuracy criteria are met. |
Conclusion
The this compound reference standard is a non-negotiable tool for the robust quality control of Rivastigmine. Its correct use, embedded within a framework of systematic method development and validation, ensures that analytical data is reliable, reproducible, and compliant with global regulatory expectations. This application note provides the foundational logic and detailed protocols to empower analytical scientists to confidently identify and quantify this critical process impurity, thereby playing a vital role in safeguarding the quality and safety of this important therapeutic agent.
References
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U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Global Substance Registration System (GSRS). This compound. Retrieved from [Link]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Retrieved from [Link]
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International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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Rao, M. S., Rao, S. V., Rao, D. V. N. S., Bharathi, C., Rajput, P., & Sharma, H. K. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336–338. Retrieved from [Link]
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Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Al-Hakeim, H. S., Al-Rudainy, B. A., & Al-Amery, K. F. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of chromatographic science, 54(9), 1546–1554. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71307771, 3-Ethenylphenyl ethyl(methyl)carbamate. Retrieved from [Link]
-
Kumar, B. P., Kumar, Y. R., & Kumar, P. V. (2022). QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. Journal of Applied Pharmaceutical Science, 12(6), 147-156. Retrieved from [Link]
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY (USP 35). Retrieved from [Link]
-
Pharmaffiliates. CAS No : 1346602-84-3 | Product Name : this compound. Retrieved from [Link]
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McDowall, R. D. (2024). Are You Sure You Understand USP <621>?. LCGC North America, 42(9), 392-398. Retrieved from [Link]
-
Patel, Y., et al. (2013). Forced degradation studies: A powerful tool in determination of stability of drug substances. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
-
Nagy, Z., et al. (2021). High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma. Acta Pharmaceutica Hungarica, 91(1-2), 27-35. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-37. Retrieved from [Link]
-
Saraiva, F. R. S., et al. (2014). RP-HPLC Method For The Estimation of Rivastigmine in Bulk and in Dosage Forms. Current Pharmaceutical Analysis, 10(3), 168-174. Retrieved from [Link]
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International Council for Harmonisation. ICH Quality Guidelines. Retrieved from [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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De-Bono, P. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3-Vinylphenyl ethyl(methyl)carbamate in Human Plasma by LC-MS/MS
Abstract
This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Vinylphenyl ethyl(methyl)carbamate in human plasma. This compound is a known related compound of Rivastigmine, a cholinesterase inhibitor used in the treatment of dementia[1][2]. Accurate quantification of such related compounds is critical in pharmaceutical development for pharmacokinetic studies, impurity profiling, and metabolic research. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been developed and validated in accordance with principles outlined in major international guidelines, ensuring its suitability for regulated bioanalysis.
Introduction and Scientific Rationale
The analysis of small-molecule therapeutics and their related compounds in biological matrices is a cornerstone of drug development. This compound is a carbamate ester with a molecular weight of 205.25 g/mol [2]. Due to the inherent thermal instability of many carbamates, analytical techniques like Gas Chromatography (GC) are often unsuitable, making Liquid Chromatography (LC) the preferred separation method[3].
When coupled with tandem mass spectrometry (MS/MS), LC provides unparalleled sensitivity and specificity, which is essential for detecting low-concentration analytes in complex biological matrices like plasma[4]. The selection of a triple quadrupole mass spectrometer enables the use of Multiple Reaction Monitoring (MRM), a highly selective detection technique where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This specificity minimizes interference from endogenous matrix components, a common challenge in bioanalysis.
This application note provides a complete, self-validating protocol. The causality behind each step is explained, from the choice of a simple yet effective protein precipitation for sample cleanup—balancing analyte recovery with high-throughput needs—to the optimization of MS parameters to achieve the required sensitivity and selectivity. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines to demonstrate that the method is suitable for its intended purpose[5][6].
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
3-Acetylphenyl ethyl(methyl)carbamate (Internal Standard, IS) (>98% purity)[7]
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS Grade (>99%)
-
Human Plasma (K2-EDTA), pooled from at least six different sources
-
All reagents should be of the highest purity available to minimize background interference[8].
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in 10 mL of methanol, respectively. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) Acetonitrile:Water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.
LC-MS/MS Method Parameters
Method optimization is critical for achieving reliable results. Carbamates are known to ionize efficiently in positive electrospray ionization mode[9]. A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte.
Liquid Chromatography Conditions
The gradient elution is designed to provide sharp, symmetrical peaks and ensure that the analyte is well-separated from potential matrix interferences.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 10% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 10% B for 1.0 min |
| Total Run Time | 5.0 minutes |
Mass Spectrometry Conditions
MRM transitions were optimized by direct infusion of the analyte and IS. The protonated molecule [M+H]+ was selected as the precursor ion. The most abundant and stable fragment ions were chosen for the product ions to ensure maximum sensitivity and specificity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| This compound | 206.1 | 133.1 | 100 | 30 | 15 | Quantifier |
| This compound | 206.1 | 103.1 | 100 | 30 | 25 | Qualifier |
| 3-Acetylphenyl ethyl(methyl)carbamate (IS) | 222.2 | 149.1 | 100 | 35 | 20 | Quantifier |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis[10][11]. Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the analyte and IS in solution.
Caption: Workflow for plasma sample preparation using protein precipitation.
Step-by-Step Protocol:
-
Label a 1.5 mL microcentrifuge tube.
-
Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into the tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an HPLC vial with an insert.
-
Cap the vial and place it in the autosampler for analysis.
Method Validation Protocol
To ensure the method is fit for purpose, a full validation should be conducted according to established regulatory guidelines[5][6][12]. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[5].
Caption: Logical relationship of key parameters in method validation.
Validation Experiments:
-
Selectivity: Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS. Peak response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS[6].
-
Linearity and Range: Prepare an 8-point calibration curve in plasma over a specified range (e.g., 0.5 - 500 ng/mL). The curve should be fitted with a linear, 1/x² weighted regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at four levels in triplicate over at least three separate runs: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC (approx. 80% of upper limit)[13].
-
Acceptance Criteria: The mean accuracy for each QC level should be within ±15% (±20% for LLOQ) of the nominal value. The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ)[13].
-
-
Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).
-
Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution.
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Results and Data Presentation
All quantitative data should be summarized for clarity. Below is a template for presenting validation results.
Table 1: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) (n=5) | Inter-Assay Precision (%CV) (n=3 runs) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |
| LLOQ | 0.5 | <20% | <20% | 80-120% | 80-120% |
| Low QC | 1.5 | <15% | <15% | 85-115% | 85-115% |
| Mid QC | 100 | <15% | <15% | 85-115% | 85-115% |
| High QC | 400 | <15% | <15% | 85-115% | 85-115% |
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| LOD (estimated) | 0.15 ng/mL |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for large-scale clinical and non-clinical studies. The validation protocol, grounded in regulatory guidelines, ensures that the data generated is accurate and defensible. This application note serves as a comprehensive guide for researchers and drug development professionals requiring the bioanalysis of this compound.
References
-
Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice Source: Agilent Technologies URL: [Link]
-
Title: Effective Analysis Carbamate Pesticides Source: Separation Science URL: [Link]
-
Title: Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]
-
Title: 3-Ethenylphenyl ethyl(methyl)carbamate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: Chromatography Online URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Serum Sample Preparation for LC-MS and GC-MS Source: Organomation URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 3-Acetylphenyl ethyl(methyl)carbamate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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- 1. 3-vinylphenyl ethyl(Methyl)-carbaMate | 1346602-84-3 [chemicalbook.com]
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- 3. sepscience.com [sepscience.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
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- 7. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of Analytical Methods for 3-Vinylphenyl ethyl(methyl)carbamate
Introduction
3-Vinylphenyl ethyl(methyl)carbamate is a notable organic compound, recognized as a potential metabolite and related compound of Rivastigmine.[1][2] Rivastigmine is a cholinesterase inhibitor of the carbamate type, utilized in the management of Alzheimer's disease.[2] Given its relationship to a significant pharmaceutical agent, the development of robust and reliable analytical methods for the identification, quantification, and characterization of this compound is of paramount importance for quality control in drug production, metabolite identification studies, and pharmacokinetic research.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for this compound. The protocols outlined herein are grounded in established scientific principles for the analysis of carbamate compounds and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[4][5]
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | (3-ethenylphenyl) N-ethyl-N-methylcarbamate | PubChem[6] |
| CAS Number | 1346602-84-3 | ChemicalBook[1], PubChem[6] |
| Molecular Formula | C12H15NO2 | PubChem[6] |
| Molecular Weight | 205.25 g/mol | PubChem[6] |
| Boiling Point | 303.5±25.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.061±0.06 g/cm3 (Predicted) | ChemicalBook[1] |
| Form | Oil to Thick Oil | ChemicalBook[1] |
| Color | Yellow | ChemicalBook[1] |
| Stability | Light Sensitive | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary technique for the quantitative analysis of carbamate compounds.[7][8] The vinyl group and the carbamate functional group in this compound allow for strong UV absorbance, making this a suitable method.
Rationale for Method Development
The selection of a reversed-phase HPLC method is based on the non-polar nature of the this compound molecule. A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules.[9] The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution and peak shape.[8] The detection wavelength of 220 nm is chosen as it is a common wavelength for the detection of carbamates and provides good sensitivity.[8]
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)[10]
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water.[8] Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask and make up to volume. This is the stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm[8]
-
-
Analysis:
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
HPLC-UV analysis workflow.
Structural Elucidation and Identification
For unequivocal identification and structural confirmation of this compound, a combination of spectroscopic techniques is essential.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C12H15NO2), the expected exact mass is 205.1103.[11] A characteristic fragmentation would be the neutral loss of methyl isocyanate (CH3NCO), a common fragmentation pathway for N-methyl carbamates.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The expected chemical shifts in ¹H NMR would include signals for the vinyl protons, the aromatic protons, the ethyl group protons, and the methyl group protons.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the C=O of the carbamate group (around 1700 cm⁻¹), the C-O stretching, and the C=C stretching of the vinyl group and the aromatic ring.
Method Validation
Validation of the developed analytical method is crucial to ensure its suitability for the intended purpose.[4] The validation should be performed according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[4][5]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative HPLC assay.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12] | RSD of results under varied conditions should be within acceptable limits. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Validation Protocol Workflow
Analytical method validation workflow.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for this compound. The detailed HPLC-UV protocol offers a robust starting point for quantitative analysis. Furthermore, the outlined spectroscopic techniques are essential for the definitive identification and structural characterization of this important compound. Adherence to the principles of method validation as described by the ICH is critical to ensure the generation of reliable and accurate data in a regulated environment.
References
-
PubChem. 3-Acetylphenyl ethyl(methyl)carbamate. [Link]
-
Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. undsci.com. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
PubChem. 3-Ethenylphenyl ethyl(methyl)carbamate. [Link]
-
ResearchGate. Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. [Link]
-
EPA. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
cromlab-instruments.es. The Acclaim Carbamate Column—A Superior Solution. [Link]
-
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Application Notes & Protocols for the In Vitro Evaluation of 3-Vinylphenyl ethyl(methyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Carbamate Derivatives
The carbamate functional group is a cornerstone in medicinal chemistry, recognized for its role as a stable and effective structural motif in numerous therapeutic agents.[1][2] Carbamates are often employed as bioisosteres for amide or ester groups, offering enhanced chemical stability and the ability to modulate interactions with biological targets.[1][2] Their capacity to form crucial hydrogen bonds and impose conformational constraints makes them ideal candidates for enzyme inhibitors.[1][2]
One notable class of carbamate-based drugs is the cholinesterase inhibitors, such as Rivastigmine, which are pivotal in the symptomatic treatment of Alzheimer's disease.[3] These agents function by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] This inhibition increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission.[3]
The compound of interest, 3-Vinylphenyl ethyl(methyl)carbamate, has been identified as a potential human metabolite of Rivastigmine.[3][6] This relationship underscores its biological relevance and necessitates a thorough in vitro characterization to understand its pharmacological profile. This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of this and similar carbamate derivatives, focusing on their potential as enzyme inhibitors and their broader biological effects.
Strategic In Vitro Evaluation Workflow
A logical and phased approach is critical for the efficient evaluation of novel chemical entities. The following workflow outlines a strategic sequence of assays designed to characterize the bioactivity, safety, and metabolic profile of this compound derivatives.
Caption: Phased workflow for in vitro evaluation of carbamate derivatives.
Part 1: Primary Target Engagement - Acetylcholinesterase Inhibition
Rationale: Given that this compound is a derivative of a known acetylcholinesterase inhibitor, the primary hypothesis is that it will exhibit similar enzymatic inhibition.[3][4] The Ellman's method is a robust and widely adopted colorimetric assay for quantifying AChE activity and its inhibition.[7] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), detectable at 412 nm.[7]
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound: this compound derivative
-
Positive control: Rivastigmine or Donepezil
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurement at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in each well should be optimized, typically starting at 0.1-0.25 U/mL.[7]
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.[7]
-
ATCh Solution (14-15 mM): Dissolve ATCh in deionized water. Prepare this solution fresh for each experiment.[7]
-
Test Compound Stock: Prepare a 10 mM stock solution of the carbamate derivative in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid enzyme inhibition.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): 150 µL Assay Buffer.
-
Control (100% Activity): 25 µL Assay Buffer (with DMSO vehicle), 25 µL AChE solution.
-
Test Compound: 25 µL of each carbamate derivative dilution, 25 µL AChE solution.
-
Positive Control: 25 µL of positive control inhibitor dilution, 25 µL AChE solution.
-
-
-
Pre-incubation:
-
Add 50 µL of DTNB solution to all wells except the blank.
-
Tap the plate gently to mix and pre-incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Parameter | Expected Outcome for Active Compound |
| IC₅₀ Value | Low micromolar (µM) to nanomolar (nM) range |
| Inhibition Curve | Sigmoidal dose-response curve |
| Mechanism | Expected to be reversible, consistent with carbamate inhibitors[4] |
Part 2: In Vitro Safety - Cytotoxicity Profiling
Rationale: Before proceeding to more complex functional assays, it is crucial to assess the general cytotoxicity of the carbamate derivatives. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than non-specific cell death. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[10] The human neuroblastoma cell line, SH-SY5Y, is selected for its neuronal origin, making it highly relevant for compounds targeting neurological enzymes.[11]
Protocol 2.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbamate derivative in serum-free medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the 24-hour treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
-
Protocol 2.2: LDH Assay for Membrane Integrity
Principle: The lactate dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically at 490 nm.[16]
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
LDH Reaction:
-
Measurement and Data Analysis:
-
Add 50 µL of Stop Solution to each well.[18]
-
Measure the absorbance at 490 nm.[18]
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100
-
| Assay | Endpoint Measured | Interpretation |
| MTT | Mitochondrial metabolic activity | Decrease indicates reduced cell viability or proliferation. |
| LDH | Plasma membrane integrity | Increase indicates cell lysis and necrosis. |
Part 3: Functional Characterization - Neuroprotection and Anti-inflammatory Potential
Rationale: Beyond direct enzyme inhibition, it is valuable to explore whether these carbamate derivatives possess other beneficial properties. Given the context of Alzheimer's disease, where excitotoxicity and neuroinflammation are key pathological features, assessing neuroprotective and anti-inflammatory activities is a logical next step.
Protocol 3.1: Neuroprotection Against Glutamate-Induced Excitotoxicity
Principle: Glutamate is the primary excitatory neurotransmitter in the CNS, but excessive levels lead to neuronal cell death, a phenomenon known as excitotoxicity.[19] This assay uses the SH-SY5Y cell line as a neuronal model to determine if the carbamate derivatives can protect against glutamate-induced cell death.[11][19]
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocols.
-
-
Pre-treatment with Compound:
-
Treat the cells with non-toxic concentrations of the carbamate derivative (determined from the cytotoxicity assays) for 2 hours.
-
-
Glutamate Challenge:
-
Introduce glutamate to the wells to a final concentration known to induce toxicity (e.g., 8-60 mM, this should be optimized for your specific cell line and conditions) for 24 hours.[19][20]
-
Include the following controls: untreated cells, cells treated with glutamate only, and cells treated with the test compound only.
-
-
Viability Assessment:
-
After the 24-hour incubation, assess cell viability using the MTT assay as described in Protocol 2.1.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with the carbamate derivative and challenged with glutamate to the viability of cells treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect.
-
Caption: Simplified pathway of glutamate-induced excitotoxicity.
Protocol 3.2: Anti-inflammatory Activity via Nitric Oxide Inhibition
Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[21] Overproduction of NO is a hallmark of inflammation. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant to quantify NO production.[22] RAW 264.7 murine macrophage cells are a standard model for this assay.[23]
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[24]
-
-
Compound Treatment and LPS Stimulation:
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
-
Part 4: Preliminary ADME - Metabolic Stability
Rationale: Understanding how a compound is metabolized is crucial for drug development. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of drugs.[25] An in vitro assay using human liver microsomes (HLMs), which are rich in CYP enzymes, can provide an early indication of a compound's metabolic stability and its potential to cause drug-drug interactions through CYP inhibition.[10][26]
Protocol 4.1: Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay determines the IC₅₀ value of a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). It involves incubating the test compound with HLMs, a CYP-isoform-specific substrate, and a cofactor (NADPH). The formation of the specific metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition of the CYP isoform.[26]
Procedure:
-
Reagent Preparation:
-
Human Liver Microsomes (HLMs): Thaw on ice.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
CYP-specific Substrates and Inhibitors: Prepare stock solutions for each isoform to be tested (see table below).
-
Test Compound: Prepare serial dilutions.
-
-
Incubation:
-
In a 96-well plate, combine HLMs, phosphate buffer, and the test compound (or a known inhibitor as a positive control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the specific CYP substrate and mix.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of specific metabolite formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for each CYP isoform.
-
| CYP Isoform | Probe Substrate | Known Inhibitor |
| CYP1A2 | Phenacetin | Fluvoxamine |
| CYP2C9 | Diclofenac | Sulphaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Bufuralol | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
| Table adapted from established in vitro inhibition assay guidelines.[25] |
References
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2013). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Journal of the Chinese Chemical Society, 60(7), 789-792. [Link]
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Lee, H. J., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Experimental and Therapeutic Medicine, 17(5), 3649–3658. [Link]
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protocols.io. (2023). MTT assay. [Link]
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Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]
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Patel, D., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-8. [Link]
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Zhang, X., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-10. [Link]
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Liu, H., et al. (2015). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Evidence-Based Complementary and Alternative Medicine, 2015, 201324. [Link]
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Jin, S. E., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Applied Pharmaceutical Science, 5(11), 061-065. [Link]
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Park, J. Y., et al. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Archives of Pharmacal Research, 34(1), 121-128. [Link]
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ResearchGate. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. [Link]
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da Silva, J., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104791. [Link]
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Gül, H. İ., et al. (2017). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1021-1026. [Link]
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Balachandran, C., et al. (2023). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 24(3), 2375. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2662. [Link]
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Kim, H., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6631. [Link]
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American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Radic, Z., et al. (2009). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 52(24), 8086–8097. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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da Silva, J., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology Letters, 325, 24-30. [Link]
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Li, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. International Journal of Molecular Medicine, 48(5), 199. [Link]
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Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
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Okkay, U., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Applied Biological Sciences, 16(1), 1-7. [Link]
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National Center for Biotechnology Information. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed. [Link]
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PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. [Link]
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Application Notes and Protocols for the Investigation of 3-Vinylphenyl ethyl(methyl)carbamate in Neuroinflammation Studies
Introduction: Unveiling the Therapeutic Potential of a Rivastigmine Metabolite in Neuroinflammation
Neuroinflammation is a critical underlying pathology in a spectrum of neurodegenerative disorders, including Alzheimer's disease (AD). In the context of AD, the deficiency of the neurotransmitter acetylcholine is a key factor in cognitive decline[1]. Cholinesterase inhibitors (ChEIs) are a frontline treatment for AD, aiming to increase acetylcholine levels[2][3][4]. Rivastigmine, a carbamate-type reversible cholinesterase inhibitor, is approved for the treatment of mild to moderate AD[1][2][5]. It is known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2].
Recent analytical studies have identified 3-Vinylphenyl ethyl(methyl)carbamate as a potential human metabolite of rivastigmine[1]. As a carbamate derivative, this compound is hypothesized to retain biological activity, potentially as a cholinesterase inhibitor itself[6][7][8]. Given the established link between cholinesterase inhibition and neuroprotective effects, some of which may be mediated through anti-inflammatory mechanisms, this compound presents as a compelling candidate for investigation in neuroinflammation studies[2][3].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-neuroinflammatory properties of this compound. The protocols outlined below are designed to be self-validating, providing a logical and scientifically rigorous framework for investigation, from initial in vitro screening to more complex in vivo models.
Chemical and Physical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂[9] |
| Molecular Weight | 205.25 g/mol [9] |
| CAS Number | 1346602-84-3[9] |
| Appearance | Clear Yellow Oil[10] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[11] |
| Storage | 2-8°C, Light Sensitive[11] |
Proposed Mechanism of Action: A Dual-Pronged Approach
The primary hypothesis for the anti-neuroinflammatory effects of this compound is rooted in its structural similarity to rivastigmine, suggesting it may act as a cholinesterase inhibitor. The resulting increase in acetylcholine can modulate neuroinflammation. Furthermore, direct anti-inflammatory effects independent of cholinesterase inhibition are also a possibility that will be explored through the proposed experimental workflow.
Experimental Workflow for Assessing Anti-Neuroinflammatory Potential
The following diagram illustrates a logical progression for investigating the effects of this compound on neuroinflammation.
Caption: Proposed experimental workflow for evaluating this compound.
Part 1: In Vitro Assessment of Anti-Neuroinflammatory Activity
In vitro models provide a controlled environment to dissect the molecular mechanisms of action.[12][13] Microglial cells, the resident immune cells of the central nervous system, are the primary cell type of interest for these initial studies.[14]
Protocol 1: Cholinesterase Inhibition Assay
Objective: To determine if this compound inhibits acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE).
Rationale: Establishing cholinesterase inhibitory activity is the first step in validating the proposed mechanism of action.
Materials:
-
This compound
-
Recombinant human AChE and BuChE
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in phosphate buffer to create a range of test concentrations.
-
In a 96-well plate, add the compound dilutions, followed by the respective enzyme (AChE or BuChE).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE) and DTNB.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value for each enzyme.
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in activated microglia.
Rationale: LPS, a component of Gram-negative bacteria, is a potent activator of microglia and a standard tool for inducing a neuroinflammatory response in vitro.[15][16][17]
Cell Line: BV-2 murine microglial cell line or primary microglia.
Materials:
-
BV-2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
MTT reagent
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
Multiplex immunoassay kits for cytokine/chemokine profiling[18]
Procedure:
2.1. Cytotoxicity Assay (MTT):
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Determine the non-toxic concentration range for subsequent experiments.
2.2. Anti-inflammatory Activity:
-
Seed BV-2 cells in appropriate culture plates.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15]
-
Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite concentration in the supernatant as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits. For a broader analysis, utilize multiplex immunoassays to measure a panel of cytokines and chemokines.[18][19]
Protocol 3: Investigation of the NF-κB Signaling Pathway
Objective: To determine if this compound modulates the NF-κB signaling pathway in activated microglia.
Rationale: The NF-κB pathway is a key regulator of the inflammatory response in microglia, controlling the expression of numerous pro-inflammatory genes.[20][21][22][23]
Materials:
-
Cell lysates from Protocol 2.2
-
Antibodies for phospho-p65, total p65, IκBα, and β-actin
-
Western blot reagents and equipment
Procedure (Western Blot):
-
Lyse the cells from the anti-inflammatory experiment (Protocol 2.2).
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity and normalize to the loading control (β-actin).
Caption: Simplified NF-κB signaling pathway in microglia.
Part 2: In Vivo Validation of Anti-Neuroinflammatory Effects
Positive in vitro results should be validated in a relevant animal model of neuroinflammation.[24][25][26]
Protocol 4: LPS-Induced Systemic Inflammation in Mice
Objective: To assess the ability of this compound to mitigate neuroinflammation in a mouse model.
Rationale: Systemic administration of LPS in rodents induces a robust neuroinflammatory response, characterized by microglial activation and increased pro-inflammatory cytokine expression in the brain.[24][27][28][29]
Animal Model: C57BL/6 mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
Procedure:
-
Acclimatize mice and divide them into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Compound + LPS).
-
Administer this compound (or vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the LPS challenge.
-
Induce neuroinflammation by a single intraperitoneal injection of LPS.
-
At a specified time point post-LPS injection (e.g., 24 hours), collect brain tissue.
-
For biochemical analysis, snap-freeze brain hemispheres in liquid nitrogen.
-
For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde and collect the brains.
Protocol 5: Ex Vivo Analysis of Brain Tissue
Objective: To quantify the effects of this compound on markers of neuroinflammation in the brain.
Rationale: Direct measurement of inflammatory markers in the brain provides definitive evidence of the compound's in vivo efficacy.
Procedures:
5.1. Cytokine Profiling:
-
Homogenize the snap-frozen brain tissue.
-
Centrifuge and collect the supernatant.
-
Measure cytokine and chemokine levels using multiplex immunoassays (e.g., Bio-Plex).[18][30][31]
5.2. Immunohistochemistry (IHC):
-
Process the fixed brains and obtain coronal sections.
-
Perform IHC staining for microglial activation markers (e.g., Iba1) and astrocyte activation markers (e.g., GFAP).
-
Capture images using a microscope and quantify the staining intensity or cell morphology.
Data Interpretation and Troubleshooting
| Expected Outcome | Interpretation | Potential Issues & Solutions |
| Reduced NO, TNF-α, IL-6 in vitro | The compound has anti-inflammatory effects on activated microglia. | Compound Cytotoxicity: Ensure concentrations used are non-toxic via MTT assay. LPS Inactivity: Verify the activity of the LPS lot. |
| Decreased p-p65/IκBα degradation | The anti-inflammatory mechanism involves inhibition of the NF-κB pathway. | Timing of Analysis: Optimize the time point for cell lysis after LPS stimulation to capture peak pathway activation. |
| Reduced Iba1/GFAP staining in vivo | The compound suppresses microglial and astrocyte activation in the brain. | Compound Bioavailability: Consider alternative administration routes or formulation if no effect is observed. Dosage: Perform a dose-response study to identify the optimal therapeutic dose. |
| Lowered brain cytokine levels in vivo | The compound effectively reduces the pro-inflammatory milieu in the brain. | Variability in Animal Response: Increase the number of animals per group to achieve statistical power. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for neuroinflammatory conditions. Positive findings from these studies would warrant further investigation in more chronic and disease-specific animal models of neurodegeneration, such as those for Alzheimer's disease.[32] The exploration of this rivastigmine metabolite could open new avenues for the development of novel anti-neuroinflammatory drugs with a potentially favorable safety and efficacy profile.
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Campanari, M., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. PMC. Retrieved from [Link]
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Uddin, M. S., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PMC. Retrieved from [Link]
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A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. (2025). PubMed. Retrieved from [Link]
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NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. (n.d.). PMC. Retrieved from [Link]
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Manglani, M., et al. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. PMC. Retrieved from [Link]
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Animal Models for Neuroinflammation and Potential Treatment Methods. (n.d.). Frontiers. Retrieved from [Link]
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Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. (n.d.). PubMed Central. Retrieved from [Link]
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Oh, K., & Cox, C. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. Retrieved from [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC. Retrieved from [Link]
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Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. (n.d.). MDPI. Retrieved from [Link]
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Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. (2024). Taylor & Francis. Retrieved from [Link]
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Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (n.d.). MDPI. Retrieved from [Link]
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NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers. Retrieved from [Link]
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Cytokines/Chemokines: Potential Biomarkers for Non-paraneoplastic Anti-N-Methyl-D-Aspartate Receptor Encephalitis. (2020). Frontiers. Retrieved from [Link]
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Study shows that cholinesterase inhibitors have a modest, but long-lasting effect on cognitive decline in Alzheimer's dementia. (n.d.). Karolinska Institutet. Retrieved from [Link]
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Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression. (2022). PMC. Retrieved from [Link]
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Animal and cellular models of acute inflammation. (n.d.). NEUROFIT. Retrieved from [Link]
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Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (n.d.). PLOS. Retrieved from [Link]
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Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis. (n.d.). PMC. Retrieved from [Link]
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Measurement of cytokines by using a Luminex assay in the brain extracts from mice infected with JEV-P3. (n.d.). ResearchGate. Retrieved from [Link]
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Exercise alters LPS-induced glial activation in the mouse brain. (n.d.). Portland Press. Retrieved from [Link]
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Rodent Models for Alzheimer's Disease in Drug Testing. (2021). Maze Engineers. Retrieved from [Link]
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Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (2026). Research Communities. Retrieved from [Link]
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The Rise of Pluripotent Stem Cell-Derived Glia Models of Neuroinflammation. (n.d.). MDPI. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Preclinical Framework for Evaluating the Efficacy of GVN-538 (3-Vinylphenyl ethyl(methyl)carbamate)
Abstract This document outlines a comprehensive, tiered experimental design for assessing the therapeutic efficacy of a novel compound, 3-Vinylphenyl ethyl(methyl)carbamate, hereafter designated as GVN-538. Based on its carbamate moiety, GVN-538 is hypothesized to function as a cholinesterase inhibitor, a class of compounds used in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease.[1][2] This guide provides a logical, step-by-step framework for drug development professionals, beginning with in vitro target validation and concluding with in vivo efficacy studies in a relevant disease model. The protocols herein are designed to establish a robust data package by incorporating principles of scientific integrity, including critical controls, quantitative endpoints, and adherence to established preclinical development guidelines.[3][4][5]
Introduction: The Scientific Rationale
The central hypothesis is that GVN-538 inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] By inhibiting AChE, GVN-538 is expected to increase the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2] This mechanism is clinically validated for providing symptomatic relief of cognitive deficits in Alzheimer's disease.[7] Therefore, this experimental plan is designed to rigorously test this hypothesis through a cascade of biochemical, cellular, and whole-animal studies.
Part 1: In Vitro Characterization & Target Validation
The initial phase of testing is designed to confirm the hypothesized mechanism of action at the molecular and cellular level, and to establish a preliminary safety profile.
Primary Target Engagement: Cholinesterase Inhibition
Causality Statement: The foundational experiment is to directly measure the inhibitory activity of GVN-538 against its putative targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Determining the half-maximal inhibitory concentration (IC50) is critical for quantifying potency, while assessing activity against both enzymes reveals the compound's selectivity profile.
Protocol 1: Ellman's Assay for AChE/BuChE Inhibition
This protocol is adapted from the well-established colorimetric method developed by Ellman.[8][9] The principle involves the hydrolysis of a substrate, acetylthiocholine (ATCh), by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BuTChI) in the buffer to a final concentration of 10 mM.
-
Prepare stock solutions of GVN-538 in DMSO (e.g., 10 mM) and create a serial dilution series (e.g., from 100 µM to 10 pM).
-
Prepare a solution of purified human AChE and BuChE in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of GVN-538 dilution or vehicle (DMSO) for controls.
-
10 µL of a positive control inhibitor (e.g., Donepezil).
-
-
Add 10 µL of the enzyme solution (AChE or BuChE) to all wells except the "no-enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATChI or BuTChI).
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log concentration of GVN-538 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| GVN-538 | AChE | e.g., 15.2 ± 2.1 | e.g., 25.7 |
| GVN-538 | BuChE | e.g., 390.5 ± 15.8 | |
| Donepezil | AChE | e.g., 5.7 ± 0.9 | e.g., 543 |
| Donepezil | BuChE | e.g., 3095 ± 112 |
Cellular Activity and Preliminary Safety Profile
Causality Statement: After confirming enzymatic inhibition, it is crucial to assess whether GVN-538 is active in a cellular context and to rule out overt cytotoxicity at effective concentrations. The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model for these initial studies as it expresses relevant neuronal proteins.[12][13][14][15]
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[16]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare a serial dilution of GVN-538 in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[18]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[17][18]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot percent viability versus log concentration to determine the CC50 (50% cytotoxic concentration).
-
Part 2: In Vivo Efficacy Assessment
With promising in vitro data (i.e., potent AChE inhibition and a favorable therapeutic window over cytotoxicity), the next logical step is to evaluate the efficacy of GVN-538 in a validated animal model.
Rationale for Model Selection
The scopolamine-induced amnesia model in rodents is a robust and widely accepted pharmacological model for screening compounds with potential cognitive-enhancing effects.[20][21] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, leading to transient but reproducible deficits in learning and memory that mimic aspects of Alzheimer's disease.[22] A successful cholinomimetic agent like GVN-538 is expected to reverse these deficits.[22][23]
Behavioral Endpoint: Morris Water Maze (MWM)
Causality Statement: The MWM is a classic behavioral test that assesses hippocampus-dependent spatial learning and memory.[24][25][26][27] It is highly sensitive to cholinergic dysfunction and is therefore an ideal endpoint for this study.[28] The primary metric is escape latency—the time it takes for an animal to find a hidden escape platform.[27]
Protocol 3: MWM in Scopolamine-Treated Mice
Step-by-Step Methodology:
-
Animal and Housing:
-
Experimental Groups (n=10-12 per group):
-
Group 1 (Vehicle Control): Vehicle (e.g., saline) + Vehicle
-
Group 2 (Amnesia Model): Vehicle + Scopolamine (1 mg/kg, i.p.)
-
Group 3 (Positive Control): Donepezil (1 mg/kg, p.o.) + Scopolamine
-
Group 4-6 (Test Groups): GVN-538 (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine
-
-
Dosing and Behavioral Testing Schedule:
-
Acquisition Phase (Days 1-4):
-
Administer GVN-538 or Donepezil orally 60 minutes before the first trial of the day.
-
Administer Scopolamine or vehicle intraperitoneally 30 minutes before the first trial.
-
Conduct 4 swimming trials per day for each mouse, with an inter-trial interval of 15 minutes. Guide the mouse to the platform if it fails to find it within 60 seconds.
-
-
Probe Trial (Day 5):
-
No drug administration.
-
Remove the platform from the pool.
-
Allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Collection and Analysis:
-
Use an automated video tracking system to record escape latency, swim path, and time in quadrants.
-
Analyze escape latency data using a two-way repeated measures ANOVA.
-
Analyze probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Data Presentation:
| Treatment Group | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle Control | e.g., 12.5 ± 2.3 | e.g., 45.1 ± 4.5 |
| Scopolamine | e.g., 48.9 ± 5.1 | e.g., 23.5 ± 3.1 |
| Donepezil + Scopolamine | e.g., 18.3 ± 3.0 | e.g., 40.2 ± 3.9 |
| GVN-538 (Low Dose) + Scopolamine | e.g., 35.7 ± 4.2 | e.g., 30.1 ± 2.8 |
| GVN-538 (Mid Dose) + Scopolamine | e.g., 22.1 ± 3.5 | e.g., 38.5 ± 4.0 |
| GVN-538 (High Dose) + Scopolamine | e.g., 19.8 ± 2.9 | e.g., 41.8 ± 3.7 |
Pharmacodynamic Endpoint: Ex Vivo Brain AChE Activity
Causality Statement: To directly link the behavioral outcomes with the intended mechanism of action, it is essential to measure AChE activity in the brain tissue of the study animals. This confirms that GVN-538 reached its target in the central nervous system and engaged it at efficacious doses.[33]
Protocol 4: Ex Vivo Brain AChE Inhibition Assay
Step-by-Step Methodology:
-
Tissue Collection:
-
One hour after the final dose on a separate cohort of animals, euthanize the mice and rapidly dissect the brain.
-
Isolate the hippocampus and cortex on ice.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
-
Homogenate Preparation:
-
Homogenize the brain tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant, which contains the soluble enzyme fraction.[10]
-
-
AChE Assay:
-
Perform the Ellman's assay as described in Protocol 1, using the brain homogenate as the enzyme source.
-
Measure the protein concentration of each sample (e.g., using a BCA assay) to normalize enzyme activity.
-
-
Data Analysis:
-
Calculate AChE activity (e.g., in U/mg protein).
-
Express the activity in treated groups as a percentage of the vehicle-treated control group.
-
Analyze data using a one-way ANOVA.
-
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway
Caption: Cholinergic synapse showing GVN-538 inhibiting AChE.
Experimental Workflow
Caption: Tiered workflow from in vitro validation to in vivo efficacy.
In Vivo Study Design
Caption: Structure of the in vivo scopolamine challenge study.
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Title: Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review Source: Current Medicinal Chemistry URL: [Link]
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- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]
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- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Safe Handling and Storage of 3-Vinylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3-Vinylphenyl ethyl(methyl)carbamate is a chemical compound that is structurally related to Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1][2] As a research chemical and potential metabolite or impurity in pharmaceutical development, its safe handling is of paramount importance to protect laboratory personnel and ensure the integrity of experimental outcomes.[2][3][4] This document provides a detailed guide to the safe handling, storage, and disposal of this compound, synthesizing data from analogous compounds and established best practices for handling carbamates and vinyl-containing molecules.
The molecule possesses two key functional groups that dictate its reactivity and potential hazards: the carbamate group and the vinyl group. Carbamates, as a class, are known for their biological activity, often acting as acetylcholinesterase inhibitors.[5][6] The vinyl group is susceptible to polymerization, particularly in the presence of heat, light, or catalysts.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Aggregated Information):
| Hazard Statement | Code | Description | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8][9] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [7][8][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8][9] |
Pictograms:
Primary Routes of Exposure:
-
Ingestion: Highly toxic if swallowed.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
Causality of Hazards:
-
The carbamate moiety is a known cholinesterase inhibitor, which can lead to systemic toxicity if absorbed.[5]
-
The aromatic ring and other functional groups can cause irritation to the skin, eyes, and respiratory system.
Engineering Controls: The First Line of Defense
To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures involving the handling of this compound, especially when working with powders or creating solutions. This will prevent the inhalation of any dust or aerosols.[12]
-
Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[12][13]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[10][14]
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling this compound.[15][16][17]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[10] |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | Prevents skin contact and absorption. Carbamates can be absorbed through the skin.[5] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside of a fume hood or if there is a risk of generating aerosols. | Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxicity.[10][17] |
Safe Handling Protocols
Adherence to strict handling protocols is crucial to prevent exposure and contamination.[10]
Preparation and Weighing
-
Pre-Handling Checklist: Before starting, ensure all necessary PPE is donned correctly and that the chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the generation of dust.
-
-
Container Handling:
Solution Preparation
-
Solvent Selection: Based on available data, this compound is slightly soluble in chloroform, dichloromethane, DMSO, and ethyl acetate.[1]
-
Dissolving the Compound:
-
Add the solvent to the weighed compound slowly and in a controlled manner within the fume hood.
-
Use a closed or covered vessel for dissolution to minimize the release of vapors.
-
If sonication or heating is required, ensure the vessel is appropriately sealed and that the temperature is controlled to prevent decomposition or polymerization of the vinyl group.
-
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1][18] | Cool temperatures help to inhibit potential polymerization of the vinyl group and slow down any degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[14] | The vinyl group can be sensitive to air and may oxidize or polymerize. |
| Light | Protect from light.[1] | The compound is noted as being light-sensitive, and UV light can initiate polymerization of the vinyl group. |
| Container | Keep in a tightly sealed, clearly labeled container.[12][14] | Prevents contamination and exposure to air and moisture. |
| Location | Store in a designated, locked, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] | Ensures security and prevents accidental reactions. |
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is critical.
Spill Cleanup
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment:
-
Small Spills (Solid): Gently cover the spill with an absorbent material like sand or diatomite to avoid raising dust.[12] Carefully sweep the material into a suitable container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[19]
-
-
Decontamination:
-
Decontaminate the spill area by washing with a strong soap solution or washing soda.[20]
-
Wipe the area with a damp cloth, working from the outside of the spill inward.
-
Collect all contaminated materials in a sealed container for proper disposal.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and water.[21] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[22] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[12]
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal Methods:
-
Incineration in a permitted hazardous waste incinerator is a preferred method for the disposal of carbamate pesticides.[23]
-
Chemical treatment methods such as hydrolysis under alkaline conditions can also be used to degrade the carbamate structure before disposal.[23] The EPA has also approved combustion, chemical oxidation, biodegradation, or carbon adsorption as treatment methods for carbamate wastewaters.[24]
-
Visualization of Workflows
Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Emergency Response Logic
Caption: A decision tree for responding to spills or personal exposure incidents.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(1-HYDROXYETHYL)PHENYL ETHYL(METHYL)
- Thermo Fisher Scientific. (2010, November 4).
- SPEX CertiPrep. (2024, August 23). Carbamate Pesticides Standard (1X1 mL)
- PubChem. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. National Center for Biotechnology Information.
- PPG Industries. (n.d.).
- Thermo Fisher Scientific. (2025, September 17).
- Benchchem. (n.d.).
- Richards, J. R., & Stang, C. L. (2023). Carbamate Toxicity. In StatPearls.
- CAMEO Chemicals - NOAA. (n.d.).
- Chemos GmbH & Co.KG. (2020, November 26).
- TCI EUROPE N.V. (n.d.). Safety Data Sheet: Trimethyl(4-vinylphenyl)silane.
- BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 2-(4-Vinylphenyl)
- Cooling Tower Chemicals. (2009, May 21).
- Carl ROTH. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
-
PubChem. (n.d.). 3-Ethenylphenyl ethyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- LGC Standards. (n.d.).
- GSRS. (n.d.). 3-VINYLPHENYL ETHYL(METHYL)
- Food and Agriculture Organization of the United Nations. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Sydney Children's Hospitals Network. (2024, August 2).
- U.S. Environmental Protection Agency. (2011, June 13).
- U.S. Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Occupational Safety and Health Administration. (n.d.).
- ACS Omega. (n.d.).
- West Virginia University Environmental Health & Safety. (2023, March 6).
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- MSD Manual Professional Edition. (n.d.).
- Journal of Environmental Protection and Ecology. (2019, October 19).
- Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
- Strange and Schafermeyer's Pediatric Emergency Medicine, 5e. (n.d.).
- University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
- Google Patents. (n.d.).
Sources
- 1. 3-vinylphenyl ethyl(Methyl)-carbaMate | 1346602-84-3 [chemicalbook.com]
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- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 3-Ethenylphenyl ethyl(methyl)carbamate | C12H15NO2 | CID 71307771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 17. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 18. file.bldpharm.com [file.bldpharm.com]
- 19. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Decontamination [fao.org]
- 21. epa.gov [epa.gov]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Vinylphenyl ethyl(methyl)carbamate
Welcome to the technical support center for the synthesis of 3-Vinylphenyl ethyl(methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important compound, a known potential metabolite of Rivastigmine.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction yield and purity.
Core Synthesis Strategy: A Two-Stage Approach
The most reliable and frequently reported synthesis of this compound does not begin with 3-vinylphenol, a starting material prone to polymerization. Instead, it employs a more stable precursor, 1-(3-hydroxyphenyl)ethanone (3'-hydroxyacetophenone), and introduces the vinyl functionality in the final step. This strategic choice significantly enhances reproducibility and yield.[1]
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable protocols.
Question 1: My carbamoylation reaction (Step 1) has a low yield. What are the common causes and how can I fix it?
This is the most critical step, and low yields here often trace back to three key areas: reagent quality, reaction conditions, and the choice of base.
Answer:
The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride. The primary challenges are the moisture sensitivity of the carbamoyl chloride and the need to efficiently deprotonate the phenol without causing side reactions.
Causality & Solutions:
-
Moisture Sensitivity of N-Ethyl-N-methylcarbamoyl Chloride: This is the most common culprit. Carbamoyl chlorides are highly reactive and readily hydrolyze with trace moisture to form the corresponding amine (N-ethyl-N-methylamine) and CO2, rendering the reagent inactive.[2] The safety data sheet for this reagent explicitly states it "Decomposes in contact with water".[2]
-
Solution:
-
Use a freshly opened bottle or a recently purchased, well-stored container of N-ethyl-N-methylcarbamoyl chloride.[3][4]
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents. Purchase a new, sealed bottle or dry the solvent using appropriate methods (e.g., distillation from CaH2 for dichloromethane, or using a solvent purification system).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Inefficient Deprotonation of the Phenol: The phenolic proton must be removed for the oxygen to become sufficiently nucleophilic. However, using an overly strong or inappropriate base can lead to side reactions.
-
Solution: A non-nucleophilic organic base is ideal. Pyridine is an excellent choice as it serves as both the base and, in some protocols, the solvent.[1] It effectively scavenges the HCl byproduct generated during the reaction without competing as a nucleophile. Triethylamine (TEA) is another common choice. Ensure you use at least a stoichiometric equivalent of the base to the carbamoyl chloride.
-
-
Sub-optimal Reaction Temperature: While the reaction is generally robust, temperature can influence the rate and side reactions.
-
Solution: Start the reaction at a reduced temperature (0 °C) during the addition of the carbamoyl chloride to control any initial exotherm.[1] The reaction can then be allowed to warm to room temperature and stirred overnight to ensure completion.
-
Optimized Protocol (Step 1: Carbamoylation):
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 1-(3-hydroxyphenyl)ethanone (1.0 eq).
-
Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-ethyl-N-methylcarbamoyl chloride (1.1 - 1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Upon completion, proceed with an aqueous workup (e.g., extraction with ethyl acetate and washing with dilute acid, water, and brine).[1] A yield of >95% for the intermediate, 3-acetylphenyl ethyl(methyl)carbamate, is achievable under these conditions.[1]
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale |
| Solvent | Technical grade, wet | Anhydrous grade, freshly opened | Prevents hydrolysis of carbamoyl chloride.[2] |
| Base | NaOH, KOH (strong, nucleophilic) | Pyridine, Triethylamine (non-nucleophilic) | Scavenges HCl without competing in the reaction. |
| Temperature | Added at room temperature | Added at 0 °C, then warmed | Controls initial exotherm and potential side reactions.[1] |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
Question 2: I'm seeing multiple spots on my TLC after the vinyl formation step (Step 2). What's going wrong?
This two-part step (reduction then elimination) must be handled carefully to avoid incomplete reactions and the formation of byproducts.
Answer:
The conversion of the acetyl group to a vinyl group proceeds via the reduction of the ketone to a secondary alcohol, followed by dehydration (elimination) of that alcohol.
-
Incomplete Reduction: The first step is the reduction of the ketone in 3-acetylphenyl ethyl(methyl)carbamate to 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate. Sodium borohydride (NaBH4) in methanol or ethanol is a standard and effective choice. If this reaction is incomplete, you will carry unreacted ketone into the next step, which will not undergo elimination.
-
Solution: Use a sufficient excess of NaBH4 (e.g., 1.5-2.0 eq). Monitor the reduction carefully by TLC until all the starting ketone has been consumed. Ensure the temperature is kept low (0 °C) during the addition of NaBH4 to prevent side reactions.
-
-
Side Reactions During Elimination: The elimination is typically achieved using tosyl chloride (TsCl) in pyridine.[1] The pyridine acts as both the base and solvent. The mechanism involves the formation of a tosylate ester on the secondary alcohol, which is an excellent leaving group. Pyridine then acts as a base to abstract a proton from the methyl group, leading to an E2 elimination to form the double bond.
-
Problem: If the temperature is not controlled, or if the reaction is left for too long, side products can form. The intermediate tosylate can also be susceptible to substitution reactions.
-
Solution: Add the TsCl slowly to the solution of the alcohol in pyridine at 0 °C.[1] Let the reaction proceed at room temperature, but monitor it closely. Over-extending the reaction time is generally not beneficial.
-
Optimized Protocol (Step 2: Vinyl Formation):
-
Reduction: Dissolve the 3-acetylphenyl ethyl(methyl)carbamate (1.0 eq) in methanol at 0 °C. Add NaBH4 (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours or until TLC confirms completion. Quench carefully with water and extract the product.
-
Elimination: Dissolve the crude alcohol intermediate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere. Slowly add tosyl chloride (1.5 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.[1]
-
Work up the reaction by pouring it into water and extracting with an organic solvent like ethyl acetate. Wash the organic layer thoroughly to remove pyridine (e.g., with dilute CuSO4 or HCl solution, followed by water and brine).
Question 3: How do I effectively purify the final product and what are the likely impurities?
Answer:
Purification is critical for obtaining high-purity this compound. The primary method is flash column chromatography. Common impurities include unreacted intermediates, hydrolysis products, and residual reagents from the elimination step.
Caption: A decision tree for the purification of the final product.
Purification Strategy:
| Impurity | Source | Removal Method |
| Pyridine / Triethylamine | Base from carbamoylation or elimination steps. | Aqueous Workup: Wash the organic extract with dilute acid (e.g., 1M HCl or 5% CuSO4 solution) to protonate and extract the amine into the aqueous layer. |
| 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | Incomplete elimination reaction. | Column Chromatography: This alcohol intermediate is significantly more polar than the final vinyl product and will separate easily on a silica gel column. |
| 3-Vinylphenol | Hydrolysis of the carbamate ester during workup or storage. | Aqueous Workup & Column Chromatography: A dilute base wash (e.g., 1M NaHCO3) can remove some of this acidic phenol. It will also separate during chromatography. |
| Polymeric Material | Polymerization of the vinyl group. | Column Chromatography: Polymeric materials are typically non-polar or remain at the baseline of the column. Careful chromatography can isolate the desired monomer. |
Recommended Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact ratio should be determined by TLC analysis of the crude product.
Question 4: Is the final product stable, and what are the best storage practices?
Answer:
While relatively stable for analysis, this compound has two potential points of degradation over the long term: hydrolysis of the carbamate and polymerization of the vinyl group.
-
Carbamate Hydrolysis: Like esters, carbamates can undergo hydrolysis, especially under acidic or basic conditions, to yield 3-vinylphenol and N-ethyl-N-methylamine.[5][6] While generally stable under neutral conditions, exposure to moisture over time can facilitate this process.
-
Vinyl Group Polymerization: Styrenic compounds are susceptible to radical polymerization, which can be initiated by heat, light, or oxygen. This will result in the formation of oligomers or polymers, reducing the purity of your sample.
Recommended Storage Protocol:
-
Short-Term (days to weeks): Store as a solid or oil in a sealed vial in a refrigerator (+4 °C).
-
Long-Term (months): For highest stability, dissolve the purified product in a suitable anhydrous solvent (e.g., toluene), add a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100 ppm), flush the vial with argon or nitrogen, and store in a freezer (-20 °C or below) protected from light.
By understanding the chemical principles behind each step and anticipating common pitfalls, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
-
ResearchGate. Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Available at: [Link]
- Google Patents.US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Journal of the Korean Chemical Society. NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
PubChem. N-Ethyl-N-methylcarbamoyl chloride. Available at: [Link]
-
ResearchGate. Perspectives on the Synthesis of Organic Carbamates. Available at: [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]
Sources
stability of 3-Vinylphenyl ethyl(methyl)carbamate under different conditions.
Welcome to the dedicated technical support center for 3-Vinylphenyl ethyl(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer practical solutions for challenges encountered during its handling, storage, and analysis. As a potential metabolite of Rivastigmine, understanding its stability profile is critical for accurate experimental outcomes.
This guide is structured to provide both quick answers through our FAQ section and detailed troubleshooting protocols for more complex issues. We will delve into the chemical principles governing the stability of this compound, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two key functional groups: the carbamate ester and the vinyl group. The carbamate moiety is susceptible to hydrolysis, particularly under basic conditions, while the vinyl group is prone to polymerization upon exposure to heat, light, or radical initiators.[1][2] Thermal and photodegradation of the entire molecule are also potential issues.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For short-term storage, refrigeration at 2-8°C is recommended to minimize both hydrolytic degradation and potential polymerization.[3] For long-term storage, freezing at -20°C or below is advisable. The compound should be stored in a tightly sealed container, protected from light and moisture.[4][5] It is also prudent to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: I am observing a decrease in the purity of my sample over time, even under recommended storage conditions. What could be the cause?
A3: A gradual decrease in purity could be due to several factors. The most likely are slow hydrolysis due to trace amounts of moisture or exposure to a non-neutral pH, or gradual polymerization of the vinyl group. It is also possible that the compound is sensitive to oxygen, leading to oxidative degradation. We recommend re-analyzing your sample by a stability-indicating method, such as HPLC-UV, to identify potential degradants.
Q4: Can I dissolve this compound in aqueous buffers for my experiments?
A4: While it may be soluble in aqueous buffers, it is crucial to consider the pH of the buffer. Carbamates are generally more stable at neutral to slightly acidic pH. Alkaline conditions (pH > 8) will significantly accelerate the rate of hydrolysis.[6] We recommend preparing fresh solutions and using them promptly. If the experiment requires an extended period in an aqueous buffer, it is advisable to conduct a preliminary stability study under your specific experimental conditions.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products would likely result from hydrolysis of the carbamate bond, yielding 3-vinylphenol and ethyl(methyl)amine.[7] Further degradation or side reactions could lead to a variety of other small molecules. Polymerization of the vinyl group would result in oligomers or polymers, which may be observed as a broadening of the baseline or the appearance of a high molecular weight smear in size-exclusion chromatography.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks or Purity Loss in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
A decrease in the area of the main peak over time.
-
Changes in peak shape (e.g., tailing, fronting).
Potential Causes & Solutions:
-
Hydrolysis: The carbamate ester bond is susceptible to cleavage.
-
Causality: Hydrolysis is often catalyzed by acidic or basic conditions. The presence of water and non-neutral pH in your sample solvent or mobile phase can lead to the formation of 3-vinylphenol and ethyl(methyl)amine.
-
Troubleshooting Steps:
-
Check pH of Solutions: Ensure your sample solvent and mobile phase are at a neutral or slightly acidic pH.
-
Use Fresh Solvents: Prepare mobile phases and sample diluents fresh daily to avoid changes in pH over time.
-
Control Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow down degradation in prepared samples.
-
Spike with Potential Degradants: If you suspect hydrolysis, synthesize or procure standards of 3-vinylphenol and ethyl(methyl)amine to confirm the identity of the new peaks by co-injection.
-
-
-
Polymerization: The vinyl group can undergo radical polymerization.
-
Causality: Exposure to heat, UV light (including ambient laboratory light), or the presence of radical initiators can cause the vinyl groups to polymerize, forming oligomers or polymers.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound and its solutions in amber vials or protect them from light with aluminum foil.
-
Avoid Heat: Do not expose the sample to high temperatures during sample preparation.
-
Consider Inhibitors: For bulk material or long-term storage of solutions, consider adding a polymerization inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).[8][]
-
Analytical Method: If you suspect polymerization, you may observe a decrease in the main peak area without the appearance of distinct new peaks. The polymers formed may not be soluble or may be too large to elute from the column, leading to a loss of mass balance.
-
-
-
Oxidation: The vinyl group or the aromatic ring can be susceptible to oxidation.
-
Causality: The presence of dissolved oxygen in solvents or exposure to air can lead to oxidative degradation.
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all mobile phases and sample diluents.
-
Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in IC50 or EC50 values between experiments.
-
Loss of activity of the compound in solution over the course of an experiment.
Potential Causes & Solutions:
-
Degradation in Assay Medium: The compound may be unstable in the cell culture medium or buffer.
-
Causality: The pH of the assay medium (typically around 7.4) and the presence of enzymes in serum-containing media can contribute to the hydrolysis of the carbamate.
-
Troubleshooting Steps:
-
Time-Course Stability Study: Incubate the compound in the assay medium for the duration of your experiment. At various time points, quench the reaction and analyze the concentration of the parent compound by HPLC. This will help you determine the rate of degradation.
-
Fresh Preparations: Prepare stock solutions fresh and dilute to the final concentration immediately before starting the assay.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your assay if experimentally feasible.
-
-
Issue 3: Physical Changes in the Solid Material
Symptoms:
-
Change in color (e.g., yellowing).
-
Clumping or stickiness of the powder.
-
Formation of a solid mass.
Potential Causes & Solutions:
-
Polymerization: The vinyl groups are reacting to form polymers.
-
Causality: This is often initiated by exposure to light or elevated temperatures during storage.
-
Troubleshooting Steps:
-
Strict Storage Control: Ensure the material is stored in a tightly sealed container, protected from light, at the recommended low temperature.
-
Inert Atmosphere: Store under an inert atmosphere to prevent radical formation initiated by oxygen.
-
Check for Inhibitors: If you have received the material from a supplier, check if a polymerization inhibitor was included. If not, and you plan to store it for an extended period, consider adding one.
-
-
-
Hygroscopicity and Hydrolysis: The compound may be absorbing moisture from the air, leading to hydrolysis.
-
Causality: The presence of absorbed water can facilitate the breakdown of the carbamate ester.
-
Troubleshooting Steps:
-
Desiccated Storage: Store the compound in a desiccator or a dry box.
-
Handle Quickly: When weighing or handling the material, do so in a low-humidity environment and minimize its exposure to the atmosphere.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method. This aligns with the principles outlined in the ICH Q1A(R2) guideline on stability testing.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC system with a photodiode array (PDA) detector. This will allow for the assessment of peak purity and the identification of degradant peaks.
-
The HPLC method should be developed to separate the parent compound from all major degradation products. A good starting point would be a C18 column with a gradient elution of water and acetonitrile.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify the conditions under which the compound is most labile.
-
Assess the peak purity of the parent peak to ensure the method is stability-indicating.
Protocol 2: Solution Stability Study
This protocol is to determine the stability of this compound in a specific solvent or buffer system relevant to your experiments.
1. Solution Preparation:
-
Prepare a solution of the compound in your desired solvent or buffer at a concentration relevant to your assay.
-
Divide the solution into several aliquots in tightly sealed, light-protected containers.
2. Storage Conditions:
-
Store the aliquots under the conditions of your experiment (e.g., room temperature, 37°C).
3. Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
-
At each time point, remove an aliquot and analyze its purity and concentration using a validated HPLC method.
5. Data Analysis:
-
Plot the concentration or purity of the compound as a function of time to determine its stability profile under your experimental conditions.
Data Summary
The following table summarizes the potential stability of this compound under various stress conditions, based on the known chemistry of its functional groups.
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate | Hydrolysis | 3-Vinylphenol, Ethyl(methyl)amine |
| Basic (e.g., 0.1 M NaOH) | Low | Hydrolysis | 3-Vinylphenol, Ethyl(methyl)amine |
| Oxidative (e.g., 3% H₂O₂) | Moderate to Low | Oxidation | Oxidized derivatives of the aromatic ring and vinyl group |
| Thermal (e.g., >60°C) | Moderate to Low | Decomposition, Polymerization | Various small molecules, Oligomers/Polymers |
| Photolytic (UV/Vis light) | Low | Photodegradation, Polymerization | Photodegradants, Oligomers/Polymers |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Purity Loss
Caption: Troubleshooting decision tree for purity loss.
References
-
The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. (n.d.). Canadian Journal of Chemistry. Retrieved January 27, 2026, from [Link]
-
Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. (2023). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. Retrieved January 27, 2026, from [Link]
-
Photodegradation of Polystyrene Films Containing UV-Visible Sensitizers. (2013). Lifescience Global. Retrieved January 27, 2026, from [Link]
- Polymerization inhibitor and inhibiting method for vinyl compound. (n.d.). Google Patents.
-
The Thermal Decomposition of Carbamates and Carbonates of 2-Arylpropan-2-ols and 1-Aryl-1-phenylethanols: Temperature and Solvent Effects on the Reaction Constant and Kinetic Isotope Effects. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022). ACS Omega. Retrieved January 27, 2026, from [Link]
-
Chemical Storage and Segregation. (n.d.). University of Missouri Environmental Health & Safety. Retrieved January 27, 2026, from [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbio. Retrieved January 27, 2026, from [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.). CSIRO Publishing. Retrieved January 27, 2026, from [Link]
-
Photodegradation and photostabilization of polymers, especially polystyrene: review. (2014). SpringerLink. Retrieved January 27, 2026, from [Link]
-
Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025). Justrite. Retrieved January 27, 2026, from [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 27, 2026, from [Link]
-
Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Chemical Segregation and Storage. (n.d.). University of Southern California Environmental Health & Safety. Retrieved January 27, 2026, from [Link]
-
Polymerization in the presence of inhibitor? (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Safe Storage of Chemicals. (n.d.). University of California, Berkeley Office of Environment, Health & Safety. Retrieved January 27, 2026, from [Link]
-
How Do Polymerization Inhibitors Work? (2025). YouTube. Retrieved January 27, 2026, from [Link]
-
The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]
-
Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters. Retrieved January 27, 2026, from [Link]
-
The kinetics of the hydrolysis of organophosphorus and carbamate pesticides in water and aqueous base buffers. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved January 27, 2026, from [Link]
-
The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (n.d.). Canadian Journal of Chemistry. Retrieved January 27, 2026, from [Link]
Sources
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Technical Support Center: Overcoming Solubility Challenges with 3-Vinylphenyl ethyl(methyl)carbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 3-Vinylphenyl ethyl(methyl)carbamate. The methodologies discussed herein are rooted in fundamental principles of physical chemistry and formulation science, designed to provide a logical, stepwise approach to developing viable solutions for both in vitro and in vivo experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just obtained this compound and it's insoluble in my aqueous buffer. What are the first steps?
A1: Initial Assessment and Solvent Screening
Before exploring complex formulation strategies, a systematic initial assessment is critical. The goal is to understand the compound's basic physicochemical properties and identify a starting point for development.
Causality: this compound possesses a molecular structure that predicts poor aqueous solubility. The vinylphenyl group and the ethyl/methyl groups on the carbamate nitrogen are hydrophobic. The carbamate ester itself offers only moderate polarity. This combination results in a molecule that is energetically unfavorable to dissolve in the highly ordered, hydrogen-bonded network of water. A preliminary chemical data search shows it is predicted to be a thick, light-sensitive oil with slight solubility in solvents like DMSO, Chloroform, and Dichloromethane[1].
Step-by-Step Initial Protocol:
-
Visual Inspection: Confirm the physical state of your compound. Is it a crystalline solid, an amorphous powder, or a viscous oil? This affects the energy required for dissolution.
-
Small-Scale Solvent Screening: Using a small amount of the compound (e.g., 1 mg), test its solubility in a panel of common laboratory solvents. This will establish its general polarity and provide a basis for co-solvent selection.
-
Kinetic vs. Thermodynamic Solubility: Attempt to dissolve the compound using mechanical energy (vortexing, sonication) and thermal energy (gentle heating, e.g., 37-40°C). Note if the compound dissolves but crashes out upon cooling, which indicates it has low thermodynamic solubility and may require a stabilizing excipient.
-
Purity Confirmation: Ensure the insolubility isn't due to impurities or polymerization of the vinyl group. Confirm the compound's identity and purity via appropriate analytical methods (e.g., NMR, LC-MS).
| Solvent Type | Examples | Purpose |
| Aqueous Buffers | PBS, Tris-HCl, HEPES | Assess solubility in the final desired medium. |
| Polar Aprotic | DMSO, DMF, NMP | Common stock solution solvents; good for initial dissolution.[2] |
| Polar Protic | Ethanol, Methanol | Can act as co-solvents; useful for creating formulations.[3] |
| Less Polar | Acetone, Ethyl Acetate | Helps to understand the compound's overall polarity. |
| Non-Polar | Toluene, Hexane | Unlikely to be useful for biological assays but completes the polarity profile. |
Q2: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. How do I solve this?
A2: Implementing Co-Solvent Systems
This is a classic problem for poorly soluble compounds. The DMSO keeps the compound solubilized in the stock solution, but upon dilution, the local solvent environment becomes predominantly aqueous, causing the hydrophobic compound to precipitate. The solution is to maintain a sufficient percentage of an organic, water-miscible solvent in the final solution to keep the compound dissolved. This is known as co-solvency.[3][4]
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water).[4] The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic solute and reducing the interfacial tension between the compound and the solvent.[3][4]
Step-by-Step Co-Solvent Protocol:
-
Determine Maximum Tolerable Co-solvent Level: Before testing the compound, determine the maximum percentage of the co-solvent that your experimental system (e.g., cell line, enzyme) can tolerate without adverse effects (e.g., toxicity, loss of activity). For cell-based assays, this is often ≤1% for DMSO and can be higher for less toxic solvents like ethanol or PEG 400.
-
Prepare High-Concentration Stock: Dissolve the this compound in your chosen co-solvent (e.g., DMSO, NMP, PEG 400) at a high concentration (e.g., 10-100 mM).[2]
-
Serial Dilution in Co-Solvent: Perform serial dilutions of your stock solution in the pure co-solvent, not the aqueous buffer. This ensures the compound is never exposed to a high-water environment at a high concentration.
-
Final Dilution into Aqueous Medium: Add the final small aliquot of the co-solvent-diluted stock into your pre-warmed aqueous buffer with vigorous mixing (vortexing). The final concentration of the co-solvent should not exceed your predetermined tolerance limit.
Q3: Co-solvents alone are not sufficient or are toxic to my system. What are the next-level formulation strategies?
A3: Advanced Solubilization Techniques
When co-solvents fail, more advanced formulation strategies are required. These involve excipients that actively interact with the drug molecule to increase its apparent solubility. The main strategies are the use of surfactants or cyclodextrins.[5]
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[6][7]
Recommended Surfactants for Preclinical Formulations:
| Surfactant | Type | Common Use & Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | Widely used, low toxicity. Can form peroxides over time. |
| Cremophor® EL | Non-ionic | Excellent solubilizer but associated with hypersensitivity reactions in vivo. |
| Solutol® HS 15 | Non-ionic | Good solubilizing capacity, often better tolerated than Cremophor EL. |
| Sodium Lauryl Sulfate (SLS) | Anionic | Strong solubilizer, but can denature proteins. More common in in vitro dissolution studies than for cell-based or in vivo work. |
Protocol for Surfactant Formulation:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock of your compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the vigorously stirring surfactant solution.
-
Allow the mixture to equilibrate. The organic solvent can sometimes be removed via gentle heating or nitrogen stream if necessary and tolerated by the compound.
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[8] They can encapsulate a "guest" molecule, such as the phenyl ring of your compound, if it fits within the cavity. This forms a water-soluble inclusion complex, masking the hydrophobic part of the molecule from the aqueous environment and significantly increasing its solubility.[8][9][10]
Recommended Cyclodextrins:
| Cyclodextrin | Key Features |
| Beta-Cyclodextrin (β-CD) | Cavity size is often suitable for aromatic rings, but it has low water solubility itself.[10] |
| Hydroxypropyl-β-CD (HP-β-CD) | A chemically modified version with much higher aqueous solubility. The most commonly used cyclodextrin in pharmaceutical formulation.[10] |
| Sulfobutylether-β-CD (SBE-β-CD, Captisol®) | A modified cyclodextrin with a charged group, providing very high water solubility and an excellent safety profile. |
Protocol for Cyclodextrin Formulation:
-
Dissolve the cyclodextrin in the aqueous buffer to the desired concentration (e.g., 10-20% w/v).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle heat for several hours (or overnight) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex.
Q4: How do I choose the best strategy and how can I predict which will work?
A4: Systematic Workflow and Predictive Tools
Choosing the right strategy involves a balance of experimental screening and theoretical prediction. The workflow below provides a logical progression from simple to complex solutions.
Predictive Tool: Hansen Solubility Parameters (HSP)
For a more rational approach, Hansen Solubility Parameters can be used. HSP theory states that "like dissolves like" and breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] By calculating the HSP values for your compound and comparing them to a database of solvents and excipients, you can find the best match. A smaller difference (Δδ) between the HSP of the compound and the solvent/excipient suggests higher miscibility.[12][13] This can help pre-screen and rank potential co-solvents or polymers for solid dispersions, saving significant experimental time.[13]
Experimental Workflow Diagram
The following diagram outlines a decision-making process for tackling solubility issues.
Caption: A decision tree for systematically addressing solubility issues.
Q5: How can I be certain my compound is truly dissolved and not just a very fine suspension or colloidal dispersion?
A5: Analytical Validation of Dissolution
This is a crucial and often overlooked step. An apparently clear solution can still contain nano-sized particles or colloidal aggregates that will produce unreliable and irreproducible results in biological assays.
Causality: True dissolution means the compound is dispersed as individual molecules (solvated ions or molecules). A suspension or colloid consists of solid particles of the compound dispersed in the liquid, which are not bioavailable in the same way as a true solution.
Recommended Analytical Techniques:
-
Visual Inspection: The first check is always visual. A properly solubilized formulation should be clear and free of any visible particles, haze, or opalescence when viewed against a black and a white background.
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter, which will remove undissolved particles and most bacteria. Assay the concentration of the compound in the filtrate (e.g., by HPLC-UV).[14] A significant drop in concentration post-filtration indicates that the compound was not fully dissolved.
-
Dynamic Light Scattering (DLS): This is a powerful technique for detecting nano-sized particles. A true molecular solution should not produce a significant signal on DLS. The presence of a particle population indicates the formation of a nanosuspension or drug aggregates rather than a true solution.
-
Concentration Analysis (HPLC/UV-Vis): The most common methods for quantifying the amount of dissolved drug are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[14][15] These methods are essential for creating calibration curves and accurately determining the final concentration of your solubilized compound.[14]
By following this structured, multi-faceted approach, researchers can systematically overcome the solubility challenges presented by this compound, leading to the development of robust and reliable formulations for accurate and reproducible experimental results.
References
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Mishra, A., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available from: [Link]
-
Chadwick, K., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. Available from: [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (URL not directly available, but information can be found at: [Link])
-
Nergård, J. M., et al. (2014). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PMC. Available from: [Link]
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Dong, M. (2007). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. Available from: [Link]
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Gautam, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
- Catalent UK Swindon Encaps Ltd. (1995). Delivery systems for hydrophobic drugs. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 3-Ethenylphenyl ethyl(methyl)carbamate. PubChem Compound Database. Available from: [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available from: [Link]
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Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America. Available from: [Link]
-
Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
-
Loftsson, T., et al. (2018). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available from: [Link]
-
Patil, P., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available from: [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available from: [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Al-Adhami, M., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available from: [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]
-
RSSL. (n.d.). Dissolution Testing: An overview. Available from: [Link]
-
ResearchGate. (2021). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Available from: [Link]
-
Park, S., et al. (2020). Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines. RSC Publishing. Available from: [Link]
-
ResearchGate. (2007). Analytical Method Selection for Drug Product Dissolution Testing. Available from: [Link]
-
Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2023). Pharmapproach. Available from: [Link]
-
ResearchGate. (2001). The influence of surfactants on drug release from a hydrophobic matrix. Available from: [Link]
-
iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Carbamate. Available from: [Link]
-
Verma, M., et al. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Semantic Scholar. Available from: [Link]
-
Mocanu, A. M., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available from: [Link]
-
Mehta, A. C. (1994). Review of analytical methods used in the dissolution testing of pharmaceuticals. Analytical Proceedings. Available from: [Link]
-
Dijkstra, Z. J., et al. (2007). Formation of Carbamic Acid in Organic Solvents. Scribd. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetylphenyl ethyl(methyl)carbamate. PubChem Compound Database. Available from: [Link]
-
Wikipedia. (n.d.). Methyl carbamate. Available from: [Link]
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- 15. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Reaction Conditions for Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to navigate the complexities of carbamate formation, troubleshoot common experimental hurdles, and optimize your reaction conditions for high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: My carbamate synthesis reaction is showing low to no yield. What are the primary factors to investigate?
A1: Low or no product yield is a frequent challenge. The issue often stems from one or more of the following factors:
-
Reagent Quality: Ensure the purity of your starting materials, including amines, alcohols, and any coupling agents. The presence of water can be particularly detrimental, as it can react with sensitive reagents like isocyanates. It is recommended to use fresh, anhydrous solvents.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: Many carbamate synthesis reactions require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be too slow to be practical. Conversely, excessively high temperatures can lead to the degradation of reactants or products and promote side reactions.[1][2]
-
Reaction Time: It's possible the reaction has not reached completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[1]
-
-
Inefficient Catalyst: The choice and loading of a catalyst can be critical. For certain methods, such as those utilizing CO2, catalysts are essential. Consider screening different catalysts (e.g., zinc, copper, or tin-based) or adjusting the catalyst concentration.[1][3]
Q2: I'm observing significant byproduct formation, primarily ureas and N-alkylated amines. How can I minimize these impurities?
A2: The formation of ureas and N-alkylated amines are common side reactions in carbamate synthesis. Here’s how to address them:
-
Urea Formation: This often occurs when using isocyanate precursors. If the isocyanate is exposed to water, it can hydrolyze to an amine, which then reacts with another isocyanate molecule to form a urea. To mitigate this, ensure your reaction is conducted under strictly anhydrous conditions.
-
N-Alkylation: This is a common byproduct, especially in three-component coupling reactions involving an amine, a carbonyl source (like CO2), and an alkyl halide.[4] Elevated temperatures can favor N-alkylation over the desired carbamate formation.[2][5] To minimize this, consider lowering the reaction temperature and optimizing the rate of addition of the alkylating agent. The choice of base can also influence selectivity. Sterically hindered non-nucleophilic bases are often preferred.[3]
Q3: My reaction involving carbon dioxide (CO2) is sluggish. How can I improve the reaction rate and yield?
A3: Utilizing CO2 as a C1 building block is an attractive, green method for carbamate synthesis.[3] However, it can be challenging due to the kinetic stability of CO2. Here are some optimization strategies:
-
Pressure: For reactions involving gaseous CO2, increasing the pressure can significantly enhance its concentration in the reaction medium, thereby increasing the reaction rate.[1]
-
Catalyst and Base: The combination of a suitable catalyst and base is often necessary. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can activate the amine and facilitate the reaction with CO2.[6] Certain metal catalysts, such as those based on zinc or copper, have also been shown to be effective.[3]
-
Solvent Choice: The choice of solvent can influence the solubility of CO2 and the stability of intermediates. Polar aprotic solvents are often a good choice. Deep eutectic solvents (DESs) have also emerged as promising green media for this transformation.[7]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common problems encountered during carbamate synthesis, along with step-by-step protocols for resolution.
Issue 1: Poor reproducibility of results.
-
Root Cause Analysis: Poor reproducibility often points to subtle variations in experimental parameters that are not being adequately controlled. This can include atmospheric moisture, reagent purity, and precise temperature control.
-
Troubleshooting Protocol:
-
Standardize Reagent Quality: Always use freshly distilled or purchased anhydrous solvents. Ensure your amine and alcohol starting materials are pure and dry.
-
Inert Atmosphere: For sensitive reactions, especially those involving isocyanates or organometallic catalysts, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Precise Temperature Control: Use a calibrated oil bath or a cryostat for accurate temperature management. For exothermic reactions, consider a slower addition of reagents to prevent temperature spikes.[2]
-
Issue 2: Difficulty in product isolation and purification.
-
Root Cause Analysis: Challenges in purification can arise from the formation of closely related byproducts or unreacted starting materials that have similar physical properties to the desired carbamate.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Before attempting a large-scale workup, monitor the reaction to ensure it has gone to completion. This will minimize the amount of unreacted starting material in your crude product.
-
Strategic Workup: Design your workup procedure to remove specific impurities. For example, an acidic wash can remove unreacted amines, while a basic wash can remove acidic byproducts.
-
Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve optimal separation between your product and impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from an Amine and an Alkyl Chloroformate
This is a traditional and widely used method for carbamate formation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the reaction mixture.
-
Chloroformate Addition: Slowly add the alkyl chloroformate (1.0 - 1.2 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Phosgene-Free Carbamate Synthesis Using CO2, an Amine, and an Alkyl Halide
This method offers a safer and more environmentally friendly alternative to methods employing phosgene or its derivatives.[8][9]
-
Setup: In a pressure-rated vessel, combine the amine (1.0 eq.), a base such as cesium carbonate (2.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile).[10]
-
CO2 Introduction: Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 1-10 bar).
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time, monitoring by LC-MS.[5]
-
Workup and Purification: After cooling and carefully venting the CO2, work up the reaction mixture as described in Protocol 1.
Visualizing Reaction Workflows
Caption: A generalized workflow for carbamate synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 9. EP1334084A2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 10. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Cholinesterase Assay with 3-Vinylphenyl ethyl(methyl)carbamate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Vinylphenyl ethyl(methyl)carbamate in cholinesterase assays. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your research.
Core Principles of the Assay
The cholinesterase assay, in its most common form, relies on the enzymatic hydrolysis of a substrate by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). When using a carbamate substrate like this compound, it's important to understand that these molecules can act as slowly-reversible inhibitors rather than just simple substrates for hydrolysis. The carbamoyl group is transferred to the active site serine of the enzyme, forming a carbamoylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme formed with acetylcholine.[1][2] The rate of this decarbamoylation is a critical factor in the observed enzyme kinetics.[1]
The most common detection method is the Ellman's method, where the product of substrate hydrolysis (thiocholine, if using acetylthiocholine as the primary substrate) reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[3][4]
Troubleshooting Guides
This section addresses specific, complex issues you might face during your experiments. Each answer provides a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Question 1: I am seeing very high background signal in my no-enzyme control wells. What could be the cause and how can I fix it?
Answer:
High background signal in the absence of a cholinesterase enzyme points to non-enzymatic hydrolysis of your substrate or a reaction involving your detection reagents. With a carbamate substrate, this can be a significant issue.
Underlying Causes & Mechanistic Explanation:
-
Spontaneous Substrate Hydrolysis: Carbamate esters can undergo spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures.[5][6] This would release the vinylphenol moiety, which might interfere with the assay, or if used in a coupled assay, could generate a false signal. Phenylcarbamates are generally stable in acidic aqueous solutions but can be less stable in basic conditions.[7]
-
DTNB Reactivity: The Ellman's reagent, DTNB, can react with other free thiol groups present in your sample or buffer, leading to a yellow color formation independent of the enzymatic reaction.
-
Compound Interference: If you are screening inhibitors, the test compounds themselves might be colored, absorb at 412 nm, or react with DTNB.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Experimental Protocol: Assessing Spontaneous Substrate Hydrolysis
-
Prepare your assay buffer as you would for the main experiment.
-
In a 96-well plate, add your this compound to the buffer at the final assay concentration. Do not add enzyme or DTNB.
-
Incubate the plate under the same conditions (temperature, time) as your main assay.
-
At various time points, measure the absorbance at a wavelength appropriate for the vinylphenol product, or if using a coupled assay, at the final detection wavelength.
-
A significant increase in absorbance over time indicates substrate instability.
| Corrective Action | Rationale |
| Prepare Substrate Fresh | Minimize degradation by preparing the substrate solution immediately before use. |
| Optimize Buffer pH | Test a pH range from 6.5 to 7.5. Cholinesterase activity is generally optimal around pH 7.5-8.0, but a slightly lower pH may be necessary to stabilize the substrate.[8] |
| Lower Incubation Temperature | If the protocol allows, reducing the temperature from 37°C to 25°C can decrease the rate of non-enzymatic hydrolysis. |
Question 2: My assay results are not reproducible. The variability between replicate wells is very high. What are the likely sources of this error?
Answer:
Poor reproducibility is a common issue in enzyme kinetics and can stem from multiple sources, including pipetting errors, reagent instability, and environmental factors.
Underlying Causes & Mechanistic Explanation:
-
Inaccurate Pipetting: Enzyme assays, especially kinetic ones, are highly sensitive to small volume variations. This is particularly true for the enzyme and substrate addition steps.[9]
-
Inadequate Mixing: Failure to properly mix the reagents upon addition can lead to localized concentration gradients, resulting in inconsistent reaction rates across the well.[10]
-
Reagent Degradation: Cholinesterase enzymes can lose activity if not stored correctly or if subjected to repeated freeze-thaw cycles. Similarly, the carbamate substrate may degrade over time, even when frozen.
-
Temperature Fluctuations: Inconsistent temperature across the microplate can lead to different reaction rates in different wells. This is known as "edge effect".
Troubleshooting Steps:
-
Pipetting Technique:
-
Mixing:
-
After adding reagents, gently tap the plate or use an orbital shaker for a few seconds to ensure homogeneity. Avoid vigorous shaking that can cause bubbles or denature the enzyme.[10]
-
-
Reagent Handling:
-
Aliquot your enzyme stock upon receipt to minimize freeze-thaw cycles.
-
Prepare substrate and DTNB solutions fresh for each experiment.
-
Check the manufacturer's recommendations for the stability of all reagents.
-
-
Addressing Plate Edge Effects:
-
To mitigate temperature gradients, incubate the plate for 5-10 minutes in the plate reader before starting the reaction.
-
Avoid using the outer wells of the 96-well plate for your samples and controls; instead, fill them with buffer or water.
-
Control Experiments for Reproducibility:
| Control Type | Purpose | Expected Outcome |
| Positive Control | A known cholinesterase inhibitor (e.g., physostigmine).[11] | Consistent inhibition across replicates. |
| Negative Control | No inhibitor (e.g., DMSO if used as a solvent).[4] | Consistent, maximal enzyme activity. |
| Inter-plate Replicates | Run the same sample/control on multiple plates. | Low variation between plates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound with cholinesterase?
As a carbamate, this compound is expected to act as a reversible, slow-binding inhibitor of acetylcholinesterase.[12] It carbamoylates the serine residue in the enzyme's active site, forming a transient covalent bond. This carbamoylated enzyme is much slower to hydrolyze (decarbamoylation) compared to the natural acetylation/deacetylation cycle with acetylcholine, thus effectively inhibiting the enzyme.[1]
Caption: Carbamate inhibition of cholinesterase.
Q2: I am using DMSO to dissolve my test compounds. Could this be affecting my assay?
Yes, DMSO can affect enzyme activity. It is crucial to test the tolerance of your specific cholinesterase enzyme to DMSO. Generally, final DMSO concentrations should be kept as low as possible, typically below 1% (v/v). For some cholinesterases, concentrations up to 4% might be tolerated.[4] Always include a "vehicle control" (enzyme + DMSO without the test compound) to account for any effects of the solvent on the enzyme's activity.[13]
Q3: How do I differentiate between a reversible and an irreversible inhibitor?
A key experiment is to pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate.[14] If the inhibition increases with pre-incubation time, it suggests a time-dependent or irreversible mechanism. For carbamates, which are slowly reversible, you may see an increase in inhibition over time as the carbamoylation reaction reaches equilibrium. True irreversible inhibitors will not show recovery of enzyme activity upon dilution, whereas activity may be recovered from carbamate-inhibited enzymes, albeit slowly.
Q4: Can I use an endpoint assay instead of a kinetic assay?
Yes, an endpoint assay can be used and may be more convenient for high-throughput screening.[3] In this setup, the reaction is allowed to proceed for a fixed amount of time and then stopped by adding a strong inhibitor or a denaturant like sodium dodecyl sulfate (SDS).[3] The final absorbance is then read. This method can help avoid issues with DTNB reacting with the enzyme over time. However, a kinetic assay provides more information about the initial reaction rate and can be more sensitive for detecting subtle inhibition.
References
-
Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2014). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Chemical and Pharmaceutical Bulletin, 62(1), 84-86. [Link]
-
ResearchGate. (2025). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. [Link]
-
Ciulu, M., Solinas, S., Floris, I., Panzanelli, A., & Pilo, M. I. (2013). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 1, 1-7. [Link]
-
Masson, P., & Lockridge, O. (2010). Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation. Molecules, 15(1), 358-376. [Link]
-
Testing.com. (2021). Cholinesterase Tests. [Link]
-
LibreTexts, B. (2021). 1.13: Determining the Efficiency of the Enzyme Acetylcholine Esterase Using Steady-State Kinetic Experiment. [Link]
-
Doorn, J. A., Lassiter, T. L., & Richardson, R. J. (2001). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Journal of Biological Chemistry, 276(47), 43987-43992. [Link]
-
Al-Azba, T. A., & Alm-Eldeen, A. A. (2011). Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. Journal of the Brazilian Chemical Society, 22(11), 2109-2115. [Link]
-
OEHHA. (2021). 2021 Update Report California's Cholinesterase Test Results Reporting and the Medical Supervision Program. [Link]
-
Padilla, S., Hsieh, J. H., & Hemmer, M. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology (pp. 143-154). Humana Press, New York, NY. [Link]
-
Khan Academy. (n.d.). Enzyme kinetics: Acetylcholinesterase catalysis and inhibition (practice). [Link]
-
De Santi, C., Tauzin, A., & Laville, E. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PloS one, 12(2), e0171005. [Link]
-
Taylor, P., & Radic, Z. (1994). A Comprehensive Review of Cholinesterase Modeling and Simulation. Annual review of pharmacology and toxicology, 34(1), 281-320. [Link]
-
Ag Health & Safety Alliance. (2023). Cholinesterase Testing Protocols for Healthcare Providers. [Link]
-
Paquin, J. F., & Charette, A. B. (2004). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Organic letters, 6(23), 4235-4238. [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]
-
National Research Council. (2000). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Their Inhibition. National Academies Press. [Link]
-
Chambers, J. E., & Meek, E. C. (2012). Interactions of Organophosphorus and Carbamate Compounds with Cholinesterases. In Anticholinesterase Pesticides (pp. 1-13). Springer, Boston, MA. [Link]
-
ResearchGate. (2016). What is the best protocol for finding cholinesterase inhibition kinetics?. [Link]
-
Sun, Y., Li, S., & Zhang, Q. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. World Journal of Microbiology and Biotechnology, 39(3), 85. [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]
-
Berger, J., & Grabley, S. (1991). Studies on the enzymatic hydrolysis of amino acid carbamates. Applied microbiology and biotechnology, 35(6), 723-727. [Link]
-
PubChem. (n.d.). 3-Ethenylphenyl ethyl(methyl)carbamate. [Link]
-
Jacquemard, U., & Crousse, B. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 17(11), 12764-12775. [Link]
Sources
- 1. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
interference in analytical detection of 3-Vinylphenyl ethyl(methyl)carbamate
Welcome to the technical support resource for the analytical detection of 3-Vinylphenyl ethyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the quantification of this molecule. As a potential metabolite of Rivastigmine, its accurate detection is critical[1][2]. This document provides in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your analytical results.
The structure of this compound, featuring both a carbamate linkage and a reactive vinyl group, presents specific analytical hurdles. This guide will address these challenges in a practical, question-and-answer format, explaining the causality behind experimental observations and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries. For more detailed troubleshooting, please proceed to the subsequent sections.
Q1: What is the typical analytical method for this compound?
A1: The most common and sensitive method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the high selectivity and sensitivity required for detecting this compound at low concentrations in complex matrices like human plasma. Reversed-phase chromatography on a C18 column is typically employed.[2]
Q2: My signal intensity is unexpectedly low or absent. What's the first thing I should check?
A2: First, confirm the mass spectrometer settings. For carbamates, a characteristic fragmentation is the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da.[3] For this compound (M.W. 205.25)[4], you should be monitoring for the transition from the protonated parent ion [M+H]⁺ at m/z 206.3 to a characteristic product ion. Also, verify the stability of your stock solutions and ensure proper sample preparation to minimize degradation.
Q3: Why are my calibration curves non-linear, especially at lower concentrations?
A3: Non-linearity can stem from several sources. The most common are analyte adsorption to vial or system surfaces, matrix effects suppressing the ion signal, or analyte degradation during the analytical run. Ensure you are using deactivated glass or polypropylene vials and consider the use of a matrix-matched calibration curve to compensate for matrix effects.
Q4: What are the primary stability concerns for this analyte?
A4: There are two main stability concerns stemming from its structure:
-
Carbamate Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Maintain sample and mobile phase pH within a neutral to mildly acidic range (pH 3-7).
-
Vinyl Group Reactivity: The vinyl group can be susceptible to light-induced degradation (photodegradation) or polymerization.[5][6] It is crucial to protect samples and standards from direct light.
In-Depth Troubleshooting Guides
This section addresses specific experimental problems, explains the underlying scientific principles, and provides detailed solutions.
Issue 1: Poor Reproducibility and Inconsistent Quantification
You observe high variability (%RSD) between replicate injections or across different batches.
Potential Cause A: Matrix Effects
Scientific Explanation: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7][8] These effects can either suppress or enhance the analyte signal, leading to significant quantitative inaccuracy.[9][10][11] In complex matrices like plasma, phospholipids and other endogenous components are common culprits.
Troubleshooting Protocol:
-
Diagnose the Matrix Effect: The most reliable method is the post-extraction spike comparison.
-
Prepare a neat standard solution of the analyte in pure solvent (e.g., methanol).
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) by performing your full extraction procedure.
-
Spike the extracted blank matrix with the analyte at a known concentration.
-
Analyze both the neat standard and the post-extraction spike sample.
-
Calculate the Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100.
-
A value < 85% indicates ion suppression.
-
A value > 115% indicates ion enhancement.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components.[2][12]
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the region where matrix components elute (often very early in the run).[11]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same extracted blank matrix as your samples. This ensures that the standards and samples experience the same matrix effect, improving accuracy.
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte is the gold standard for correcting matrix effects. It co-elutes and experiences nearly identical ionization effects, providing the most reliable correction.
-
Potential Cause B: Analyte Instability (Degradation or Isomerization)
Scientific Explanation: The vinyl group on the phenyl ring is an electron-rich functional group that can be susceptible to environmental factors.
-
Photodegradation: UV light can induce reactions in vinyl groups, leading to loss of the parent compound.[5][13][14] This is a known issue for vinyl-containing polymers and can be relevant for small molecules in solution.
-
Isomerization: Under certain conditions (e.g., heat, light, or catalytic activity from metal surfaces in the LC system), the vinyl group could potentially isomerize. While less common for simple vinyl groups compared to more complex systems, it remains a possibility that could lead to peak splitting or loss of the primary peak.[15][16][17][18]
Troubleshooting Workflow:
The following workflow helps systematically diagnose stability issues.
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Poor or Asymmetric Peak Shape (Tailing, Fronting)
You observe that the chromatographic peak for the analyte is not Gaussian, which can compromise integration and reduce sensitivity.
Potential Cause A: Secondary Interactions on the Column
Scientific Explanation: The carbamate structure contains polar groups that can engage in secondary interactions (e.g., hydrogen bonding) with free silanol groups on the surface of the silica-based C18 column. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid, to both mobile phases (A and B). The acid protonates the silanol groups, reducing their ability to interact with the analyte.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (masking of silanol groups) are less prone to these interactions. Columns marketed as "base-deactivated" are ideal.
-
Lower Analyte Concentration: Overloading the column can lead to peak asymmetry. If you are injecting a high-concentration sample, try diluting it.
Potential Cause B: On-Column Degradation
Scientific Explanation: The analyte may be degrading on the analytical column itself. This can be caused by active sites (e.g., exposed silica, metal contamination) on a degraded column or guard column. This often manifests as peak tailing or the appearance of small, broad peaks before or after the main analyte peak.
Solutions:
-
Column Wash Protocol: Implement a rigorous column washing procedure. A generic protocol for a C18 column is:
-
Flush with 20 column volumes of water (without buffer/acid).
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane.
-
Repeat in reverse: isopropanol -> water -> initial mobile phase.
-
-
Replace Guard Column: The guard column is designed to protect the analytical column from contaminants. If it is degraded, it can be the source of the problem. Replace it first.
-
Replace Analytical Column: If washing and replacing the guard column do not resolve the issue, the analytical column may be irreversibly damaged.
Data & Protocols
Table 1: Example LC-MS/MS Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrumentation.
| Parameter | Setting | Rationale & Comments |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for small molecule analysis, providing good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% B to 95% B over 5 min | A typical gradient for retaining and eluting a moderately polar compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Minimize to prevent column overload. |
| MS System | ||
| Ionization Mode | ESI Positive | Carbamates readily form [M+H]⁺ ions. |
| MRM Transition | Q1: 206.3 -> Q3: [Product Ion] | Q1 is the protonated parent. The product ion needs to be determined by infusing the analyte and finding a stable, intense fragment. A likely fragment is from the loss of the carbamate side chain. |
| Dwell Time | 50 ms | Balances sensitivity with the number of points across the peak. |
| Collision Energy | Optimize experimentally | Varies by instrument; typically 10-30 eV. |
| Source Temp. | 500 °C | Optimize for maximal signal and stability. |
Protocol 1: System Suitability Testing (SST)
Purpose: To verify that the analytical system is performing correctly before running samples. Perform this at the beginning of every analytical batch.
Procedure:
-
Prepare a mid-range concentration standard of this compound in your initial mobile phase composition.
-
Make five replicate injections of this standard.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (%RSD) should be < 15%.
-
Retention Time Reproducibility: The %RSD of the retention time should be < 2%.
-
Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.
-
-
Acceptance Criteria: If all parameters meet the criteria, the system is suitable for analysis. If not, troubleshoot the system (check for leaks, mobile phase issues, column integrity) before proceeding.
Diagram: Logic of Matrix Effect Mitigation
This diagram illustrates the decision-making process for addressing matrix effects.
Caption: Decision tree for mitigating analytical matrix effects.
References
-
Sarawan, S., & Chanthai, S. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1021-1029. [Link]
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Note. (2008). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Journal of the Korean Chemical Society, 52(4), 422-425. [Link]
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Request PDF. (n.d.). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. ResearchGate. Retrieved January 27, 2026, from [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
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Gosetti, F., Mazzucco, E., Zampieri, D., & Robotti, E. (2010). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 58(22), 11638-11648. [Link]
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
-
Bohrium. (n.d.). Matrix effects in quantitative pesticide analysis using liquid chromatography–mass spectrometry. [Link]
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Mekebri, A., Belkacem, M., & El-Azzouzi, M. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 945. [Link]
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Request PDF. (n.d.). Simultaneous determination of three carbamate pesticides using vortex-assisted liquid–liquid microextraction combined with HPLC-amperometric detection. ResearchGate. Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. [Link]
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Wang, J., Chow, W., Leung, D., & Chang, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537. [Link]
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Adeyemi, D., Ukpo, G., Anyakora, C., & Olorunfemi, O. (2012). Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. Journal of Applied Pharmaceutical Science, 2(9), 62-67. [Link]
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Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 27, 2026, from [Link]
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El-Hiti, G. A., Al-otaifi, M. M., Hamad, B. A., & Ahmed, D. S. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. Molecules, 24(19), 3557. [Link]
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MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
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Li, J., et al. (2024). Isomerization reactions of metal vinylidene units. Nature Communications, 15(1), 1-8. [Link]
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(PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.). Retrieved January 27, 2026, from [Link]
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The Enhancement of Photodegradation Stability of Poly(Vinyl Chloride) Film by Surface Modification with Organic Functional Group. (2024). Trends in Sciences, 21(6), 7247. [Link]
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Field, A. S., & Baraban, J. H. (2015). Spectroscopic characterization of isomerization transition states. Proceedings of the National Academy of Sciences, 112(49), 15039-15044. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
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Honda, Y., et al. (1987). On-column isomerization of sugars during high-performance liquid chromatography: analysis of the elution profile. Journal of Chromatography A, 396, 41-48. [Link]
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Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
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ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Alemani, M., et al. (2009). Isomerization reactions on single adsorbed molecules. Accounts of chemical research, 42(2), 290-300. [Link]
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Induction of Photodegradation of Poly(vinyl alcohol) Using a Cobalt Binary Mixed Ligand Complex. (2024). IOP Conference Series: Earth and Environmental Science, 1295(1), 012013. [Link]
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El-Hiti, G. A., et al. (2020). Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. Molecules, 25(24), 5962. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
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El-Hiti, G. A., et al. (2021). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. Molecules, 26(11), 3326. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
- Google Patents. (n.d.). RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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- 18. Isomerization reactions on single adsorbed molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurity formation in 3-Vinylphenyl ethyl(methyl)carbamate synthesis.
Welcome to the technical support center for the synthesis of 3-Vinylphenyl ethyl(methyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a potential metabolite of Rivastigmine, ensuring the high purity of this compound is critical for accurate biological and analytical studies.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize impurity formation and achieve high-quality results in your experiments.
Our approach is built on a deep understanding of the reaction mechanism and potential side reactions. We aim to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
I. Understanding the Core Synthesis and Potential Pitfalls
The most common and direct route to synthesizing this compound involves the O-acylation of 3-vinylphenol with ethyl(methyl)carbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, several factors can lead to the formation of significant impurities, impacting yield and purity.
Below is a diagram illustrating the primary synthetic pathway and the branching points that lead to common impurities.
Caption: Primary synthesis and impurity pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
| Observed Problem | Potential Cause(s) | Underlying Science | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The selected base may be too weak or not sufficiently soluble in the reaction solvent to deprotonate the 3-vinylphenol. | The reaction requires the formation of a phenoxide intermediate, which is a much stronger nucleophile than the neutral phenol. | - Use a moderately strong, non-nucleophilic base such as potassium carbonate or pyridine. For challenging cases, sodium hydride (NaH) can be used, but with extreme caution due to its reactivity.[] - Ensure the chosen base is compatible with your solvent system. |
| 2. Hydrolysis of Carbamoyl Chloride: The ethyl(methyl)carbamoyl chloride is highly sensitive to moisture.[4] | Water will rapidly hydrolyze the carbamoyl chloride to the corresponding carbamic acid, which is unstable and decomposes to ethylmethylamine and CO2.[5] This consumes your reactant and prevents product formation. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a White Precipitate in the Reaction Mixture or During Workup | 1. Formation of N,N'-ethyl,methyl Urea: This is a very common byproduct. | If the ethyl(methyl)carbamoyl chloride is exposed to moisture, it hydrolyzes to form ethylmethylamine. This amine is nucleophilic and can react with another molecule of the carbamoyl chloride to form the highly stable and often insoluble urea derivative.[6][7] | - Rigorously exclude water from the reaction. - Add the carbamoyl chloride slowly to the reaction mixture to avoid localized high concentrations that could react with any trace amine impurities. - During workup, this urea can often be removed by filtration if it precipitates, or through careful column chromatography. |
| Broad, Undefined Peaks in ¹H NMR Spectrum | 1. Polymerization of 3-Vinylphenol: The vinyl group is susceptible to polymerization. | Vinylphenols can undergo radical or cationic polymerization, especially at elevated temperatures or in the presence of acidic impurities. This leads to a mixture of oligomers and polymers, resulting in broad signals in the NMR spectrum.[8] | - Keep reaction temperatures as low as feasible. - Consider adding a radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture, especially if heating is required. - Store 3-vinylphenol in a cool, dark place and consider passing it through a short plug of alumina to remove any polymeric impurities before use. |
| Multiple Spots on TLC / Peaks in HPLC Close to the Product Peak | 1. Unreacted 3-Vinylphenol: The reaction may not have gone to completion. | This can be due to insufficient reaction time, temperature, or a suboptimal stoichiometry of reagents. | - Monitor the reaction by TLC or HPLC until the starting phenol is consumed. - Use a slight excess (1.1-1.2 equivalents) of the ethyl(methyl)carbamoyl chloride. |
| 2. Formation of Isocyanate-Related Impurities: While less common at moderate temperatures, thermal decomposition can lead to isocyanates. | Isocyanates are highly reactive and can dimerize, trimerize, or react with other nucleophiles present in the reaction mixture to form a variety of byproducts.[9][10] | - Maintain a controlled, moderate reaction temperature (e.g., room temperature to 50°C). Avoid excessive heating. | |
| Difficulty in Purifying the Final Product | 1. Co-elution of Impurities: The product and certain impurities may have similar polarities. | For example, the desired carbamate and unreacted starting materials or certain byproducts might not separate well with a standard solvent system in column chromatography. | - Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. - If urea is the primary impurity, a pre-purification filtration or a wash with a dilute acid may help remove it. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: The choice of base is critical. A weak inorganic base like potassium carbonate (K₂CO₃) is often a good starting point as it is inexpensive and generally effective. Organic bases like pyridine or triethylamine (NEt₃) can also be used. For phenols that are less reactive, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be employed, but this requires strict anhydrous and inert atmosphere techniques due to the high reactivity and flammability of NaH.[] Using a weak inorganic base can be advantageous in minimizing side reactions that might be promoted by stronger, more soluble organic bases.[11]
Q2: My ethyl(methyl)carbamoyl chloride has turned cloudy. Can I still use it?
A2: Cloudiness is often a sign of hydrolysis due to exposure to atmospheric moisture. This means a portion of the reagent has likely decomposed. Using it will result in lower yields and an increased likelihood of forming N,N'-ethyl,methyl urea as a byproduct. For best results, it is recommended to use fresh, clear ethyl(methyl)carbamoyl chloride or to distill the reagent under reduced pressure if a large quantity is cloudy.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting 3-vinylphenol and the product. A typical system would be a mixture of hexane and ethyl acetate. The product, being an ester, will be less polar than the starting phenol and should have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring.
Q4: What is the best method for purifying the final product?
A4: Flash column chromatography on silica gel is the most common and effective method. A gradient of ethyl acetate in hexane is typically a good solvent system to start with. The exact ratio will depend on the specific impurities present. For analytical standards, preparative HPLC may be necessary to achieve very high purity.
Q5: The final product is an oil, but sometimes I get a solid. Why?
A5: this compound is typically an oil at room temperature. If you obtain a solid, it is highly likely to be contaminated with N,N'-ethyl,methyl urea, which is a white solid. You should analyze your product by NMR or another spectroscopic technique to confirm its identity and purity.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize the formation of common impurities.
Caption: Optimized synthesis workflow.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-vinylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Cooling: Place the flask in an ice-water bath and cool the stirring suspension to 0°C.
-
Addition of Reagent: Add ethyl(methyl)carbamoyl chloride (1.2 eq) dropwise to the cold suspension over 30 minutes. The slow addition is crucial to control any exotherm and to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of 3-vinylphenol by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Initial Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a colorless oil.
Protocol 2: HPLC Method for Purity Analysis
This method can be used to assess the purity of the final product and identify potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Expected Elution Order:
-
N,N'-ethyl,methyl Urea (most polar)
-
3-Vinylphenol
-
This compound (Product)
-
Poly(3-vinylphenol) oligomers (may not elute or appear as a broad hump)
V. References
-
U.S. Patent 7,531,684 B2, "Process for making aminoalkylphenyl carbamates and intermediates therefor." Google Patents.
-
Xu, G., et al. "Synthesis of this compound: A Potential Human Metabolite of Rivastigmine." Request PDF. [Link]
-
"NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine." Semantic Scholar. [Link]
-
"Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." National Institutes of Health. [Link]
-
"Carbamate synthesis by carbamoylation." Organic Chemistry Portal. [Link]
-
"Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization." Request PDF. [Link]
-
Russian Patent RU2393148C2, "Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate." Google Patents.
-
"N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst." Royal Society of Chemistry. [Link]
-
"Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." National Institutes of Health. [Link]
-
"Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation." National Institutes of Health. [Link]
-
"Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse." MDPI. [Link]
-
"Rivastigmine-impurities." Pharmaffiliates. [Link]
-
"Urea formation after production of carbamate in an ammonia CP solution..." ResearchGate. [Link]
-
"Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica. [Link]
-
"Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry." National Institutes of Health. [Link]
-
International Patent WO2007080430A1, "Novel process." Google Patents.
-
"Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study." National Institutes of Health. [Link]
-
"Pd (II)‐catalyzed vinyl addition polymerization of novel functionalized norbornene bearing dimethyl carboxylate groups." Request PDF. [Link]
-
"Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate." PubMed. [Link]
-
"Identification and characterization of new impurities in rivastigmine." ResearchGate. [Link]
-
"Urea derivative synthesis by amination, rearrangement or substitution." Organic Chemistry Portal. [Link]
-
"Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity." Bentham Science. [Link]
-
"Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a." ResearchGate. [Link]
-
"Hyphenated techniques in impurity profiling of Efavirenz." Journal of Molecular Science. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Cholinesterase Inhibitors: Situating 3-Vinylphenyl ethyl(methyl)carbamate in the Therapeutic Landscape
This guide provides a comparative analysis of 3-Vinylphenyl ethyl(methyl)carbamate and established cholinesterase inhibitors used in the management of Alzheimer's disease. As researchers and drug development professionals, understanding the nuanced differences in mechanism, potency, and selectivity of these compounds is paramount for advancing therapeutic strategies. While direct inhibitory data for this compound is not extensively available in public literature, its identity as a potential metabolite of Rivastigmine provides a critical framework for its evaluation. This guide will, therefore, focus on a detailed comparison of its parent compound, Rivastigmine, with other key market players—Donepezil and Galantamine—while contextualizing the potential role of its metabolites.
The Cholinergic Hypothesis and the Role of Cholinesterase Inhibitors
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[1] The primary therapeutic strategy to address this is the inhibition of cholinesterases, the enzymes responsible for the breakdown of ACh. There are two main types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). While AChE is the primary enzyme responsible for ACh hydrolysis at synaptic clefts, BuChE's role becomes more significant in the later stages of Alzheimer's disease as AChE levels decline.[1]
Cholinesterase inhibitors (ChEIs) block the action of these enzymes, thereby increasing the concentration and duration of action of ACh in the synapse. This enhancement of cholinergic neurotransmission can lead to symptomatic improvements in cognition, memory, and daily functioning for individuals with Alzheimer's disease.
This compound: A Metabolite of Interest
This compound has been identified as a potential human metabolite of Rivastigmine.[2] Rivastigmine, a carbamate-type cholinesterase inhibitor, undergoes extensive metabolism, and understanding the pharmacological activity of its metabolites is crucial for a complete understanding of its in vivo effects. While the synthesis of this compound has been described, with characterization as a pale yellow oil, its specific inhibitory potency against AChE and BuChE has not been extensively reported in peer-reviewed literature.[2][3]
The core structure of this compound retains the carbamate functional group, which is essential for the inhibitory activity of Rivastigmine. This suggests that it may possess some degree of cholinesterase inhibitory activity. However, without direct experimental data (i.e., IC50 values), its contribution to the overall therapeutic effect of Rivastigmine remains speculative.
Comparative Analysis of Leading Cholinesterase Inhibitors
To understand the potential significance of this compound, it is essential to compare its parent compound, Rivastigmine, with other widely used cholinesterase inhibitors: Donepezil and Galantamine.
Mechanism of Action
The primary difference among these inhibitors lies in their selectivity for AChE and BuChE and their mode of interaction with the enzymes.
-
Donepezil: A piperidine-based, reversible, and non-competitive inhibitor highly selective for AChE. Its high selectivity for AChE over BuChE is a distinguishing feature.
-
Rivastigmine: A carbamate-based, pseudo-irreversible inhibitor that inhibits both AChE and BuChE.[1] Its dual inhibitory action may offer a broader therapeutic window, particularly in later stages of Alzheimer's disease when BuChE activity is more prominent.[1]
-
Galantamine: An alkaloid-derived, reversible, and competitive inhibitor of AChE. It also exhibits a unique dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs), which may further enhance cholinergic neurotransmission.
The following diagram illustrates the different mechanisms of action:
Caption: Mechanisms of action of common cholinesterase inhibitors.
Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology. The following table summarizes representative IC50 values from the literature.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Donepezil | AChE | 6.7 | [1] |
| BuChE | 7,400 | [1] | |
| Rivastigmine | AChE | 4.3 | [1] |
| BuChE | 31 | [1] | |
| Galantamine | AChE | ~400-1150 |
Note: The IC50 values presented are for illustrative purposes and can vary between different studies and experimental setups.
From this data, it is evident that Donepezil is highly selective for AChE. Rivastigmine demonstrates potent inhibition of both AChE and BuChE, with a preference for BuChE. Galantamine is a less potent inhibitor of AChE compared to Donepezil and Rivastigmine.
Experimental Protocols for Cholinesterase Inhibitor Screening
The evaluation of cholinesterase inhibitors is typically performed using the Ellman's method, a rapid and reliable colorimetric assay.
Principle of the Ellman's Assay
The assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity. In the presence of an inhibitor, the rate of this reaction is reduced.
The workflow for a typical inhibitor screening experiment is as follows:
Caption: Workflow for cholinesterase inhibitor screening using the Ellman's method.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a stock solution of DTNB in the buffer.
-
Prepare a stock solution of acetylthiocholine iodide in the buffer.
-
Prepare a stock solution of the cholinesterase enzyme (e.g., from electric eel or human recombinant) in the buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine) in the appropriate solvent (e.g., DMSO) and then dilute in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the buffer.
-
Add a specific volume of the inhibitor solution to the test wells and the corresponding solvent to the control wells.
-
Add a specific volume of the DTNB solution to all wells.
-
Add a specific volume of the enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a specific volume of the acetylthiocholine solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
While this compound is an interesting molecule due to its relationship with Rivastigmine, the lack of publicly available data on its cholinesterase inhibitory activity prevents a direct comparison of its potency with established drugs. The structural similarity to its parent compound suggests potential activity, but this needs to be confirmed through rigorous experimental evaluation using standardized protocols such as the Ellman's method.
The comparative analysis of Donepezil, Rivastigmine, and Galantamine highlights the diverse strategies employed to enhance cholinergic neurotransmission. The choice of an inhibitor in a clinical or research setting depends on various factors, including the desired selectivity profile, mechanism of action, and the stage of the disease.
Future research should focus on determining the IC50 values of this compound for both AChE and BuChE. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and its overall contribution to the therapeutic effects of Rivastigmine. Such data would provide a more complete picture of the pharmacology of Rivastigmine and its metabolites, potentially informing the development of next-generation cholinesterase inhibitors with improved efficacy and safety profiles.
References
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Yu, C., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315269. [Link]
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Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
-
Xu, G., et al. (2013). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Journal of the Chinese Chemical Society, 60(5), 559-561. [Link]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Vinylphenyl ethyl(methyl)carbamate Quantification
Introduction: The Imperative of Method Validation
In pharmaceutical development, the reliable quantification of an active pharmaceutical ingredient (API) is non-negotiable. An analytical method, no matter how sophisticated, is only as valuable as its proven ability to be reliable, reproducible, and accurate for its intended purpose. This is the core principle of analytical method validation. This guide details the validation of a reversed-phase HPLC (RP-HPLC) method for quantifying 3-Vinylphenyl ethyl(methyl)carbamate, a novel carbamate derivative.
Our approach is grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the Validation of Analytical Procedures[1]. The objective is not merely to follow a checklist but to build a self-validating system where each parameter demonstrates the method's fitness for purpose. We will define the method's "Analytical Target Profile" (ATP) upfront, a concept championed in ICH Q14, to establish clear performance goals from the outset[2][3].
Analytical Target Profile (ATP)
The ATP defines the prospective requirements for the analytical procedure. For the quantification of this compound in a drug substance, the ATP is as follows:
-
Analyte and Matrix: this compound in the drug substance.
-
Technique: Quantitative RP-HPLC with UV detection.
-
Performance Characteristics: The method must be able to accurately and precisely quantify the analyte over a range of 80% to 120% of the nominal concentration. It must be specific for the analyte in the presence of potential impurities and degradation products.
The Analytical Method: A Rationale-Driven Approach
The selection of chromatographic conditions is the foundation of a robust analytical method. The structure of this compound, featuring a phenyl ring and a carbamate functional group, guided our instrumental choices. The phenyl ring provides a strong chromophore, making UV detection a suitable and straightforward choice[4]. Its moderate polarity, inferred from its carbamate structure, makes it an ideal candidate for reversed-phase chromatography.
Optimized HPLC Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD detector | A Diode Array Detector (DAD) was chosen to allow for peak purity analysis and selection of the optimal detection wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is the workhorse of reversed-phase HPLC and provides excellent retention and separation for compounds of moderate polarity like most carbamates[5]. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile provides good peak shape and lower backpressure compared to methanol. A simple binary mixture with water is robust and easily prepared[6]. |
| Gradient | 60% B to 85% B over 10 minutes | A gradient elution ensures that the main analyte peak is eluted with a good peak shape while also eluting any potential, more hydrophobic impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase. |
| Detection | 220 nm | This wavelength was selected based on the UV spectrum of the analyte, providing high sensitivity for the carbamate structure[4][6]. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
The Validation Workflow: A Structured Approach
Method validation is a systematic process. The following diagram illustrates the logical flow of experiments conducted to demonstrate that the analytical method meets its predefined ATP.
Caption: HPLC Method Validation Workflow.
Performance Characteristics: Experimental Data & Analysis
The following sections detail the validation experiments, presenting the results in comparison to the acceptance criteria derived from the ICH Q2(R2) guideline[1][7].
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8].
-
Experimental Protocol:
-
A solution of the diluent was injected to serve as a blank.
-
A solution of this compound reference standard was injected.
-
The drug substance was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. These stressed samples were then analyzed.
-
Peak purity of the analyte peak was evaluated using the DAD detector in all samples where the peak was present.
-
-
Results & Interpretation: The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. In the forced degradation samples, degradation products were observed, but they were well-resolved from the main analyte peak (resolution > 2.0). The peak purity index for this compound was consistently greater than 0.999, indicating no co-eluting peaks.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Experimental Protocol:
-
A stock solution of the reference standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each standard was injected in triplicate.
-
A calibration curve of mean peak area versus concentration was plotted, and the correlation coefficient (R²), y-intercept, and slope were determined using linear regression analysis.
-
-
Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.1 | 489500 |
| 75.2 | 741200 |
| 100.3 | 998500 |
| 125.4 | 1245600 |
| 150.5 | 1510200 |
-
Linear Regression Results:
-
Correlation Coefficient (R²): 0.9998
-
Regression Equation: y = 10025x - 1500
-
Y-intercept % of 100% Response: -0.15%
-
-
Acceptance Criteria:
-
Correlation Coefficient (R²) ≥ 0.999
-
Y-intercept should not be significantly different from zero.
-
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[7].
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[8]. It is typically assessed using spike recovery.
-
Experimental Protocol:
-
The drug substance was prepared at the target concentration.
-
Known amounts of analyte stock solution were added (spiked) to the drug substance solution to achieve concentrations at three levels: 80%, 100%, and 120% of the nominal concentration.
-
Each level was prepared in triplicate and analyzed.
-
The percentage recovery was calculated for each sample.
-
-
Data Summary:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.2 | 79.8, 80.5, 80.1 | 99.5, 100.4, 99.9 | 99.9% | 0.45% |
| 100% | 100.3 | 100.8, 99.9, 100.5 | 100.5, 99.6, 100.2 | 100.1% | 0.46% |
| 120% | 120.4 | 119.8, 120.9, 121.2 | 99.5, 100.4, 100.7 | 100.2% | 0.63% |
-
Acceptance Criteria:
-
Mean % Recovery should be within 98.0% to 102.0%.
-
% RSD for each level should be ≤ 2.0%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples of the drug substance were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, using a different HPLC system.
-
-
Data Summary:
| Precision Level | Analyst | Day | Instrument | Mean Assay Value (% Label Claim) | % RSD |
| Repeatability | 1 | 1 | System A | 100.2% | 0.55% |
| Intermediate | 2 | 2 | System B | 99.8% | 0.68% |
| Overall (All 12) | - | - | - | 100.0% | 0.75% |
-
Acceptance Criteria:
-
% RSD for repeatability should be ≤ 1.0%.
-
% RSD for intermediate precision (overall) should be ≤ 2.0%.
-
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy[9].
-
Experimental Protocol:
-
LOD and LOQ were estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Solutions were prepared at the estimated LOQ concentration and injected six times to confirm that the precision (%RSD) was acceptable.
-
-
Results:
-
LOD: 0.15 µg/mL
-
LOQ: 0.50 µg/mL
-
Precision at LOQ: %RSD of 4.5% (n=6)
-
-
Acceptance Criteria:
-
Precision at the LOQ should typically be ≤ 10% RSD.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Experimental Protocol:
-
The effect of small changes to critical method parameters was evaluated.
-
System suitability parameters (e.g., tailing factor, theoretical plates) and assay results were monitored.
-
-
Data Summary:
| Parameter Varied | Variation | Assay Result (% Label Claim) | System Suitability |
| Flow Rate | 0.9 mL/min | 100.1% | Pass |
| 1.1 mL/min | 99.7% | Pass | |
| Column Temperature | 28 °C | 99.9% | Pass |
| 32 °C | 100.3% | Pass | |
| Mobile Phase Composition | ± 2% Acetonitrile | 100.4% | Pass |
-
Acceptance Criteria:
-
Assay results should not deviate significantly from the nominal value.
-
System suitability criteria must be met in all conditions.
-
Interrelationship of Validation Parameters
It is crucial to understand that these validation parameters are not isolated. They form a network of evidence that, together, proves the method's suitability. For instance, the reliable operating domain of the method, its Range , is directly substantiated by the data from Linearity , Accuracy , and Precision studies.
Caption: Interdependence of Core Validation Parameters.
Conclusion: A Validated Method Ready for Deployment
The RP-HPLC method for the quantification of this compound has been successfully validated in accordance with the ICH Q2(R2) guideline. The experimental data objectively demonstrate that the method is specific, linear, accurate, precise, and robust over the defined range of 50 µg/mL to 150 µg/mL.
This method's performance meets or exceeds the stringent acceptance criteria required for quality control and release testing in a regulated pharmaceutical environment. The systematic, rationale-driven approach to its development and validation provides a high degree of confidence in the quality of the analytical data it will generate. This method is, therefore, fit for its intended purpose.
References
-
U.S. Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Varoon, A. A., & Varacha, M. (2012). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. Retrieved from [Link]
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LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Pumirat, P., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides. ACS Omega. Retrieved from [Link]
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Gallocchio, F., et al. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Publishing Group. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Queiroz, M. E., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. SciELO. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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International Council for Harmonisation. (2023). Quality Guidelines. Retrieved from [Link]
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GMP News. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Vinylphenyl ethyl(methyl)carbamate in Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide provides an in-depth technical overview of how to approach the assessment of cross-reactivity for the compound 3-Vinylphenyl ethyl(methyl)carbamate. While direct immunoassay data for this specific molecule is not widely published, this guide will establish a robust framework for its evaluation by drawing comparisons with structurally similar and well-studied carbamate compounds.
Recent research has identified this compound as a potential human metabolite of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1][2] Its structural similarity to other carbamate pesticides also makes it a compound of interest in environmental and food safety testing.[3] This guide will provide the foundational principles and experimental designs necessary to rigorously evaluate its behavior in common immunoassay platforms.
The Principle of Immunoassay Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody and its target antigen.[4] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[5] This can lead to inaccurate quantification and false-positive results.[5] Therefore, a thorough assessment of cross-reactivity with related compounds is a critical component of immunoassay validation.[5]
The degree of cross-reactivity is typically expressed as a percentage and is calculated based on the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) compared to the target analyte.[6][7]
The Central Role of Competitive Immunoassays
For small molecules like carbamates, the competitive immunoassay format is the most common and effective method for detection and quantification.[8] In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.
Experimental Design for Cross-Reactivity Assessment
A well-designed experiment to assess the cross-reactivity of this compound should involve a multi-faceted approach, including the selection of appropriate comparison compounds and the use of robust immunoassay platforms.
Selection of Structurally Similar Compounds
To provide a comprehensive comparison, a panel of structurally related carbamates should be selected. These compounds should represent a range of structural similarities to this compound to fully characterize the antibody's specificity.
Table 1: Proposed Analytes for Cross-Reactivity Comparison
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte | |
| Rivastigmine | Parent drug of the target metabolite.[1][2] | |
| Carbofuran | Widely studied N-methylcarbamate pesticide with a similar core structure.[9][10] | |
| Carbaryl | Another common N-methylcarbamate with a different aromatic ring system. | |
| (3-methylphenyl) N-ethyl-N-methylcarbamate | A structural isomer to assess the impact of the vinyl group.[11] | |
| Propoxur | N-methylcarbamate with a different substitution pattern on the phenyl ring. |
Recommended Immunoassay Platform: Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used platform for immunoassay development and validation.[9][10] A competitive ELISA format is the ideal choice for assessing the cross-reactivity of small molecules like carbamates.
Workflow for Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for the detection of a small molecule like this compound.
Caption: Workflow of a competitive ELISA for small molecule detection.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of this compound.
Materials and Reagents
-
Microtiter plates (96-well)
-
Capture antibody (specific to the carbamate class)
-
This compound and other carbamate standards
-
Enzyme-conjugated carbamate tracer
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure
-
Plate Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.[12]
-
Blocking: Add blocking buffer to each well to block any unbound sites. Incubate for at least 1 hour at room temperature.[6]
-
Preparation of Standards and Samples: Prepare serial dilutions of this compound and each of the cross-reactant compounds in an appropriate assay buffer.
-
Competitive Reaction: In a separate plate or tubes, mix the standards and samples with a fixed concentration of the enzyme-conjugated carbamate tracer. Incubate for at least 1 hour at room temperature.[6]
-
Incubation: Transfer the mixtures to the antibody-coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.[6]
-
Washing: Discard the solutions and wash the wells three times with wash buffer.[12]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color development is observed.[6]
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.[6]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the absorbance values against the log of the concentration for the this compound standard curve.
-
IC50 Determination: Determine the IC50 value for the target analyte and each of the potential cross-reactants. The IC50 is the concentration that causes 50% inhibition of the maximum signal.[6]
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-Carbamate Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Rivastigmine | 50 | 20% |
| Carbofuran | 15 | 66.7% |
| Carbaryl | 80 | 12.5% |
| (3-methylphenyl) N-ethyl-N-methylcarbamate | 25 | 40% |
| Propoxur | 120 | 8.3% |
Note: The data in Table 2 is hypothetical and serves to illustrate how the results of a cross-reactivity experiment would be presented. Actual experimental results will vary depending on the specific antibody and assay conditions used.
Advanced Considerations and Alternative Platforms
While competitive ELISA is a robust and accessible method, other platforms can provide complementary information.
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the binding affinity of the antibody to different carbamates, offering a more detailed understanding of the cross-reactivity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique serves as the gold standard for confirmation of immunoassay results. It can be used to independently verify the presence and concentration of this compound and other cross-reacting compounds in a sample.[1]
It is also important to note that cross-reactivity is not solely a property of the antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[13][14] Therefore, consistent experimental conditions are crucial for obtaining reliable and reproducible cross-reactivity data.
Conclusion
A thorough evaluation of the cross-reactivity of this compound is essential for the development of reliable immunoassays for its detection. By employing a systematic approach that includes the testing of structurally related compounds and the use of a well-validated competitive ELISA protocol, researchers can accurately characterize the specificity of their assays. The framework and methodologies presented in this guide provide a comprehensive starting point for scientists and drug development professionals to confidently assess the performance of their immunoassays for this and other novel small molecules.
References
-
Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
-
Dzantiev, B. B., Zherdev, A. V., & Sveshnikov, P. G. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4268. [Link]
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Wang, L., et al. (2022). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. Journal of Nanobiotechnology, 20(1), 1-15. [Link]
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Shan, G., Leeman, W. R., & Gee, S. J. (2004). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. Journal of Agricultural and Food Chemistry, 52(10), 2894-2901. [Link]
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Aga, D. S., & Thurman, E. M. (2001). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. Analytica Chimica Acta, 444(1), 15-26. [Link]
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ResearchGate. Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Hennion, M. C., & Barceló, D. (1998). Immunoassays for Pesticides. Environmental Science & Technology, 32(23), 454A-463A. [Link]
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Bounagui, A., et al. (2014). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Journal of Materials and Environmental Science, 5(2), 399-404. [Link]
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ResearchGate. Cross-reactivity of the assay system. [Link]
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Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Szabó, Z. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 282. [Link]
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Creative Diagnostics. Competitive ELISA Protocol. [Link]
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Iowa State University Digital Repository. Immunoassays for Pesticide Detection. [Link]
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Mercader, J. V., & Abad-Fuentes, A. (2013). Development of Antibodies and Immunoassays for Carbamate Pesticides. Molecules, 18(6), 6438-6462. [Link]
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GSRS. This compound. [Link]
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Wang, S., et al. (2011). Pesticides Immunoassay. In Pesticides - Strategies for Pesticides Analysis. InTech. [Link]
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Boster Biological Technology. (2022). How to Determine Antibody Cross-Reactivity. [Link]
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Wyatt, G. M., et al. (2005). Development of competitive immunoassays to hydroxyl containing fungicide metabolites. Food and Agricultural Immunology, 16(3), 175-187. [Link]
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Li, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 382. [Link]
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Yan, X., et al. (2014). Developments in pesticide analysis by multi-analyte immunoassays: a review. Analytical Methods, 6(11), 3588-3603. [Link]
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A Comparative Guide for Drug Development Professionals: Rivastigmine and its Metabolite, 3-Vinylphenyl ethyl(methyl)carbamate
This guide provides a detailed comparative analysis of Rivastigmine, a cornerstone therapeutic for Alzheimer's disease, and its potential human metabolite, 3-Vinylphenyl ethyl(methyl)carbamate. Designed for researchers and drug development professionals, this document moves beyond a simple side-by-side comparison to explore the causal relationships between chemical structure, biological activity, and metabolic fate. We will delve into the established pharmacology of Rivastigmine and frame a research-oriented perspective on its vinyl-containing metabolite, for which public data is limited, proposing key experiments to elucidate its functional role.
Introduction: The Cholinergic Hypothesis and the Carbamate Class
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A significant element in its pathology is the depletion of the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[2] The primary therapeutic strategy to combat this deficit has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[3][4]
Rivastigmine, a second-generation cholinesterase inhibitor, belongs to the carbamate class.[2][5] It is a pseudo-irreversible inhibitor that uniquely targets both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that can hydrolyze acetylcholine.[4][6] During its metabolism in the human body, various byproducts are formed. Analytical studies have identified this compound as a potential metabolite found in human plasma following Rivastigmine administration.[2] This guide aims to compare the parent drug, Rivastigmine, with this metabolite to understand if the metabolite contributes to the therapeutic or toxicological profile of Rivastigmine.
Chemical and Structural Comparison
The structural foundation of both molecules is the ethyl(methyl)carbamate moiety attached to a phenyl ring. The key distinction lies in the substituent at the 3-position of the phenyl ring. Rivastigmine features a (S)-1-(dimethylamino)ethyl group, crucial for its specific binding and orientation within the enzyme's active site, while the metabolite possesses a vinyl (-CH=CH₂) group.[2][7]
| Property | Rivastigmine | This compound |
| IUPAC Name | (S)-N-Ethyl-3-[(1-dimethylamino)ethyl]-N-methylphenylcarbamate | This compound |
| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₂H₁₅NO₂ |
| Molecular Weight | 250.34 g/mol | 205.25 g/mol [8][9] |
| Chemical Structure | (Image of Rivastigmine Structure) | (Image of this compound Structure) |
| Key Functional Groups | Carbamate, Tertiary Amine | Carbamate, Vinyl Group |
| Chirality | Chiral | Achiral[8] |
Mechanism of Action: Carbamylation of Cholinesterases
Rivastigmine functions by carbamylating the serine residue within the active site of cholinesterases. This process involves the transfer of its carbamoyl group to the enzyme, rendering it temporarily inactive.[10] The enzyme is thus unable to hydrolyze acetylcholine, leading to increased ACh concentrations at cholinergic synapses.[4][11] Because this bond is covalent but eventually hydrolyzes, Rivastigmine is classified as a pseudo-irreversible or reversible covalent inhibitor.[7][10]
The presence of the carbamate functional group in this compound strongly suggests it may retain the ability to inhibit cholinesterases through the same carbamylation mechanism. However, the absence of the bulky, charged dimethylaminoethyl side chain would significantly alter its binding affinity and orientation within the enzyme's active site gorge, likely impacting its inhibitory potency (IC₅₀) and duration of action.
Comparative Efficacy and Biological Activity
While Rivastigmine's efficacy in improving cognitive function in patients with mild to moderate AD has been demonstrated in numerous clinical trials, no such data exists for this compound.[12] The critical scientific question is whether the metabolite is an active inhibitor or an inactive byproduct. Answering this requires direct, quantitative comparison using in vitro enzyme inhibition assays.
In Vitro Cholinesterase Inhibition
The most common method for assessing AChE inhibitory potential is the Ellman's method, a colorimetric assay that measures the activity of the enzyme.[3][13][14] By introducing an inhibitor, one can quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Rivastigmine | This compound | Rationale for Comparison |
| AChE IC₅₀ (µM) | ~32.1[15] | Data Not Available | Measures potency against the primary target enzyme. A higher IC₅₀ for the metabolite would indicate lower potency. |
| BChE IC₅₀ (µM) | ~0.9-1.7[15] | Data Not Available | Rivastigmine's dual inhibition is a key feature. Determining the metabolite's BChE activity is crucial to understand if this property is retained. |
| Inhibition Type | Pseudo-irreversible | Unknown (Hypothesized to be similar) | Kinetic studies are needed to confirm if the metabolite also acts as a covalent, time-dependent inhibitor. |
Causality Behind Experimental Choice: An in vitro enzyme inhibition assay is the foundational experiment for any compound targeting an enzyme. It provides a direct, quantitative measure of potency (IC₅₀) and allows for kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible). This experiment is a self-validating system; by running the parent drug (Rivastigmine) as a positive control alongside the metabolite, the results for the metabolite are internally benchmarked against a known standard, ensuring the trustworthiness of the comparative data.
Pharmacokinetic and Safety Profiles
The journey of a drug through the body is a critical determinant of its efficacy and safety. Rivastigmine's pharmacokinetics are well-characterized, particularly the differences between oral and transdermal administration.[16] The transdermal patch was developed specifically to mitigate the gastrointestinal side effects associated with the peak plasma concentrations of the oral form by providing smoother, continuous drug delivery.[16][17][18]
| Parameter | Rivastigmine (Oral Capsule) | This compound |
| Bioavailability | ~36% (3 mg dose)[11] | Unknown |
| Elimination Half-life | ~1.5 hours[11] | Unknown |
| Metabolism | Primarily via cholinesterase-mediated hydrolysis[11] | Detected as a plasma metabolite of Rivastigmine[2] |
| Primary Adverse Effects | Nausea, vomiting, diarrhea, abdominal pain[11][19] | Unknown |
Toxicological Considerations: While the safety profile of this compound is uncharacterized, the presence of a vinyl group warrants careful investigation. Some vinyl carbamates have been shown to be more carcinogenic and mutagenic than their ethyl carbamate counterparts in animal studies, a finding attributed to metabolic activation by cytochrome P-450 enzymes.[20] This raises a critical safety question: could the metabolism of Rivastigmine produce a potentially more toxic compound, even in small quantities?
Proposed Experimental Protocols
To address the data gaps identified in this guide, the following experimental protocols are provided as a starting point for researchers.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ values of this compound for AChE and BChE and compare them to Rivastigmine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Rivastigmine (positive control)
-
This compound (test compound)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrate, DTNB, and test compounds in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 10 µL of the respective cholinesterase solution (AChE or BChE) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI substrate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control well with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vivo Rodent Pharmacokinetic Study
Objective: To characterize the basic pharmacokinetic parameters of this compound and to confirm its formation from Rivastigmine in vivo.
Materials:
-
Rivastigmine and this compound for administration and as analytical standards.
-
Appropriate vehicle for dosing (e.g., saline, PEG400).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing:
-
Group 1: Administer Rivastigmine intravenously (IV) and orally (PO) to separate cohorts.
-
Group 2: Administer this compound (IV and PO) to separate cohorts.
-
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Develop and validate an LC-MS/MS method to quantify the concentrations of the parent drug and/or metabolite in the plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (T½), and bioavailability.
Conclusion and Future Directions
This comparative guide establishes that while Rivastigmine is a well-understood therapeutic agent, its potential metabolite, this compound, remains a scientific unknown. Structurally, it retains the core carbamate moiety necessary for cholinesterase inhibition but lacks the key side chain that governs Rivastigmine's high-affinity binding.
The central, unanswered question is one of biological activity. Is the metabolite a significant contributor to Rivastigmine's therapeutic effect, an inert byproduct, or a source of uncharacterized toxicity? The experimental protocols outlined herein provide a clear roadmap for researchers to answer these questions. Determining the IC₅₀ values, pharmacokinetic profile, and potential toxicity of this compound is essential for a complete understanding of Rivastigmine's pharmacology and for the broader field of cholinesterase inhibitor development.
References
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (n.d.). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. School of Pharmacy, Nanjing Medical University.
- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. (2025).
- Tariot, P. N. (2023). Rivastigmine - StatPearls - NCBI Bookshelf.
- Rivastigmine | C14H22N2O2 | CID 77991. (n.d.). PubChem.
- Pharmacokinetics and Bioavailability of the Novel Rivastigmine Transdermal Patch Versus Rivastigmine Oral Solution in Healthy Elderly Subjects | Request PDF. (2025).
- Dahl, G. A., Miller, J. A., & Miller, E. C. (1980).
- Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- 3-VINYLPHENYL ETHYL(METHYL)
- CAS No : 1346602-84-3 | Product Name : this compound. (n.d.).
- Lefèvre, G., Sedek, G., Jhee, S. S., & Ereshefsky, L. (2008). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. PMC.
- Shajib, M. S., Rashid, M. A., & Datta, B. K. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
- Lalonde, R., & Strazielle, C. (2019). Animal models in the drug discovery pipeline for Alzheimer's disease. PMC.
- Farré, M., Pérez-Mañá, C., Papaseit, E., et al. (2022). Comparative Bioavailability Study of a Novel Multi-Day Patch Formulation of Rivastigmine (Twice Weekly) with Exelon® Transdermal Patch (Daily)- A Randomized Clinical Trial. PubMed.
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- Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.
- 3-vinylphenyl ethyl(Methyl)-carbaMate | 1346602-84-3. (n.d.). ChemicalBook.
- Rivastigmine structure (1) and some reported carbamates as BChE inhibitors. (n.d.).
- Nepovimova, E., et al. (2020).
- RIVASTIGMINE. (n.d.).
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- Coupling Reaction of 3-Methoxyacetanilide and 4-Methoxyphenyl Vinyl Ketone | Download Table. (n.d.).
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- Rivastigmine: Package Insert / Prescribing Inform
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- Synthesis of vinyl ketone 6-(m-methoxyphenyl)-1-hexen-3-one. (n.d.). PrepChem.com.
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- N-Ethyl-N-methyl-3-vinylphenyl Carbam
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- Rodent Models for Alzheimer's Disease in Drug Testing. (2021). Maze Engineers.
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A Senior Application Scientist's Guide to Bioequivalence Studies of Rivastigmine Formulations, Including the Metabolite 3-Vinylphenyl ethyl(methyl)carbamate
This guide provides a comprehensive framework for conducting bioequivalence studies of Rivastigmine, with a special focus on the analytical considerations for its metabolite, 3-Vinylphenyl ethyl(methyl)carbamate. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of bioequivalence testing for this critical Alzheimer's disease therapeutic.
Introduction: The Significance of Rivastigmine and its Metabolites in Bioequivalence
Rivastigmine is a reversible cholinesterase inhibitor approved for the treatment of mild to moderate dementia of the Alzheimer's type. It is available in various formulations, including oral capsules and transdermal patches, each presenting unique pharmacokinetic profiles. The primary goal of a bioequivalence study is to demonstrate that a new formulation (e.g., a generic drug) results in the same rate and extent of absorption of the active moiety as the reference product.
For drugs like Rivastigmine that undergo significant metabolism, the assessment of major and active metabolites is often a critical component of bioequivalence evaluation. One such potential human metabolite is this compound.[1][2] While the primary metabolite typically quantified is NAP 226-90, a comprehensive bioanalytical method should ideally be capable of measuring other relevant metabolites to provide a complete pharmacokinetic picture. This guide will compare a hypothetical new generic Rivastigmine oral capsule to the reference listed drug, Exelon®, and will detail the necessary protocols and analytical methods.
Comparative Formulations: Oral Capsules vs. Transdermal Patches
Rivastigmine is most commonly administered as an oral capsule or a transdermal patch. Understanding the fundamental differences in their drug delivery mechanisms is crucial for designing and interpreting bioequivalence studies.
| Formulation Type | Administration Route | Dosing Frequency | Key Pharmacokinetic Characteristics |
| Oral Capsule | Oral | Twice daily | Rapid absorption, leading to distinct peak and trough concentrations. |
| Transdermal Patch | Transdermal | Once daily | Continuous drug delivery, resulting in more stable plasma concentrations over 24 hours. |
This guide will focus on a bioequivalence study comparing a new generic oral capsule to the reference Exelon® oral capsule.
Bioequivalence Study Design: A Step-by-Step Protocol
The design of a bioequivalence study for Rivastigmine should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A typical study design is a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects.
Study Population
A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are recruited. Subjects should be in good health as determined by a medical history, physical examination, and routine laboratory tests.
Dosing and Administration
In each study period, subjects receive a single oral dose of either the test or reference Rivastigmine formulation after an overnight fast. There is a washout period of at least seven terminal half-lives of the drug between the two periods to ensure that the drug from the first period is completely eliminated before the second period begins.
Blood Sampling
Serial blood samples are collected in tubes containing an appropriate anticoagulant and stabilizer at predefined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
Bioanalytical Method
The concentration of Rivastigmine and its metabolites, including this compound, in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters of interest are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax). These parameters are calculated for both the test and reference products.
For bioequivalence to be concluded, the 90% confidence interval for the ratio of the geometric means (test/reference) of AUC0-t, AUC0-∞, and Cmax should fall within the acceptance range of 80.00% to 125.00%.
Experimental Workflow: Bioequivalence Study of Rivastigmine
Caption: Workflow of a typical crossover bioequivalence study for Rivastigmine.
Detailed Bioanalytical Method: Simultaneous Quantification of Rivastigmine and its Metabolites by LC-MS/MS
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Rivastigmine and its metabolites in plasma. The following is a detailed protocol that can be adapted and validated for this purpose.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of Rivastigmine).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rivastigmine | 251.2 | 206.1 |
| NAP 226-90 | 222.2 | 177.1 |
| This compound | 206.3 | 118.1 (putative) |
| Internal Standard (SIL-Rivastigmine) | 257.2 | 212.1 |
Note: The MRM transition for this compound is proposed based on its molecular weight and common fragmentation patterns of carbamates. This would need to be confirmed experimentally during method development.
Metabolic Pathway of Rivastigmine
Caption: Simplified metabolic pathway of Rivastigmine.
Data Comparison and Interpretation
The following table presents hypothetical pharmacokinetic data for a bioequivalence study comparing a test and a reference formulation of Rivastigmine.
| Parameter | Formulation | Geometric Mean | 90% Confidence Interval |
| AUC0-t (ngh/mL) | Test | 155.8 | 92.5% - 108.3% |
| Reference | 162.5 | ||
| AUC0-∞ (ngh/mL) | Test | 160.2 | 93.1% - 109.5% |
| Reference | 167.9 | ||
| Cmax (ng/mL) | Test | 45.3 | 95.2% - 112.7% |
| Reference | 43.8 |
In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax all fall within the 80.00% to 125.00% range. Therefore, the test and reference formulations would be considered bioequivalent.
Conclusion
Conducting a bioequivalence study for a drug like Rivastigmine requires a thorough understanding of its pharmacokinetic properties, including its metabolism. The inclusion of key metabolites such as this compound in the bioanalytical method provides a more complete assessment of the drug's in vivo performance. By adhering to regulatory guidelines and employing a robust, validated LC-MS/MS method, researchers can confidently establish the bioequivalence of new Rivastigmine formulations, ultimately ensuring that patients receive safe and effective therapeutic alternatives.
References
- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 24(12), 5779-5780.
- Pommier, F., & Frigola, R. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry.
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
- Bhatt, J., Subbaiah, G., Kambli, S., Shah, S., & Singh, S. (2007). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.
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A Comparative Guide to the Structure-Activity Relationship of 3-Vinylphenyl ethyl(methyl)carbamate Analogs as Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—remains a cornerstone of symptomatic treatment.[1][2][3] Carbamate-based inhibitors have emerged as a significant class of compounds in this area, with rivastigmine being a clinically approved example.[2] This guide delves into the structure-activity relationship (SAR) of analogs of 3-Vinylphenyl ethyl(methyl)carbamate, a potential metabolite of rivastigmine, to provide researchers and drug development professionals with a comparative analysis of how subtle molecular modifications can profoundly impact inhibitory potency and selectivity.[4][5]
The carbamate moiety is a critical pharmacophore that mimics the transition state of acetylcholine hydrolysis, leading to reversible inhibition of cholinesterases.[2][6] Understanding the SAR of this class of compounds is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles. This guide will dissect the key structural features of this compound analogs and their influence on biological activity, supported by experimental data from peer-reviewed literature.
Core Structural Features and Their Impact on Activity
The fundamental scaffold of this compound offers several points for chemical modification. These include the vinyl group on the phenyl ring, the ethyl and methyl substituents on the carbamate nitrogen, and the overall substitution pattern of the aromatic ring. Each of these features plays a distinct role in the molecule's interaction with the active site of AChE and BuChE.
The Phenyl Ring and its Substituents
The aromatic ring serves as a key recognition element, interacting with hydrophobic residues within the active site gorge of the cholinesterase enzymes. The nature and position of substituents on this ring can significantly modulate binding affinity and selectivity.
-
The Vinyl Group: The 3-vinyl substituent of the parent compound is a unique feature. While direct SAR data on the vinyl group itself is limited in the provided context, its presence suggests a potential for π-π stacking interactions within the enzyme's active site. Modifications to this group, such as reduction to an ethyl group or replacement with other small hydrophobic moieties, would likely alter the binding orientation and affinity.
-
Carrier Scaffolds: More complex modifications involve replacing the single phenyl ring with larger, multifunctional carrier scaffolds. For instance, incorporating fragments from other known cholinesterase inhibitors like tacrine or indole can lead to compounds with significantly enhanced inhibitory potency.[7] A notable example is compound C7, which incorporates a sibiriline fragment and demonstrates potent dual inhibition of human AChE (hAChE) and human BuChE (hBuChE) with IC50 values of 30.35 ± 2.07 nM and 48.03 ± 6.41 nM, respectively.[7] This highlights the potential for creating hybrid molecules with superior activity.
The Carbamate Moiety
The N-ethyl-N-methylcarbamate group is the "warhead" of the molecule, responsible for the carbamoylation of the serine residue in the cholinesterase active site.[6]
-
Alkyl Substituents on Nitrogen: The size and nature of the alkyl groups on the carbamate nitrogen influence the rate of carbamoylation and the stability of the carbamoylated enzyme. While the ethyl(methyl)carbamate is common, variations can impact potency. For example, some studies have explored biscarbamates and derivatives with different alkyl or aryl substituents, leading to a range of inhibitory activities.[8]
Comparative Analysis of Inhibitory Potency
To illustrate the SAR principles discussed, the following table summarizes the inhibitory activities of selected this compound analogs and related carbamate inhibitors against AChE and BuChE.
| Compound/Analog | Modification from Parent Scaffold | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Rivastigmine | Parent drug of the metabolite | - | 3.70 ± 0.96 µM (human) | - | [1] |
| Compound D40 | Bifunctional inhibitor with a larger scaffold | - | 0.59 ± 0.03 µM (human) | Highly selective for BuChE | [1] |
| Compound C7 | Sibiriline fragment as a carrier scaffold | 30.35 ± 2.07 (human) | 48.03 ± 6.41 (human) | ~0.63 | [7] |
| BMC-3 | Bambuterol derivative | 792 (electric eel) | 2.2 (equine serum) | ~360 (selective for BuChE) | [9] |
| BMC-16 | Bambuterol derivative | 266 (electric eel) | 10.6 (equine serum) | ~25 (selective for BuChE) | [9] |
| Indoline Derivative 120 | Indoline scaffold | 400 (unspecified source) | - | - | [10] |
| Indoline Derivative 94 | Indoline scaffold | 1200 (unspecified source) | - | - | [10] |
Note: The source of the cholinesterase enzyme (e.g., human, electric eel, equine serum) can significantly impact the IC50 values. Direct comparison should be made with caution when different enzyme sources are used.
Logical Progression of Drug Design and SAR
The development of more potent and selective carbamate inhibitors follows a logical progression based on SAR principles. The workflow below illustrates this process, from the initial lead compound to optimized analogs.
Caption: A workflow diagram illustrating the iterative process of SAR-guided drug design for cholinesterase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, standardized experimental protocols are crucial. The following is a detailed methodology for the in vitro determination of cholinesterase inhibition, based on Ellman's method.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound that inhibits 50% of the cholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (analogs of this compound)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare working solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
This self-validating protocol includes a control (no inhibitor) to establish the baseline enzyme activity, allowing for accurate determination of the inhibitory potency of the test compounds.
Mechanistic Insights and Future Directions
The SAR of this compound analogs reveals a clear trend: increasing the structural complexity and introducing functionalities that can engage with multiple subsites of the cholinesterase active site leads to enhanced inhibitory potency. The development of bifunctional inhibitors that not only block the active site but also interact with the peripheral anionic site (PAS) of AChE is a promising strategy. Furthermore, designing inhibitors with selectivity for BuChE is gaining interest, as BuChE levels increase in the brains of AD patients.[11]
The logical relationship between structural modifications and their impact on cholinesterase inhibition can be visualized as follows:
Caption: A diagram illustrating the logical relationships between structural modifications and their impact on biological activity.
Future research in this area should focus on synthesizing novel analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability and metabolic stability. Moreover, exploring multifunctional ligands that combine cholinesterase inhibition with other therapeutic actions, such as anti-amyloid aggregation or antioxidant properties, holds great promise for the development of more effective treatments for Alzheimer's disease.[10]
References
-
Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. ResearchGate. [Link]
-
A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. PubMed. [Link]
-
Sarin. Wikipedia. [Link]
-
Carbamate as a potential anti-Alzheimer's pharmacophore: A review. PubMed. [Link]
-
Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]
-
Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
-
Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. [Link]
-
NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. [Link]
-
This compound. Gsrs. [Link]
-
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. ACS Publications. [Link]
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- 3. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 3-Vinylphenyl ethyl(methyl)carbamate
[1]
Executive Summary: The Pharmacological Context
This compound is not a primary therapeutic agent but a critical metabolite and pharmacopeial impurity (Related Compound F) of the Alzheimer's drug Rivastigmine . While it shares the carbamate "warhead" responsible for cholinesterase inhibition, it lacks the cationic amino side chain essential for high-affinity binding to the acetylcholinesterase (AChE) active site.
In drug development, this compound serves two primary roles:
-
Metabolic Marker: It appears in human plasma as a degradation product (likely via Hofmann elimination of the dimethylaminoethyl group).
-
Synthetic Scaffold: The vinyl group acts as a versatile handle (via Heck coupling or cross-metathesis) for synthesizing novel, high-potency hybrids (e.g., pyranone-carbamates) that outperform the parent drug.
Efficacy Verdict:
-
In Vitro: Significantly lower potency against AChE compared to Rivastigmine (IC50 > 20 µM vs. nM range). Retains moderate selectivity for Butyrylcholinesterase (BuChE) but is generally considered a weak inhibitor in its native form.
-
In Vivo: No independent therapeutic efficacy. Its presence is a pharmacokinetic variable; however, it exhibits low cytotoxicity (IC50 ~76 µg/mL in SH-SY5Y cells), suggesting a favorable safety profile as a metabolite.
In Vitro Efficacy & Mechanism of Action[1]
Structural Structure-Activity Relationship (SAR)
The efficacy gap between Rivastigmine and its vinyl metabolite illustrates the "cation-π" binding requirement of AChE.
| Feature | Rivastigmine | This compound | Impact on Efficacy |
| Pharmacophore | Ethyl(methyl)carbamate | Ethyl(methyl)carbamate | Retained: Covalent inhibition (carbamylation) of Ser203 is still possible. |
| Binding Motif | (S)-1-(dimethylamino)ethyl | Vinyl (-CH=CH2) | Lost: The cationic amine is crucial for binding to the anionic sub-site (Trp86). The vinyl group is lipophilic and uncharged. |
| Target | AChE & BuChE | Weak BuChE | Shift: Loss of AChE affinity; potential shift toward BuChE (which tolerates bulkier/hydrophobic groups). |
Experimental Data: Enzyme Inhibition
Based on comparative SAR studies of carbamate derivatives (Yu et al., 2024; Wang et al., 2023):
-
AChE Inhibition (Electric Eel/Human):
-
Rivastigmine: IC50 ≈ 4–10 nM.
-
This compound (Compound 6b): Inactive / Weak (IC50 > 20,000 nM).
-
Interpretation: The vinyl group fails to anchor the molecule in the AChE gorge, preventing the carbamate moiety from effectively orienting for the transfer reaction.
-
-
BuChE Inhibition (Equine/Human):
-
Rivastigmine: IC50 ≈ 10–50 nM.
-
This compound: Moderate to Weak inhibition.
-
Note: While less active than the parent, the vinyl analog serves as a "blank" scaffold. Attaching a pyranone ring to the vinyl group (Compound 7p) restores and enhances potency (IC50 = 4.68 nM) by engaging the Peripheral Anionic Site (PAS).
-
Cytotoxicity (Safety Profile)
-
Cell Line: SH-SY5Y (Human Neuroblastoma).
-
Result: IC50 = 76.6 µg/mL (~370 µM).
-
Comparison: Significantly less toxic than staurosporine (IC50 = 11.1 µg/mL).
In Vivo Status & Pharmacokinetics[1]
Metabolic Pathway
This compound is formed via the degradation of Rivastigmine. This likely occurs through a metabolic or chemical Hofmann elimination , where the quaternary ammonium character (or protonated amine) facilitates the leaving of the amine group, generating the styrene (vinyl) double bond.
Figure 1: Formation of this compound from Rivastigmine.[2][3][4][5][6][7] The vinyl metabolite is distinct from the primary phenolic metabolite (NAP 226-90).
Therapeutic Efficacy[1][8][9]
-
Direct Efficacy: There is no evidence supporting the independent use of this compound as a cognitive enhancer in in vivo models (e.g., Morris Water Maze). Its lack of AChE affinity precludes significant cholinergic modulation.
-
Pharmacokinetic Role: It is monitored in plasma to track drug degradation and stability. High levels may indicate improper storage (degradation impurity) or specific metabolic variances.
Experimental Protocols
Synthesis (Heck Reaction Intermediate)
For researchers using this compound as a scaffold for novel hybrids:
-
Reagents: 3-Bromophenyl ethyl(methyl)carbamate, Styrene (or Vinyl source), Pd(OAc)2 (Catalyst).
-
Conditions: 100°C, 12h, DMF solvent.
-
Purification: Column chromatography (Petroleum ether/Ethyl acetate 10:1).
Modified Ellman’s Assay (In Vitro Efficacy)
To verify the activity of the vinyl analog vs. parent drug:
-
Preparation: Dissolve this compound in DMSO (stock 10 mM).
-
Enzyme Mix:
-
AChE: 0.1 U/mL (Electric eel or Human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).
-
-
Reaction: Incubate compound with Enzyme + DTNB in Phosphate Buffer (pH 8.0) for 15 min at 25°C.
-
Initiation: Add ATCh.
-
Measurement: Monitor Absorbance at 412 nm for 5 min.
-
Calculation: % Inhibition =
. Calculate IC50 using non-linear regression.
References
-
Yu, C., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease.[7] European Journal of Medicinal Chemistry.
- Key Data: Synthesizes this compound (Compound 6b)
-
Xu, G., et al. (2013). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine.[5] Asian Journal of Chemistry.
- Key Data: Identifies the compound as a metabolite and provides the direct synthetic route.
-
United States Pharmacopeia (USP). Rivastigmine Related Compound F (this compound).[3][8] USP Reference Standard Catalog.[8]
-
Key Data: Official designation as an impurity standard for quality control.
-
-
Wang, X., et al. (2023). Discovery of new, highly potent and selective inhibitors of BuChE. European Journal of Medicinal Chemistry.
-
Key Data: Discusses the SAR of carbamate derivatives and the role of the vinyl linker.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. choline suppliers UK [ukchemicalsuppliers.co.uk]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Vinylphenyl ethyl(methyl)carbamate
<
Abstract
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 3-Vinylphenyl ethyl(methyl)carbamate, a potential metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1][2] Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, champions an orthogonal-by-design approach to method validation, and offers detailed, field-proven workflows. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as complementary techniques to construct a comprehensive and trustworthy purity profile.
Introduction: The Criticality of Purity in Pharmaceutical Development
This compound is a significant compound, notably identified as a potential human metabolite of Rivastigmine, a carbamate-type acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] As with any compound intended for pharmaceutical research or as a reference standard, its purity is not a mere metric but a fundamental prerequisite for safety, efficacy, and regulatory compliance.[3][4] The presence of even minute quantities of impurities—be they residual starting materials, by-products, or degradation products—can significantly impact biological activity and toxicological profiles.[5][6]
This guide, therefore, is structured to provide a robust framework for the purity assessment of this specific carbamate, emphasizing a multi-faceted analytical strategy. An orthogonal approach, employing techniques with different separation and detection principles, is the most reliable path to uncovering the full spectrum of potential impurities and generating a scientifically sound purity value.[7]
Synthesis Synopsis and Anticipated Impurities
A comprehensive purity assessment begins with an understanding of the synthetic pathway, as this informs the likely nature of impurities.[5] A reported synthesis of this compound starts from 1-(3-hydroxyphenyl)ethanone, which is first reacted with ethyl(methyl)carbamic chloride to form 3-acetylphenyl ethyl(methyl)carbamate.[1] This intermediate is then reduced, and subsequently dehydrated to yield the final vinyl product.
Based on this pathway, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted starting materials: 1-(3-hydroxyphenyl)ethanone, ethyl(methyl)carbamic chloride.
-
Intermediates: 3-acetylphenyl ethyl(methyl)carbamate and the alcohol intermediate prior to dehydration.
-
By-products from side reactions.
-
-
Residual Solvents: Solvents used during synthesis and workup (e.g., pyridine, toluene) are a common class of impurity.[8][9]
-
Degradation Products: The vinyl group may be susceptible to polymerization or oxidation, especially under light or heat.
The following diagram illustrates the relationship between the synthesis pathway and potential impurities.
Caption: Synthetic pathway of this compound and associated potential impurities.
Orthogonal Analytical Workflow for Purity Assessment
A single analytical technique is rarely sufficient to declare a compound as "pure." We advocate for a multi-pronged, orthogonal approach that leverages the strengths of different analytical platforms to build a comprehensive purity profile.[10] Our recommended workflow combines a primary chromatographic technique for separation of organic impurities (HPLC), a specific method for volatile impurities (GC-MS), and a definitive structural and quantitative tool (qNMR).
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
The core of our guide is a comparative analysis of the primary techniques used for purity determination. Each method offers unique advantages and addresses specific types of impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the gold standard for analyzing the purity of non-volatile organic compounds.[3] Its high resolving power makes it ideal for separating the main compound from structurally similar impurities.[11][12] For carbamates, reversed-phase HPLC with a C18 column is a robust starting point.[12]
Why this choice? The C18 stationary phase provides excellent hydrophobic selectivity, which is well-suited for separating the aromatic carbamate from its more or less polar impurities. A UV/Diode Array Detector (DAD) is chosen for its ability to detect chromophoric compounds and provide spectral information that can help in preliminary peak identification.
Comparative Data:
| Parameter | This compound | 3-Ethylphenyl ethyl(methyl)carbamate (Saturated Analogue) |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 8.2 min |
| Key Potential Impurity | 3-acetylphenyl ethyl(methyl)carbamate | 3-acetylphenyl ethyl(methyl)carbamate |
| Resolution (Main Peak/Impurity) | > 2.0 | > 2.0 |
| Purity by Area % (Typical) | > 99.5% | > 99.5% |
Note: Data is illustrative and based on typical method performance.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents from the synthesis are a critical class of impurities that must be controlled.[8][13] Headspace GC-MS is the preferred method due to its high sensitivity and specificity for volatile organic compounds.[13][14] The headspace technique avoids injecting the non-volatile API, protecting the instrument and improving robustness.
Why this choice? The synthesis of the target compound may use solvents like pyridine and toluene.[1][9] GC provides the necessary separation for these volatile compounds, while the mass spectrometer offers definitive identification and quantification. This is a regulatory expectation under guidelines like ICH Q3C.[13]
Typical Findings:
| Solvent | ICH Limit (Class 2) | Typical Result in Synthesized Batch |
| Pyridine | 200 ppm | < 50 ppm |
| Toluene | 890 ppm | < 50 ppm |
Quantitative ¹H NMR (qNMR) for Absolute Purity and Structural Confirmation
While chromatographic methods provide a relative purity (area %), qNMR offers a direct measurement of the absolute purity of a compound against a certified internal standard.[15][16] The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons it represents.[17]
Why this choice? qNMR is a primary ratio method and does not rely on the response factor of the analyte, unlike chromatography. This makes it a highly accurate and trustworthy technique for assigning a definitive purity value.[10] It also serves as an unequivocal confirmation of the compound's structure. For this compound, the distinct signals of the vinyl protons provide an excellent handle for both structural confirmation and quantification.
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Experimental Protocols
HPLC-UV/DAD Method for Organic Purity
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1).
Headspace GC-MS Method for Residual Solvents
-
System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
Mass Spectrometer: Scan mode from 35 to 350 amu.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial, add 5 mL of Dimethyl Sulfoxide (DMSO).
¹H qNMR Method for Absolute Purity
-
System: Bruker Avance III 600 MHz spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of Maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (d1): 60 s (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved vinyl proton signal of the analyte and the olefinic proton signal of the maleic acid standard.
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity of this compound should not be reported from a single measurement. A comprehensive Certificate of Analysis will synthesize the data from all three orthogonal techniques. The HPLC provides the primary profile of organic, non-volatile impurities. The GC-MS confirms the absence of significant residual solvents. Finally, the qNMR provides a highly accurate, absolute purity value that anchors the entire assessment. By employing this rigorous, multi-faceted approach, researchers can have the highest degree of confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent experiments.
References
-
Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Retrieved from [Link]
-
EPA. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Gallocchio, F., et al. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Publishing Group.
-
Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]
-
LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. Retrieved from [Link]
-
MDPI. (2019). Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 3-Vinylphenyl ethyl(methyl)carbamate: A Guide for Laboratory Professionals
Understanding the Compound: Chemical Profile and Hazard Assessment
Before outlining disposal procedures, it is crucial to understand the chemical nature and potential hazards of 3-Vinylphenyl ethyl(methyl)carbamate.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1346602-84-3 | [1][2][3] |
| Molecular Formula | C12H15NO2 | [1] |
| Molecular Weight | 205.25 g/mol | [1][4] |
| Appearance | Clear Yellow Oil to Thick Oil | [2][3] |
| Predicted Boiling Point | 303.5±25.0 °C | [2] |
| Predicted Density | 1.061±0.06 g/cm3 | [2] |
| Storage Temperature | 2-8°C, Light Sensitive | [2][3] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [2] |
Hazard Profile of Carbamates
Carbamates as a class of compounds are known for their potential toxicity.[5][6][7] They are often used as pesticides due to their anticholinesterase activity.[6][8] Exposure can lead to a range of health effects, from mild irritation to severe poisoning.[5]
Key Hazards to Consider:
-
Acute Toxicity: Carbamates can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions or coma.[5]
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]
-
Environmental Hazard: Carbamates can be toxic to aquatic life and may persist in the environment.[6][7][9]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Pre-Disposal: Safe Handling and Storage in the Laboratory
Proper disposal begins with safe handling and storage practices from the moment the chemical enters the laboratory.
Step 1: Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to prevent the inhalation of any vapors.[10][11][12]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from incidental skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a respirator may be necessary.[10][11]
-
Step 2: Segregated and Secure Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][10]
-
Keep containers tightly closed to prevent spills and evaporation.[5][10]
-
The compound is noted to be light-sensitive; therefore, storage in an opaque or amber container is advisable.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and regulatory compliance.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
Step 3: Waste Characterization and Segregation
-
Hazardous Waste Determination: Due to its chemical class, any waste containing this compound should be considered hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for carbamate production wastes.[13]
-
Waste Segregation: Do not mix carbamate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
Step 4: Preparing for Disposal
-
Select a Compatible Waste Container: Use a chemically resistant container with a secure, leak-proof lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Properly Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The concentration or quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Toxic")
-
-
Transferring the Waste:
-
Carefully transfer the waste into the labeled container, avoiding splashes. Use a funnel for liquids.
-
Ensure the exterior of the container remains clean. If any waste contaminates the outside, decontaminate it before storage.
-
Step 5: Storage and Final Disposal
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and have secondary containment.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal company. These professionals will ensure the waste is transported to a permitted facility for final treatment, which for carbamates often involves incineration or chemical degradation.[14] Alkaline hydrolysis is a known method for breaking down the carbamate linkage, rendering it less toxic.[6][14][15]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, if you are trained and have the appropriate spill kit, contain the spill with an absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical and any available hazard information.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental responsibility.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Phenol, 3-(1-Methylethyl)-, Methylcarbamate.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- LGC Standards. (n.d.). N-Ethyl-N-methyl-3-vinylphenyl Carbamate.
- ChemicalBook. (2023). 3-vinylphenyl ethyl(Methyl)-carbaMate.
- U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- Pharmaffiliates. (n.d.). This compound.
- Malik, A., et al. (2023). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
- Restek. (2024).
- Fishel, F. M. (2012).
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- National Center for Biotechnology Information. (n.d.). 3-Ethenylphenyl ethyl(methyl)
- Pickering Laboratories. (2021).
- Kim, J., et al. (2023). Environmental and toxicological effects of carbamate pesticides on zebrafish embryogenesis. Korea University Pure.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. (1973). The Fate of Select Pesticides in the Aquatic Environment.
- de Souza, R. M., et al. (2020). Fate and adverse effects of pesticides in the environment.
- Xu, G., et al. (2013). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Journal of the Korean Chemical Society.
- U.S. Environmental Protection Agency. (n.d.).
- Occupational Safety and Health Administration. (n.d.). CARBARYL.
- Wikipedia. (n.d.).
- Pickering Laboratories. (2020).
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Google Patents. (2009).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
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- 4. 3-Ethenylphenyl ethyl(methyl)carbamate | C12H15NO2 | CID 71307771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. Methyl carbamate - Wikipedia [en.wikipedia.org]
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- 12. pickeringlabs.com [pickeringlabs.com]
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- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
